Chromium (III) sulfate hydrate
Description
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Properties
IUPAC Name |
chromium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYQADEXNCDCB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Hydrates of Chromium(III) Sulfate: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive exploration of the various hydrates of chromium(III) sulfate, compounds of significant interest in diverse scientific fields, from materials science to drug development. The subtle interplay of water molecules with the chromium(III) ion gives rise to a fascinating array of compounds with distinct physicochemical properties. This document delves into the coordination chemistry, synthesis, and detailed characterization of the primary hydrates of chromium(III) sulfate, offering researchers, scientists, and drug development professionals a thorough understanding of these versatile inorganic compounds. The guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the synthesis and analysis of these hydrates, ensuring scientific integrity and reproducibility.
Introduction to Chromium(III) Sulfate and its Hydrates
Chromium(III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x', the degree of hydration, can range from 0 to 18.[1] This seemingly simple variation in water content has a profound impact on the compound's properties, most notably its color, solubility, and chemical reactivity.[1] The underlying reason for these differences lies in the coordination chemistry of the chromium(III) ion, specifically the dynamic exchange between water molecules and sulfate ions within the chromium coordination sphere.[1] The most well-characterized and commonly encountered forms are the anhydrous salt, the pentadecahydrate (15-hydrate), and the octadecahydrate (18-hydrate).[1] Understanding the unique characteristics of each hydrate is paramount for their effective application in research and development.
Physicochemical Properties of Chromium(III) Sulfate Hydrates
The distinct properties of the anhydrous, pentadecahydrate, and octadecahydrate forms of chromium(III) sulfate are summarized below. These differences are a direct consequence of the varying coordination environments of the chromium(III) ion.
| Property | Anhydrous Chromium(III) Sulfate | Chromium(III) Sulfate Pentadecahydrate | Chromium(III) Sulfate Octadecahydrate |
| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| Molar Mass | 392.18 g/mol [1] | 662.45 g/mol [1] | 716.45 g/mol [1] |
| CAS Number | 10101-53-8[2] | 10031-37-5[2] | 13520-66-6[2] |
| Appearance | Reddish-brown crystals or violet powder[1] | Green solid[1] | Violet crystals[1] |
| Crystal System | Rhombohedral[3] | - | - |
| Density | 3.10 g/cm³[4] | 1.86 g/cm³[4] | 1.709 g/cm³[4] |
| Solubility in Water | Insoluble (dissolves with a reducing agent)[1] | Readily soluble[1] | 120 g/100 mL at 20 °C[1] |
| Melting/Decomposition | Decomposes > 700 °C[4] | Loses 10 H₂O at 100 °C[5] | Loses 12 H₂O at 100 °C[1] |
Coordination Chemistry and Isomerism: The Origin of Color
The striking color difference between the violet and green hydrates of chromium(III) sulfate is a direct manifestation of coordination isomerism.[1] This phenomenon arises from the arrangement of ligands—in this case, water molecules and sulfate ions—around the central chromium(III) ion.
-
Violet Hexaaquachromium(III) Ion: In its solid state, the octadecahydrate is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[2] This formulation indicates that six water molecules are directly coordinated to each of the two chromium(III) ions, forming the violet-colored complex cation, hexaaquachromium(III), [Cr(H₂O)₆]³⁺.[2] The remaining six water molecules are lattice water, held within the crystal structure by hydrogen bonds. When dissolved in cold water, this violet complex ion persists.[2]
-
Green Sulfato-Complexes: Upon heating a solution of the violet octadecahydrate, or by heating the solid itself above 70°C, a distinct color change to green is observed.[2] This transformation is due to the displacement of one or more of the coordinated water molecules by sulfate ions, leading to the formation of green-colored sulfato-aqua chromium(III) complexes.[6] Examples of such complexes include [Cr(H₂O)₅(SO₄)]⁺ and [Cr(H₂O)₄(SO₄)₂]⁻.[7] This equilibrium is reversible, though the reversion from the green to the violet form in solution can be slow, sometimes taking days or weeks at room temperature.[6]
Caption: Reversible equilibrium between violet and green chromium(III) complexes.
Synthesis of Chromium(III) Sulfate Hydrates: Experimental Protocols
The ability to synthesize specific hydrates of chromium(III) sulfate is crucial for their application in research. The following protocols provide detailed, step-by-step methodologies for the preparation of the octadecahydrate, pentadecahydrate, and anhydrous forms.
Synthesis of Violet Chromium(III) Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O)
This synthesis involves the reduction of a hexavalent chromium source in the presence of sulfuric acid.
Materials:
-
Sodium dichromate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Ice bath
Procedure:
-
In a fume hood, dissolve a stoichiometric amount of sodium dichromate in deionized water in a beaker.
-
Carefully and slowly add concentrated sulfuric acid to the solution while cooling the beaker in an ice bath to manage the exothermic reaction.[1]
-
While maintaining cooling and stirring, slowly add ethanol dropwise. The solution will change color from orange to green as the chromium(VI) is reduced to chromium(III).
-
Once the reaction is complete (the orange color has disappeared), gently heat the solution to evaporate some of the solvent and concentrate the solution.
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the violet crystals of Cr₂(SO₄)₃·18H₂O by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[1]
-
Dry the crystals in a desiccator over a suitable drying agent.
Caption: Experimental workflow for the synthesis of chromium(III) sulfate octadecahydrate.
Synthesis of Green Chromium(III) Sulfate Pentadecahydrate (Cr₂(SO₄)₃·15H₂O)
This hydrate is typically prepared by the controlled thermal dehydration of the octadecahydrate.
Materials:
-
Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)
-
Oven or heating mantle with temperature control
-
Shallow dish (e.g., evaporating dish)
Procedure:
-
Spread a thin layer of finely ground chromium(III) sulfate octadecahydrate in a shallow dish.
-
Place the dish in an oven preheated to a constant temperature of approximately 80-90°C.[2]
-
Heat the sample for several hours, periodically removing it to cool in a desiccator and weigh.
-
Monitor the color change from violet to green, which indicates the formation of the pentadecahydrate.[1]
-
Continue heating until a constant weight is achieved, signifying the complete conversion to the pentadecahydrate. The theoretical weight loss for the removal of three water molecules should be calculated and used as a guideline.
Synthesis of Anhydrous Chromium(III) Sulfate (Cr₂(SO₄)₃)
Further heating of the lower hydrates yields the anhydrous form.
Materials:
-
Chromium(III) sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) or octadecahydrate (Cr₂(SO₄)₃·18H₂O)
-
High-temperature oven or furnace
-
Crucible
Procedure:
-
Place the hydrated chromium(III) sulfate in a crucible.
-
Heat the crucible in an oven or furnace at a temperature above 300°C.
-
Continue heating until a constant weight is achieved, indicating the complete removal of all water of hydration.
-
The final product will be a reddish-brown or violet powder.[1]
Characterization of Chromium(III) Sulfate Hydrates
A suite of analytical techniques is essential to confirm the identity, purity, and specific hydration state of the synthesized chromium(III) sulfate.
Thermogravimetric Analysis (TGA)
TGA is a powerful technique for determining the water content of the hydrates by measuring the change in mass as a function of temperature.
-
Expected Results for Cr₂(SO₄)₃·18H₂O: The TGA curve will show a multi-step weight loss corresponding to the removal of the 18 water molecules. The initial weight loss, corresponding to the lattice water, will occur at a lower temperature, followed by the loss of the coordinated water at higher temperatures.
-
Expected Results for Cr₂(SO₄)₃·15H₂O: The initial major weight loss will be smaller than that of the 18-hydrate, corresponding to the loss of its 15 water molecules.
-
Decomposition: At temperatures above 700°C, the anhydrous sulfate will decompose to chromium(III) oxide (Cr₂O₃).[4]
X-ray Diffraction (XRD)
Spectroscopic Characterization
5.3.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for observing the different coordination environments of the chromium(III) ion in solution.
-
[Cr(H₂O)₆]³⁺ (from dissolving Cr₂(SO₄)₃·18H₂O in cold water): The spectrum will show two main absorption bands, with λmax values around 400 nm and 580 nm, characteristic of the violet hexaaquachromium(III) ion.[3]
-
Sulfato-aqua complexes (from dissolving Cr₂(SO₄)₃·15H₂O or heating a solution of the octadecahydrate): The absorption maxima will be shifted to longer wavelengths, and the overall spectrum will differ significantly from that of the hexaaqua ion due to the presence of the green sulfato-complexes.[3]
5.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can identify the presence of water and sulfate groups and provide insights into their coordination.
-
Water (H₂O): A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules, and a bending vibration is typically observed around 1630 cm⁻¹.[8]
-
Sulfate (SO₄²⁻): The sulfate ion exhibits characteristic absorption bands around 1100 cm⁻¹.[8] The symmetry of the sulfate ion is lowered upon coordination to the metal center, which can lead to the splitting of this band, providing evidence for inner-sphere sulfato-complexes.
Applications in Research and Drug Development
While the primary industrial applications of chromium(III) sulfate are in leather tanning and as pigments, its unique properties offer potential in more specialized research areas, including those relevant to drug development.
-
Nutritional Supplements: Trivalent chromium is a trace element that may play a role in carbohydrate, lipid, and protein metabolism by potentiating insulin action.[9] Various forms of chromium(III), including picolinate, nicotinate, and chloride, are used in dietary supplements.[4][9] The synthesis and characterization of well-defined chromium(III) compounds, such as the sulfate hydrates, are fundamental to understanding their bioavailability and physiological effects.
-
Catalysis in Organic Synthesis: Chromium-based catalysts are utilized in a variety of organic transformations.[10] The different hydrates of chromium(III) sulfate can serve as precursors for the synthesis of more complex chromium catalysts. Their solubility and reactivity are key parameters in the design of catalytic systems.
-
Development of Chromium-Based Therapeutics: Research into the medicinal applications of chromium compounds is an active area. Chromium(III) complexes have been investigated for their potential antimicrobial and cytotoxic activities.[11][12] A thorough understanding of the fundamental coordination chemistry of chromium(III), as exemplified by its sulfate hydrates, is essential for the rational design of new metallodrugs with specific therapeutic properties. The ability to control the coordination sphere by ligand exchange, as seen in the interconversion of the hydrates, is a key principle in the development of targeted therapeutic agents.
Conclusion
The different hydrates of chromium(III) sulfate are not simply variations in water content but distinct chemical entities with unique structural and physicochemical properties. The interplay between the chromium(III) ion and its surrounding water and sulfate ligands gives rise to a rich coordination chemistry that is readily observable through their distinct colors and spectroscopic signatures. A thorough understanding of their synthesis and characterization, as detailed in this guide, is essential for any researcher or scientist working with these compounds. The principles of coordination chemistry and the analytical techniques described herein provide a solid foundation for the controlled preparation and confident identification of the desired chromium(III) sulfate hydrate for any given application, from fundamental research to the development of novel materials and therapeutic agents.
References
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National Institutes of Health, Office of Dietary Supplements. (2022, June 2). Chromium: Fact Sheet for Health Professionals. Retrieved from [Link]
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National Institutes of Health, National Center for Biotechnology Information. (n.d.). Chromium Picolinate: Prototype Monograph Summary. In Dietary Supplements Label Database. Retrieved from [Link]
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Sciencemadness Wiki. (2018, November 6). Chromium(III) sulfate. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated lattice parameters for hydrated metal sulfates from the... | Download Table. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Chromic sulfate pentadecahydrate | Cr2H30O27S3 | CID 197887. Retrieved from [Link]
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CAS number for Chromium (III) sulfate pentadecahydrate
An In-depth Technical Guide to Chromium (III) Sulfate Pentadecahydrate (CAS: 10031-37-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium (III) sulfate pentadecahydrate, identified by the CAS Number 10031-37-5, is a specific hydrate of the inorganic compound with the general formula Cr₂(SO₄)₃.[1][2][3] This green crystalline solid is one of several stable hydrated forms of chromic sulfate and is a compound of significant interest in industrial chemistry, environmental science, and materials research.[1][4] Its utility ranges from traditional applications in leather tanning and pigments to serving as a crucial reference material in advanced environmental remediation and toxicological studies.[5][6]
This guide provides a comprehensive technical overview of Chromium (III) sulfate pentadecahydrate. It moves beyond a simple recitation of facts to explore the causality behind its properties, the rationale for specific experimental protocols, and its nuanced role in scientific inquiry. For professionals in drug development and biological research, understanding the precise nature of this trivalent chromium source is paramount, particularly in distinguishing its behavior from the high toxicity of hexavalent chromium.
Section 1: Physicochemical Properties and Structural Context
A compound's utility is fundamentally dictated by its physical and chemical characteristics. For a hydrated salt like Chromium (III) sulfate pentadecahydrate, the properties are a direct consequence of the coordination chemistry of the chromium ion with both sulfate anions and water molecules.
Core Quantitative Data
The essential physicochemical properties of Chromium (III) sulfate pentadecahydrate are summarized below. These values are foundational for any experimental design, from calculating molar concentrations for solutions to predicting thermal behavior.
| Property | Value | Source(s) |
| CAS Number | 10031-37-5 | [1][2][7] |
| Chemical Formula | Cr₂(SO₄)₃·15H₂O | [4][8] |
| Molar Mass | 662.4 g/mol | [4][8] |
| Appearance | Green crystals or solid | [1][4] |
| Density | ~1.86 g/cm³ | [5][9] |
| Solubility | Soluble in water, insoluble in alcohol | [2][4] |
| Thermal Behavior | Begins to lose water molecules at 100 °C | [2][4] |
The Family of Chromium (III) Sulfate Hydrates
Chromium (III) sulfate exists in multiple hydration states, and the pentadecahydrate is an intermediate form. The relationship between these hydrates is primarily governed by temperature. The most hydrated stable form is the octadecahydrate (Cr₂(SO₄)₃·18H₂O), which typically appears as violet crystals.[1] Heating this 18-hydrate above 70°C drives off three water molecules to yield the green 15-hydrate.[1][10] Further heating will produce lower hydrates and eventually the anhydrous, violet-colored Cr₂(SO₄)₃.[1] This thermal dependency is a critical consideration for storage and handling, as inadvertent heating can alter the material's composition and properties.
Caption: Thermal relationship between major hydrates of Chromium (III) sulfate.
Structural Elucidation: The Basis of Trustworthiness
To trust a compound in a research setting, its structure must be unequivocally verified. While basic properties are useful, advanced analytical techniques provide the definitive atomic-level description necessary for rigorous science.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms. For Chromium (III) sulfate pentadecahydrate, this technique would reveal the coordination geometry around the chromium (III) ions, the nature of the hydrogen bonding network between the water molecules and sulfate ions, and the overall crystal packing.[4] Such data is invaluable for computational modeling and understanding structure-property relationships.[4]
-
X-ray Absorption Spectroscopy (XAS): This technique is particularly powerful for probing the local electronic and geometric structure around the chromium atom. It can confirm the +3 oxidation state and is expected to show an octahedral coordination environment where the chromium ion is bonded to six oxygen atoms from surrounding water and sulfate ligands.[8] XAS provides precise bond lengths and coordination numbers, validating the compound's local structure even in non-crystalline samples.[8]
Section 2: Synthesis and Quality Control
The reliability of any experiment begins with the quality of the starting materials. Understanding the synthesis of Chromium (III) sulfate pentadecahydrate provides insight into potential impurities and the rationale behind quality control protocols.
Synthesis Protocol: Reduction of Hexavalent Chromium
A prevalent and industrially significant method for producing chromium (III) sulfate involves the chemical reduction of a hexavalent chromium source, such as sodium dichromate, in the presence of sulfuric acid.[1][10] This process is not only a synthesis method but also a detoxification pathway, as it converts highly toxic Cr(VI) to the less toxic Cr(III).
Objective: To synthesize Chromium (III) sulfate pentadecahydrate from a Cr(VI) precursor.
Methodology:
-
Dissolution: Dissolve a stoichiometric amount of sodium dichromate (Na₂Cr₂O₇) in distilled water.
-
Acidification: While cooling the solution in an ice bath to manage the exothermic reaction, carefully and slowly add concentrated sulfuric acid (H₂SO₄).[10] The solution will be a characteristic orange color.
-
Reduction: Slowly introduce a reducing agent, such as sulfur dioxide (SO₂) gas or an aqueous solution of sodium bisulfite (NaHSO₃). The choice of a reducing agent is critical; SO₂ is efficient but requires robust ventilation, while others like glucose can also be used.[10] The reaction's progress is visually evident by a color change from orange to a deep green or blue-green, indicating the formation of Cr(III) ions.[10]
-
Crystallization: Gently heat the resulting solution to reduce its volume and encourage crystallization upon cooling. The initial crystals formed are often the violet octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[1]
-
Conversion to Pentadecahydrate: Filter the violet crystals. To achieve the target pentadecahydrate, heat the collected octadecahydrate crystals in an oven at a controlled temperature above 70°C but below 100°C until the color change to green is complete and the mass is constant.[1][10]
Caption: Experimental workflow for the synthesis of Chromium (III) sulfate hydrates.
Quality Control: A Self-Validating Assay
To ensure the synthesized material is of high purity and has the correct identity, a quantitative analysis is essential. A redox titration to determine the chromium content serves as a robust, self-validating protocol.
Principle: This assay confirms the concentration of chromium in the final product. By comparing the experimental chromium percentage to the theoretical value for Cr₂(SO₄)₃·15H₂O, one can verify the purity and hydration state. An accurately weighed sample is oxidized to Cr(VI) (dichromate), which is then titrated with a standardized reducing agent.
Section 3: Applications in Scientific Research
The utility of Chromium (III) sulfate pentadecahydrate in a research context stems from its role as a well-defined, water-soluble source of trivalent chromium.
Environmental Science
In environmental research, the primary concern with chromium is the highly toxic and mobile hexavalent form (Cr(VI)).[6] Remediation strategies often focus on reducing Cr(VI) to the much less toxic and less mobile Cr(III). Chromium (III) sulfate pentadecahydrate is frequently used in laboratory studies to:
-
Simulate Post-Remediation Scenarios: Researchers use this compound to spike soil or water samples with a known concentration of Cr(III).[6]
-
Study Long-Term Stability: These spiked samples are then subjected to various environmental conditions (e.g., presence of oxidizing agents like manganese dioxide) to determine the potential for the stabilized Cr(III) to re-oxidize back to toxic Cr(VI).[6]
-
Assess Bioavailability and Transport: It helps in evaluating the leaching potential and mobility of Cr(III) in soil and groundwater systems.[6]
Biological & Pre-clinical Research
Chromium is a trace element that has been implicated in glucose metabolism and insulin signaling.[8] While some studies explore Cr(III) compounds as nutritional supplements, this area is fraught with complexity and requires careful consideration of the underlying biochemistry and toxicology.
-
Source of Cr(III): In laboratory settings, Chromium (III) sulfate pentadecahydrate can serve as a soluble, reliable source of Cr(III) for in-vitro studies investigating its biological mechanisms.
-
Toxicological Considerations: A critical aspect of trustworthiness in this field is acknowledging the potential risks. While Cr(III) itself has low toxicity, there is evidence that it can be oxidized to the carcinogenic Cr(VI) form within cells.[8] This potential for intracellular oxidation is a major safety concern for any therapeutic or supplementary application and must be a central consideration in experimental design.
Caption: Potential intracellular pathway and toxicological concern for Cr(III).
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical compound. Trivalent chromium compounds are irritants and require careful management.[8][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, to prevent eye and skin contact.[11]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Minimize dust generation during weighing and transfer.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] Keep it away from incompatible substances like strong oxidizing agents.
-
Spills and Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[11] Aqueous waste containing chromium should not be discharged directly into the sewer. It should be treated (e.g., by raising the pH to precipitate chromium (III) hydroxide) and disposed of as hazardous waste according to local regulations.[13]
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Crystal structure of Chromium (III) sulfate octadecahydrate
An In-depth Technical Guide on the Crystal Structure of Chromium (III) Sulfate Octadecahydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the crystal structure of chromium (III) sulfate octadecahydrate, Cr₂(SO₄)₃·18H₂O. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, the intricacies of its atomic arrangement, and the state-of-the-art experimental methodologies used for its structural elucidation.
Introduction to Chromium (III) Sulfate and its Hydrates
Chromium (III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18.[1][2][3] The degree of hydration significantly influences the compound's properties, including its color, solubility, and chemical reactivity.[1] Among its various hydrated forms, the octadecahydrate (Cr₂(SO₄)₃·18H₂O) is a well-characterized, violet crystalline solid.[1][2][4] Understanding the precise three-dimensional structure of this compound is fundamental to explaining its behavior and unlocking its potential in various applications, from its traditional use in leather tanning and as a pigment to emerging roles in catalysis and the development of novel therapeutic agents.[5]
The distinct violet color of the octadecahydrate is a direct consequence of the electronic transitions within the d-orbitals of the chromium (III) ion, which is dictated by its immediate coordination environment.[1][6] As this guide will detail, the chromium ion exists as a hexaaqua complex, a key feature that defines the structure and chemistry of this compound.
Physicochemical and Structural Properties
The properties of chromium (III) sulfate octadecahydrate are intrinsically linked to its crystal structure. The arrangement of atoms and molecules in the solid state governs its macroscopic characteristics.
Key Properties
The fundamental properties of the octadecahydrate are summarized in the table below, providing a comparative view of its key characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | Cr₂(SO₄)₃·18H₂O | [1] |
| Descriptive Formula | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | [2][7] |
| Molar Mass | 716.45 g/mol | [1][8] |
| Appearance | Violet crystals | [1][2] |
| Crystal System | Reported as cubic | [4] |
| Density | ~1.709 g/cm³ | [8][9] |
| Solubility | Readily soluble in water and alcohol | [4][10] |
| Melting Point | Decomposes upon heating (loses water molecules) | [8][10] |
The Coordination Sphere and Crystal Lattice
The crystal structure of chromium (III) sulfate octadecahydrate is a classic example of coordination chemistry in the solid state. The structure is not a simple arrangement of Cr³⁺ and SO₄²⁻ ions with water molecules filling voids. Instead, it is a highly ordered ionic lattice built from complex ions and molecules of crystallization.
-
The Cationic Complex : The central feature of the structure is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺.[2][6] In this complex, the chromium (III) ion is octahedrally coordinated to six water molecules, which act as ligands. This stable coordination complex is the chromophore responsible for the compound's characteristic violet color.[6]
-
Anions and Water of Crystallization : The crystal lattice is formed by two of these [Cr(H₂O)₆]³⁺ complex cations, three sulfate (SO₄²⁻) anions, and six additional water molecules that are not directly coordinated to the chromium ions. These are referred to as water of crystallization.[2][7]
-
Hydrogen Bonding : An extensive network of hydrogen bonds exists between the coordinated water molecules, the sulfate anions, and the water of crystallization. This network is crucial for the stability of the overall crystal structure, holding the ionic constituents together in a well-defined, repeating three-dimensional pattern.
Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[11][12] This technique allows for the precise determination of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.[13] The following protocol outlines the self-validating workflow required to determine the structure of chromium (III) sulfate octadecahydrate.
Causality in Experimental Design
The success of an SC-XRD experiment is contingent on the quality of the initial crystal. A well-ordered, single crystal will produce a sharp, well-defined diffraction pattern, which is essential for an accurate structure solution.[14][15] Cryo-cooling is employed not only to protect the crystal from potential damage by the X-ray beam but also to reduce thermal vibrations of the atoms, resulting in higher resolution data.[16]
Step-by-Step Methodology
-
Crystal Growth:
-
Prepare a saturated aqueous solution of chromium (III) sulfate octadecahydrate.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This method encourages the formation of large, well-ordered single crystals. Note that chromium (III) sulfate solutions can sometimes form a viscous syrup, which may complicate crystallization.[17]
-
Harvest violet, octahedral, or cubic-shaped crystals that are clear and free of visible defects.[4][10]
-
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a suitable crystal, ideally 0.1-0.3 mm in size, with sharp edges and uniform extinction.[14]
-
Carefully affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).[15]
-
Mount the fiber onto a goniometer head on the diffractometer.[12]
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.[16]
-
Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[16]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[13] The detector (e.g., CCD or CMOS) records the position and intensity of the diffracted X-ray spots.[16]
-
-
Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[18]
-
The systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.[14]
-
The intensity of each reflection is integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[16]
-
An initial atomic model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[15] The quality of the fit is monitored by the R-factor, with a lower value indicating a better fit.
-
-
Validation and Analysis:
-
The final structural model is validated using established crystallographic checks to ensure its chemical and geometric sensibility.
-
The results are typically reported in a standard Crystallographic Information File (CIF) format, containing all relevant information about the structure and the experiment.
-
Relevance in Drug Development and Materials Science
A precise understanding of the crystal structure of compounds like chromium (III) sulfate octadecahydrate is paramount for advancing scientific research.
-
In Coordination Chemistry: The structure provides a perfect textbook example of a hydrated transition metal salt, illustrating fundamental concepts of ligand field theory, coordination geometry, and the role of non-covalent interactions in the solid state.
-
In Materials Science: The compound serves as a precursor for the synthesis of other chromium-based materials, including catalysts and pigments. The properties of these final materials are often dependent on the structure and purity of the starting materials.
-
In Drug Development: While chromium (III) itself is considered an essential trace element involved in metabolic processes, the study of chromium coordination complexes is a growing field of interest.[19] Some chromium (III) complexes have demonstrated significant antimicrobial activity and the ability to interact with biomolecules like DNA.[5] The design of such metallodrugs requires a foundational knowledge of the metal's preferred coordination geometries and how different ligands can be incorporated, information that is derived directly from crystallographic studies of simpler coordination complexes like [Cr(H₂O)₆]³⁺.
Conclusion
The crystal structure of chromium (III) sulfate octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, is defined by the octahedral hexaaquachromium(III) complex cation. Its lattice is stabilized by a robust network of ionic interactions and hydrogen bonds involving sulfate anions and additional water molecules of crystallization. The elucidation of this structure through techniques like single-crystal X-ray diffraction provides invaluable insights into the fundamental principles of coordination chemistry and solid-state science. This knowledge is not only academically significant but also serves as a critical foundation for the rational design of new materials and therapeutic agents.
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Chromium(III) sulfate. (2018). Sciencemadness Wiki. Retrieved from [Link]
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Spectroscopic properties of Chromium (III) sulfate hydrate
An In-depth Technical Guide to the Spectroscopic Properties of Chromium(III) Sulfate Hydrate
Authored by: A Senior Application Scientist
Introduction
Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, is a cornerstone compound of chromium chemistry, pivotal in industries ranging from leather tanning to pigment production and catalyst synthesis.[1][2][3] Its chemical behavior and efficacy are deeply rooted in its coordination chemistry, which is dictated by the arrangement of water molecules and sulfate ions around the central chromium(III) ion. The degree of hydration and the nature of this coordination sphere give rise to distinct forms of the compound, most notably a violet form, Cr₂(SO₄)₃·18H₂O, and a green form, which has fewer water molecules.[4][5] The violet hydrate is more accurately described as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that the chromium ion exists as the hexaaquachromium(III) complex cation.[4] The green form arises upon heating, where water ligands are replaced by sulfate ions in the inner coordination sphere.[2][5]
This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize chromium(III) sulfate hydrate. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely academic; it is essential for quality control, reaction monitoring, and elucidating structure-function relationships. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret the resulting data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Probing d-Orbital Transitions
UV-Vis spectroscopy is the primary technique for investigating the electronic structure of transition metal complexes like chromium(III) sulfate. The characteristic colors of Cr(III) compounds are a direct consequence of electronic transitions between d-orbitals that have been split by the electrostatic field of the surrounding ligands (water and sulfate ions).
Theoretical Basis
The Cr³⁺ ion has a d³ electron configuration. In an octahedral ligand field, such as in the [Cr(H₂O)₆]³⁺ ion, the five degenerate d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The ground electronic state is designated as ⁴A₂g. According to crystal field theory, two spin-allowed electronic transitions are expected for octahedral Cr(III) complexes, which correspond to the absorption of photons in the visible region of the electromagnetic spectrum.[6] These transitions are:
-
⁴A₂g → ⁴T₂g
-
⁴A₂g → ⁴T₁g
The energy of the lowest transition (⁴A₂g → ⁴T₂g) directly corresponds to the ligand field splitting parameter, 10Dq.[6] Changes in the ligands coordinated to the Cr(III) center—for instance, the replacement of H₂O with SO₄²⁻ when converting from the violet to the green form—alter the ligand field strength, thus shifting the absorption bands.
Experimental Protocol: UV-Vis Analysis
This protocol ensures the acquisition of high-quality UV-Vis spectra for aqueous solutions of chromium(III) sulfate hydrate.
1.2.1 Instrumentation
-
A dual-beam UV-Vis spectrophotometer (e.g., Beckman DB Spectrophotometer or similar).[6]
-
Matched quartz cuvettes with a 1 cm path length.
1.2.2 Reagent Preparation
-
Analyte Solution: Accurately weigh approximately 0.1 g of chromium(III) sulfate hydrate and dissolve it in 100 mL of deionized water to create a stock solution. Further dilute as necessary to achieve an absorbance maximum between 0.5 and 1.0. The choice of concentration is critical; solutions that are too concentrated can lead to detector saturation and non-linear Beer-Lambert behavior.
-
Blank: Use deionized water.
1.2.3 Data Acquisition Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Data Interpretation
-
Violet Form ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O): The aqueous solution of the violet hydrate contains the [Cr(H₂O)₆]³⁺ ion. Its spectrum typically shows two broad absorption bands.[7]
-
A lower energy band (higher wavelength) centered around 570-580 nm , corresponding to the ⁴A₂g → ⁴T₂g transition.
-
A higher energy band (lower wavelength) centered around 400-410 nm , corresponding to the ⁴A₂g → ⁴T₁g transition.
-
-
Green Form: When the solution is heated or if the starting material is the green hydrate, sulfate ions coordinate to the chromium center, forming species like [Cr(H₂O)₅(SO₄)]⁺. Sulfate is a weaker field ligand than water. This change in the coordination sphere causes a shift in the absorption maxima to longer wavelengths (a red shift), resulting in the characteristic green color.[5][7]
Vibrational Spectroscopy (IR and Raman): Fingerprinting Molecular Structure
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For chromium(III) sulfate hydrate, they provide definitive information on the status of the sulfate anions and the water molecules (both coordinated and lattice).
Theoretical Basis
-
Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes. Upon coordination to the chromium ion or due to crystal lattice effects, this symmetry is lowered, which can cause formally "inactive" modes to become active and degenerate modes to split.
-
Water (H₂O) Vibrations: Water molecules exhibit characteristic O-H stretching and H-O-H bending vibrations. The frequencies of these modes are highly sensitive to hydrogen bonding. Therefore, it is possible to distinguish between water molecules directly coordinated to the Cr(III) ion and those present as water of crystallization in the lattice.[8][9]
Experimental Protocol: FTIR Analysis
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation.
2.2.1 Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.
2.2.2 Data Acquisition Workflow
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a self-validating step; a clean background is essential for accurate sample measurement.
-
Sample Application: Place a small amount of the solid chromium(III) sulfate hydrate powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Collection: Collect the sample spectrum, typically by co-adding 32 or 64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Experimental Protocol: Raman Analysis
This protocol is for analyzing the solid powder using a standard benchtop Raman system.
2.3.1 Instrumentation
-
Raman spectrometer with laser excitation (e.g., 488 nm or 514 nm).[8]
-
Microscope objective for focusing the laser and collecting the scattered light.
2.3.2 Data Acquisition Workflow
-
Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
Sample Placement: Place a small amount of the solid sample on a microscope slide.
-
Data Acquisition: Focus the laser on the sample and acquire the spectrum. The laser power and acquisition time must be optimized to maximize signal without causing sample degradation (thermal decomposition). A typical range is 100-4000 cm⁻¹.
Data Interpretation for IR and Raman
The key vibrational bands for chromium(III) sulfate hydrate are summarized below.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Assignment |
| Water O-H Stretching | 3000-3600 (broad) | 3000-3600 (complex) | Stretching of coordinated and lattice H₂O molecules.[8][9] |
| Water H-O-H Bending | ~1630 | Weak | Bending of coordinated and lattice H₂O molecules.[8] |
| Sulfate ν₃ (asymmetric stretch) | ~1120 (strong, often split) | ~1100-1150 | Asymmetric stretching of S-O bonds. Splitting indicates lowered symmetry.[10] |
| Sulfate ν₁ (symmetric stretch) | Inactive in T_d, weak if active | ~980 (very strong) | Symmetric stretching of S-O bonds.[11] Position is sensitive to hydration.[12] |
| Sulfate ν₄ (bending) | ~610 | ~610-620 | O-S-O bending modes.[10] |
| Cr-O Vibrations / Lattice Modes | < 600 | < 400 | Vibrations involving the Cr-O bonds and lattice phonons.[9][13] |
The most diagnostic peak in the Raman spectrum is the intense, sharp ν₁ symmetric stretch of the sulfate anion. Its position can be used to infer the degree of hydration and whether the sulfate is coordinated.[11][12] In the IR spectrum, the broad O-H stretching band and the strong ν₃ sulfate band are the most prominent features.[10][14]
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Window into the Unpaired Electrons
EPR spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons. Since Cr(III) is a d³ ion with three unpaired electrons (a spin state S = 3/2), it is EPR active, making this technique exceptionally powerful for probing its electronic environment.[13]
Theoretical Basis
The EPR spectrum of a Cr(III) complex is sensitive to the symmetry of the ligand field around the ion. In a perfectly octahedral environment, a single, relatively sharp EPR signal is expected. However, any distortion from perfect octahedral symmetry introduces a phenomenon called zero-field splitting (ZFS), which splits the spin energy levels even in the absence of an external magnetic field.[15] This ZFS can lead to significant broadening or splitting of the EPR signal.[15][16] The shape and position (g-factor) of the EPR signal provide a detailed fingerprint of the local coordination geometry of the Cr(III) center.
Experimental Protocol: X-band EPR
This protocol describes the analysis of a frozen solution, which provides a random distribution of molecular orientations.
3.2.1 Instrumentation
-
X-band (~9.5 GHz) EPR spectrometer.
-
Liquid nitrogen cryostat for low-temperature measurements (e.g., 120 K).[15]
-
EPR sample tubes (quartz).
3.2.2 Data Acquisition Workflow
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An In-Depth Technical Guide to the Thermal Decomposition Pathway of Chromium (III) Sulfate Hydrate
This guide provides a comprehensive examination of the thermal decomposition pathway of chromium (III) sulfate hydrate, a process of significant interest in fields ranging from inorganic chemistry and materials science to industrial applications such as catalyst preparation and pigment production. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the material's thermal behavior, including the intermediate species formed and the kinetics of the transformation.
Introduction: The Significance of Understanding Thermal Decomposition
Chromium (III) sulfate is a key industrial chemical, and its hydrated forms are the most common. The controlled thermal decomposition of these hydrates is a critical step in the synthesis of chromium-based materials with specific properties. A thorough understanding of the decomposition pathway, including the precise temperatures of dehydration and the final decomposition to chromium (III) oxide, is paramount for process optimization and the rational design of materials. This guide will elucidate the stepwise nature of this process, underpinned by data from key analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), with structural confirmation by X-ray Diffraction (XRD).
The choice of these techniques is causal. TGA provides quantitative information on mass changes as a function of temperature, allowing for the precise determination of water loss and the stoichiometry of the decomposition reactions. DTA complements this by detecting the endothermic and exothermic events associated with phase transitions and chemical reactions, providing a more complete energetic picture of the process. XRD is then employed to definitively identify the crystalline structure of the initial, intermediate, and final products, ensuring a self-validating analytical approach.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of the commonly available chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O) is not a single-step event but rather a sequential process involving dehydration followed by the decomposition of the anhydrous salt.
Stepwise Dehydration of Cr₂(SO₄)₃·18H₂O
Thermogravimetric analysis reveals that the dehydration of Cr₂(SO₄)₃·18H₂O occurs in distinct stages, corresponding to the formation of lower hydrates before the eventual formation of the anhydrous salt.[1]
The initial violet octadecahydrate undergoes a series of transformations upon heating:
-
Stage 1: Formation of Chromium (III) Sulfate Nonahydrate (Cr₂(SO₄)₃·9H₂O) The first major weight loss corresponds to the removal of nine water molecules. This transition from the octadecahydrate to the nonahydrate occurs without a change in the violet color of the compound.[1]
-
Stage 2: Formation of Chromium (III) Sulfate Trihydrate (Cr₂(SO₄)₃·3H₂O) Further heating leads to the loss of an additional six water molecules, resulting in the formation of a green trihydrate.[1]
-
Stage 3: Formation of Anhydrous Chromium (III) Sulfate (Cr₂(SO₄)₃) The final three molecules of water are evolved over a broader temperature range, from approximately 375 K to 500 K (102 °C to 227 °C), yielding a peach-blossom-colored anhydrous chromium (III) sulfate.[1]
The overall dehydration process can be visualized as follows:
Caption: Stepwise dehydration of chromium (III) sulfate octadecahydrate.
Decomposition of Anhydrous Chromium (III) Sulfate
Once the anhydrous form is obtained, further heating to higher temperatures induces the decomposition of the sulfate into chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas.[2] This is a non-redox thermal decomposition.[2]
The overall reaction for the decomposition of the anhydrous salt is:
Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)[2]
The final solid product, chromium (III) oxide, is a crystalline material as confirmed by X-ray diffraction analysis.[3] Studies have shown that this decomposition proceeds directly to the oxide without the formation of stable intermediate phases.
Quantitative Analysis of the Decomposition Pathway
The following table summarizes the expected weight losses and approximate temperature ranges for each step of the thermal decomposition of Cr₂(SO₄)₃·18H₂O, based on stoichiometric calculations and literature data.
| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Cumulative Weight Loss (%) |
| Cr₂(SO₄)₃·18H₂O → Cr₂(SO₄)₃·9H₂O + 9H₂O | ~ 50 - 100 | 22.63 | 22.63 |
| Cr₂(SO₄)₃·9H₂O → Cr₂(SO₄)₃·3H₂O + 6H₂O | ~ 100 - 150 | 15.08 | 37.71 |
| Cr₂(SO₄)₃·3H₂O → Cr₂(SO₄)₃ + 3H₂O | ~ 150 - 400 | 7.54 | 45.25 |
| Cr₂(SO₄)₃ → Cr₂O₃ + 3SO₃ | > 700 | 33.51 | 78.76 |
Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.
Experimental Protocols
To empirically determine the thermal decomposition pathway, a combined TGA/DTA analysis is the method of choice. The following provides a detailed, self-validating protocol.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
Objective: To quantitatively measure the weight changes and thermal events associated with the decomposition of this compound.
Instrumentation: A simultaneous TGA/DTA instrument.
Experimental Workflow:
Caption: Experimental workflow for TGA/DTA analysis.
Detailed Steps:
-
Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground chromium (III) sulfate octadecahydrate into an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Place the crucible in the TGA/DTA instrument.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent any oxidative side reactions.
-
Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential temperature (DTA) as a function of the furnace temperature.
-
Data Analysis:
-
Plot the TGA curve (percent weight vs. temperature) and the DTA curve (ΔT vs. temperature).
-
From the TGA curve, determine the onset and end temperatures for each distinct weight loss step. Calculate the percentage weight loss for each step.
-
From the DTA curve, identify the endothermic peaks corresponding to the dehydration and decomposition steps.
-
Compare the experimental weight losses with the theoretical values to identify the intermediate hydrates and the final product.
-
X-ray Diffraction (XRD) for Product Identification
Objective: To confirm the crystalline structure of the initial material, intermediate hydrates, and the final decomposition product.
Methodology:
-
Prepare samples of the initial Cr₂(SO₄)₃·18H₂O and the solid residues obtained by heating the material to temperatures corresponding to the plateaus in the TGA curve (i.e., after each major weight loss step).
-
Analyze each sample using a powder X-ray diffractometer.
-
Compare the obtained diffraction patterns with standard reference patterns from a crystallographic database (e.g., the ICDD's Powder Diffraction File) to confirm the identity of each phase.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermogravimetric analysis, differential thermal analysis, and X-ray diffraction. The octadecahydrate sequentially dehydrates to a nonahydrate, a trihydrate, and then the anhydrous salt before finally decomposing to crystalline chromium (III) oxide at temperatures above 700 °C. A comprehensive understanding of these transformations and their associated temperatures is crucial for the controlled synthesis of chromium-based materials with desired properties. The protocols and data presented in this guide provide a robust framework for researchers and scientists working with this important industrial compound.
References
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Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical and Materials Transactions A, 10(3), 327-331. [Link]
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Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
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You-iggy. (2022, June 12). Cr2(SO4)3 → Cr2O3 + 3SO3. Retrieved from [Link]
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SciSpace. (1979, March 1). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Retrieved from [Link]
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Introduction: The Magnetic Identity of Trivalent Chromium
An In-Depth Technical Guide to the Magnetic Susceptibility of Trivalent Chromium Compounds
Trivalent chromium, with its d³ electron configuration, is a cornerstone of coordination chemistry and materials science. Its compounds exhibit a rich variety of colors, reactivities, and, most notably, magnetic properties. Understanding the magnetic susceptibility of these compounds provides a direct window into their electronic structure, bonding, and geometry.[1] Magnetic susceptibility (χ) is a fundamental property that quantifies how much a material becomes magnetized when placed in an external magnetic field.[2] For trivalent chromium compounds, this property is dominated by paramagnetism, an attraction to magnetic fields arising from the presence of unpaired electrons.[3]
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical underpinnings, experimental methodologies, and practical applications related to the magnetic susceptibility of Cr(III) compounds. By synthesizing theoretical principles with field-proven experimental insights, we aim to provide a self-validating framework for the accurate measurement and interpretation of this critical physicochemical parameter.
Theoretical Foundations: Why Cr(III) is Paramagnetic
The magnetic behavior of Cr(III) complexes is a direct consequence of its electronic structure, which is best described by Crystal Field Theory (CFT).[4][5][6]
The d³ Electronic Configuration
A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. To form the trivalent cation, Cr³⁺, it loses three electrons, resulting in the configuration [Ar] 3d³. According to Hund's rule, these three electrons will occupy separate d-orbitals with parallel spins to maximize spin multiplicity. This results in three unpaired electrons, the primary source of paramagnetism in Cr(III) compounds.[7][8]
Crystal Field Theory and d-Orbital Splitting
In a free Cr³⁺ ion, the five d-orbitals are degenerate (have the same energy). However, in a coordination complex, the ligands create an electrostatic field that breaks this degeneracy.[4][6]
In the most common geometry, octahedral, the six ligands approach the central metal ion along the x, y, and z axes. This raises the energy of the d-orbitals with lobes pointing directly at the axes (the eg set: dz², dx²-y²) more than the orbitals with lobes pointing between the axes (the t2g set: dxy, dxz, dyz).[5]
For a Cr(III) (d³) ion in an octahedral field, the three d-electrons occupy the lower-energy t2g orbitals, each in a separate orbital with parallel spins. This arrangement is energetically favorable regardless of whether the ligand field is strong or weak, meaning Cr(III) octahedral complexes are not subject to high-spin vs. low-spin ambiguity. They consistently possess three unpaired electrons.[4]
Caption: d-orbital splitting for a Cr(III) ion in an octahedral ligand field.
The Spin-Only Magnetic Moment
The magnetic moment (µ) is a measure of the strength of a material's magnetism. For first-row transition metal complexes, the contribution from the electron's orbital angular momentum is often "quenched."[9] Therefore, the magnetic moment can be accurately estimated using the "spin-only" formula, which depends solely on the number of unpaired electrons (n).[3][10]
μs = √[n(n + 2)]
Where:
-
μs is the spin-only magnetic moment in units of Bohr Magnetons (BM).
-
n is the number of unpaired electrons.
For Cr(III), with n = 3, the theoretical spin-only magnetic moment is: μs = √[3(3 + 2)] = √15 ≈ 3.87 BM [7][11]
This value serves as a critical benchmark. Experimentally measured magnetic moments for most mononuclear Cr(III) complexes are very close to this theoretical value.[9][12]
| Number of Unpaired Electrons (n) | Total Spin (S) | Spin-Only Magnetic Moment (μs) in BM | Example Ions |
| 1 | 1/2 | √3 ≈ 1.73 | Ti³⁺, Cu²⁺ |
| 2 | 1 | √8 ≈ 2.83 | V³⁺, Ni²⁺ |
| 3 | 3/2 | √15 ≈ 3.87 | Cr³⁺, Co²⁺ (high-spin) |
| 4 | 2 | √24 ≈ 4.90 | Mn³⁺, Fe²⁺ (high-spin) |
| 5 | 5/2 | √35 ≈ 5.92 | Mn²⁺, Fe³⁺ (high-spin) |
Experimental Measurement of Magnetic Susceptibility
Accurate determination of magnetic susceptibility is crucial for validating theoretical predictions. The choice of method depends on the sample's physical state (solid or solution), the required sensitivity, and available instrumentation.[13]
Solid-State Measurements: SQUID Magnetometry
The Superconducting Quantum Interference Device (SQUID) magnetometer is the gold standard for measuring magnetic properties of solid samples with exceptional sensitivity.[14][15] It can detect extremely small magnetic fields, making it ideal for characterizing weakly paramagnetic materials or studying temperature-dependent magnetic phenomena.[14][16]
Causality of SQUID Operation: A SQUID operates on the principles of quantum mechanics. It consists of a superconducting loop containing one or two Josephson junctions. An applied magnetic field from the sample induces a change in the magnetic flux threading the loop. This change, in turn, causes a measurable change in the current-voltage characteristics of the loop. This response is incredibly sensitive, allowing for the precise determination of the sample's magnetic moment.[14]
Caption: A generalized workflow for magnetic susceptibility measurement using SQUID.
Experimental Protocol: SQUID Magnetometry
-
Sample Preparation: A precisely weighed polycrystalline sample (typically 1-20 mg) is packed into a gelatin capsule or a straw. The sample's mass and the molecular weight of the Cr(III) compound are recorded.
-
Background Measurement: The magnetic moment of the empty sample holder is measured at the desired temperatures and magnetic fields to allow for background subtraction.
-
Sample Measurement: The sample is loaded into the SQUID. The magnetic moment (M) is measured as a function of temperature (T) and applied magnetic field (H). A common experiment involves cooling the sample to a low temperature (e.g., 2 K) and measuring M while slowly warming to room temperature (e.g., 300 K) under a constant, weak magnetic field.[17]
-
Data Analysis:
-
The raw data is corrected by subtracting the contribution from the sample holder.
-
The molar magnetic susceptibility (χM) is calculated.
-
A diamagnetic correction is applied to account for the core electrons of the atoms, which produce a small opposing magnetic field.[18]
-
Solution-State Measurements: The Evans Method
For compounds that are soluble, the Evans method provides a convenient and rapid way to determine magnetic susceptibility using a standard Nuclear Magnetic Resonance (NMR) spectrometer.[19][20]
Causality of the Evans Method: The method relies on the principle that a paramagnetic solute alters the bulk magnetic susceptibility of the solution.[21][22] This change in the magnetic field experienced by the solvent molecules causes a small shift in their NMR resonance frequency. By measuring this shift relative to a reference, the magnetic susceptibility of the solute can be calculated.[20][21] A capillary insert containing the pure solvent (or a solvent with a reference compound) is placed inside the NMR tube containing the solution of the paramagnetic compound. The difference in the chemical shift (Δδ) of a solvent peak inside and outside the capillary is measured.[23]
Experimental Protocol: The Evans Method (NMR)
-
Reference Preparation: A standard NMR tube is filled with a solution of the chosen deuterated solvent (e.g., D₂O, CDCl₃) containing a small amount of a reference substance with a sharp NMR signal (e.g., tert-butanol). A sealed capillary is also filled with this same solution.
-
Sample Preparation: A solution of the Cr(III) compound is prepared in the same solvent system with a precisely known concentration (c). The sealed capillary from step 1 is placed inside this NMR tube.
-
NMR Spectrum Acquisition: A ¹H NMR spectrum of the sample tube containing the capillary is acquired. The spectrum will show two distinct signals for the reference substance: one from the bulk solution containing the paramagnetic Cr(III) complex and one from the reference solution inside the capillary.
-
Data Analysis:
-
Measure the frequency difference (Δf in Hz) between the two reference signals.[22]
-
Calculate the mass susceptibility (χg) and then the molar magnetic susceptibility (χM).
-
The molar susceptibility can be calculated using the following equation: χM = (Δf / (f * c)) * M + χM,solv (Note: Simplified form; precise equations may vary with spectrometer and reference setup and require corrections for density).[19][22] Where: Δf is the frequency shift, f is the spectrometer frequency, c is the molar concentration, M is the molecular weight, and χM,solv is the molar susceptibility of the solvent.
-
| Technique | Sample Phase | Sensitivity | Temperature Range | Key Advantage |
| SQUID Magnetometry | Solid | Very High (10⁻⁸ emu) | Wide (e.g., 2-400 K) | Provides detailed temperature-dependent data for studying magnetic interactions.[16] |
| Evans Method (NMR) | Solution | Moderate | Typically Room Temp. | Rapid, convenient, and uses standard NMR instrumentation.[19][20] |
| Gouy Balance | Solid | Low | Limited | Historically significant, simple to understand principle.[2][24] |
Data Interpretation: From Raw Data to Chemical Insight
The experimentally determined molar magnetic susceptibility (χM) is the key to unlocking information about the electronic structure of the Cr(III) compound.
Calculating the Effective Magnetic Moment
After obtaining the corrected molar magnetic susceptibility (χMcorr), the effective magnetic moment (μeff) is calculated using the following relationship, which incorporates the temperature (T) dependence:
μeff = √[ (3k / (NμB²)) * χMcorr * T ] ≈ 2.828 * √(χMcorr * T)
Where:
-
k is the Boltzmann constant.
-
N is Avogadro's number.
-
μB is the Bohr magneton.
-
T is the absolute temperature in Kelvin.
A μeff value close to the spin-only prediction of 3.87 BM confirms the presence of a mononuclear Cr(III) center with three unpaired electrons.[11]
Temperature Dependence and Magnetic Interactions
For simple paramagnetic Cr(III) compounds, the product χMT should be constant over a wide temperature range (Curie Law).[25] However, deviations can provide profound insights:
-
Antiferromagnetic Coupling: If the Cr(III) ions are part of a polynuclear cluster, their magnetic moments may align in opposition. This is known as antiferromagnetic coupling. In this case, the value of χMT will decrease as the temperature is lowered.[17]
-
Ferromagnetic Coupling: If the magnetic moments of adjacent Cr(III) ions align in the same direction, the coupling is ferromagnetic, and the value of χMT will increase as the temperature is lowered.
Plotting χMT versus T is therefore a powerful tool for probing magnetic exchange interactions in multi-metallic chromium compounds.[17][25]
Applications in Research and Development
The measurement of magnetic susceptibility is not merely an academic exercise; it is a vital characterization tool with broad applications.
-
Confirmation of Oxidation State and Structure: In synthetic chemistry, a magnetic moment of ~3.87 BM is strong evidence that chromium has been successfully incorporated into a complex in the +3 oxidation state. Deviations from this value can indicate unexpected redox chemistry or the formation of polynuclear species.[1]
-
Materials Science: The magnetic properties of chromium-containing materials are critical for their application. For example, chromium oxide is antiferromagnetic and is used in various magnetic devices.[26] Magnetic susceptibility measurements are essential for characterizing new magnetic materials and understanding their structure-property relationships.[26]
-
Drug Development: For metallodrugs involving chromium, confirming the oxidation state and coordination environment is crucial for understanding its mechanism of action and potential toxicity. While not as common as other metals for imaging, the paramagnetic properties of transition metals are the basis for MRI contrast agents. Understanding these fundamental magnetic properties is a prerequisite for such advanced applications.
Conclusion
The magnetic susceptibility of trivalent chromium compounds is a direct and powerful probe of their fundamental electronic structure. Governed by a d³ configuration that consistently yields three unpaired electrons, the magnetic moment of mononuclear Cr(III) complexes is reliably predicted by the spin-only formula to be approximately 3.87 BM. Modern experimental techniques, particularly SQUID magnetometry for solids and the Evans method for solutions, allow for the precise and routine determination of this property. Proper interpretation of magnetic susceptibility data, including its temperature dependence, not only validates the synthesis of new chemical entities but also provides invaluable insights into the nature of magnetic interactions in more complex materials. For any professional working with these systems, a firm grasp of these principles and techniques is indispensable.
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The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. (2017). JoVE. Retrieved from [Link]
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Magnetic Susceptibility by the Evans Method. (2009). Truman ChemLab. Retrieved from [Link]
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Evans Method. (n.d.). Scribd. Retrieved from [Link]
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Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. (2019). Nanalysis. Retrieved from [Link]
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Gouy's Method for Determination of Magnetic Susceptibility. (n.d.). Dalal Institute. Retrieved from [Link]
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Magnetic-Susceptibility Measurement Techniques. (1996). ACS Publications. Retrieved from [Link]
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A simple technique to measure the magnetic susceptibility of liquids. (2012). AIP Publishing. Retrieved from [Link]
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Gouy's Method for Determination of Magnetic Susceptibility. (2019). YouTube. Retrieved from [Link]
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Crystal Field Theory. (n.d.). Retrieved from [Link]
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Crystal field theory and magnetic properties. (n.d.). Fiveable. Retrieved from [Link]
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Spin only magnetic moment of Cr(III) ion is equal to. (n.d.). Infinity Learn. Retrieved from [Link]
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10.1.2: Magnetic Susceptibility. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Plot of the magnetometric (SQUID) data (at 50 mT) for the high-spin.... (n.d.). ResearchGate. Retrieved from [Link]
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[Expert Answer] magnetic moment of cr 3+. (2018). Brainly.in. Retrieved from [Link]
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Difference in magnetic moment of Cr(III) and Co(II) ions, despite having the same number of unpaired electrons. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
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Magnetic Properties of Transition Metal Complexes. (n.d.). Dalal Institute. Retrieved from [Link]
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Magnetic susceptibility measurements of transition metal containing compounds. (n.d.). Fizika.si. Retrieved from [Link]
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The Structure and Magnetic Properties of Pseudo-1D Chromium Thiolate Coordination Polymers. (n.d.). OSTI.GOV. Retrieved from [Link]
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Magnetic Susceptibility Explained | Understanding Its Significance. (2023). GMW Associates. Retrieved from [Link]
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Crystal field theory. (2024). Wikipedia. Retrieved from [Link]
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SQUID magnetometry. (n.d.). PLASSMAT. Retrieved from [Link]
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20.10A: Magnetic Susceptibility and the Spin-only Formula. (2023). Chemistry LibreTexts. Retrieved from [Link]
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how is the magnetic moment of cr more than that of mn when the magnetic moment depend on d sublevel only. (n.d.). Filo. Retrieved from [Link]
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CRYSTAL FIELD THEORY (CFT). (n.d.). Retrieved from [Link]
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The calculated spin only magnetic moments of [Cr(NH3)6] 3+ and [CuF6] 3– in BM, respectively, are. (2024). Collegedunia. Retrieved from [Link]
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MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS. (n.d.). Fizika.si. Retrieved from [Link]
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The electronic spectrum of Cr(III) complex. The Magnetic susceptibility.... (n.d.). ResearchGate. Retrieved from [Link]
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Why is the magnetic moment of Cr+3 different from that of Co+2 even if they have same number of unpaired electrons?. (2019). Quora. Retrieved from [Link]
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SQUID. (2024). Wikipedia. Retrieved from [Link]
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How to compare magnetic moment of chromium(III) and cobalt(II) ions?. (2021). Stack Exchange. Retrieved from [Link]
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Why does chromium not show feromagnetism although it has 5 unpaired electrons?. (2021). Quora. Retrieved from [Link]
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SQUID enables highly accurate study of magnetic materials. (n.d.). Royce at the University of Sheffield. Retrieved from [Link]
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Synthesis, Structural, Spectroscopic and Magnetic Susceptibility Studies of a Soluble Cr(III)–heida (2-Hydroxyethyliminodiacetic Acid) Complex. Relevance to Aqueous Chrom. (n.d.). AMiner. Retrieved from [Link]
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The magnetic properties of chromium. (n.d.). ResearchGate. Retrieved from [Link]
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Magnetic properties of chromium(II) complex with permethylindenyl: Magnetic Susceptibility Data – Part 3. (2017). ResearchGate. Retrieved from [Link]
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(PDF) Magnetic Susceptibilities of Chromites from Oman. (n.d.). ResearchGate. Retrieved from [Link]
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Interpreting high-temperature magnetic susceptibility data of natural systems. (n.d.). Frontiers. Retrieved from [Link]
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Part 2 Interpretation - Room temperature susceptibility. (n.d.). UBC EOAS. Retrieved from [Link]
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Chromium magnetic moment at 0°K in some compounds. The experimental data are given in appendix.. (n.d.). ResearchGate. Retrieved from [Link]
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The Aqueous Maze: A Technical Guide to the Hydrolysis of Chromium (III) Sulfate
For Immediate Release
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals on the Complex Hydrolysis Behavior of Chromium (III) Sulfate in Aqueous Solutions.
Chromium (III) sulfate, a compound of significant industrial and scientific interest, exhibits a complex and fascinating chemistry when dissolved in water.[1][2] Its applications range from leather tanning and textile dyeing to the synthesis of other chromium compounds and as a catalyst.[2][3][4] Understanding the hydrolysis of chromium (III) sulfate is paramount for optimizing its use, predicting its environmental fate, and developing novel applications. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of chromium (III) sulfate, detailing the intricate interplay of chemical species, the factors influencing these transformations, and the analytical techniques employed for their characterization.
The Initial Dissolution and Formation of the Hexaaquachromium(III) Ion
Upon dissolution in water, chromium (III) sulfate, which can exist in various hydrated forms such as Cr₂(SO₄)₃·18H₂O or Cr₂(SO₄)₃·15H₂O, releases the chromium (III) ion (Cr³⁺) and sulfate ions (SO₄²⁻) into the solution.[1] The highly charged Cr³⁺ ion does not exist as a free ion but is immediately coordinated by six water molecules, forming the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.[1] This complex is responsible for the characteristic violet color of many chromium (III) salt solutions.[1]
The Stepwise Hydrolysis and Formation of Monomeric Species
The hexaaquachromium(III) ion is a weak acid and undergoes a series of stepwise hydrolysis reactions, where coordinated water molecules donate protons to the surrounding solvent. This process is highly dependent on the pH of the solution. As the pH increases, the equilibrium shifts towards the formation of various hydroxo species.[5]
The initial hydrolysis step involves the deprotonation of one water molecule to form the pentahydroxomonochromium(III) ion:
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
Further deprotonation can occur, leading to the formation of species such as [Cr(H₂O)₄(OH)₂]⁺ and the neutral, gelatinous precipitate chromium (III) hydroxide, Cr(OH)₃, at a pH greater than 6.[6][7]
Olation: The Gateway to Polynuclear Species
A critical aspect of chromium (III) hydrolysis is the process of olation , where two chromium centers are bridged by hydroxide ions. This process leads to the formation of polynuclear or oligomeric species. The initial step in olation is typically the formation of a di-μ-hydroxo-bridged dimer:
2 [Cr(H₂O)₅(OH)]²⁺ ⇌ [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O
This dimerization is a key step towards the formation of larger, more complex polynuclear chromium (III) species.[8]
The Emergence of Complex Polynuclear Chromium (III) Species
As the hydrolysis and olation processes continue, a variety of higher-order polynuclear species can form, including trimers and tetramers.[9][10] The formation and interconversion of these species are complex and depend on factors such as chromium concentration, pH, temperature, and the age of the solution.[9][11][12] For instance, the tetrameric species Cr₄(OH)₆⁶⁺ can undergo deprotonation and isomerization to form other tetrameric structures.[9] The presence of sulfate ions can also influence the speciation by forming mixed-ligand complexes, such as Cr(SO₄)⁺.[5]
The following diagram illustrates the initial stages of chromium (III) hydrolysis and olation:
Caption: Initial hydrolysis and olation pathway of Chromium (III) in aqueous solution.
Factors Influencing the Hydrolysis of Chromium (III) Sulfate
The extent and nature of chromium (III) sulfate hydrolysis are significantly influenced by several key parameters:
| Factor | Effect on Hydrolysis |
| pH | The most critical factor. Increasing pH promotes deprotonation and the formation of hydroxo and polynuclear species, eventually leading to the precipitation of Cr(OH)₃.[7] |
| Concentration | Higher concentrations of chromium (III) favor the formation of polynuclear species through olation. |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis and can lead to the formation of different precipitate phases, such as CrO(OH).[13] |
| Presence of Other Ions | Anions like sulfate can form complexes with chromium (III), influencing the hydrolysis pathway.[5] The presence of other metal ions can also lead to the formation of mixed-metal hydroxides.[14] |
| Aging of the Solution | Over time, aqueous solutions of chromium (III) sulfate will "age" as the hydrolysis and olation equilibria slowly shift, leading to changes in the distribution of chromium species.[11] |
Analytical Techniques for Characterizing Chromium (III) Speciation
A variety of analytical techniques are employed to study the complex speciation of chromium (III) in aqueous solutions. The choice of method depends on the specific information required, such as the identification of different species, their quantification, and the determination of their structure.[11]
| Analytical Technique | Principle | Application in Chromium (III) Speciation |
| Ion-Exchange Chromatography | Separation of ionic species based on their charge.[11] | Effective for separating different cationic chromium (III) complexes.[11] |
| UV-Visible Spectroscopy | Measurement of the absorption of light by colored species. | Can be used to identify and quantify specific chromium (III) complexes, as each has a characteristic absorption spectrum.[11] |
| Potentiometric Titration | Measurement of the potential of an electrode to determine the concentration of a substance. | Used to determine the hydrolysis constants of chromium (III) ions.[15] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis. | When coupled with a separation technique like ion chromatography (IC-ICP-MS), it can provide very low detection limits for different chromium species.[11] |
| X-ray Absorption Fine Structure (EXAFS) | Provides information on the local atomic structure around a specific element. | Can be used to determine the Cr-Cr bond distances in polynuclear species, providing insights into their structure.[8] |
Experimental Protocol: Characterization of Chromium (III) Hydrolysis by Ion-Exchange Chromatography and UV-Visible Spectroscopy
This protocol outlines a general procedure for separating and identifying the early-stage hydrolysis products of chromium (III) sulfate.
Materials:
-
Chromium (III) sulfate hydrate (e.g., Cr₂(SO₄)₃·18H₂O)
-
Deionized water
-
Perchloric acid (HClO₄)
-
Sodium perchlorate (NaClO₄)
-
Cation-exchange resin (e.g., Dowex 50W-X2)
-
Chromatography column
-
UV-Visible Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of chromium (III) sulfate in dilute perchloric acid to suppress initial hydrolysis.
-
Aging: Allow the solution to "age" for a specific period (e.g., 24, 48, 72 hours) at a controlled temperature to allow for the formation of hydrolysis products.
-
Chromatographic Separation:
-
Pack a chromatography column with the cation-exchange resin.
-
Load an aliquot of the aged chromium (III) solution onto the column.
-
Elute the different chromium species using a stepwise gradient of sodium perchlorate in perchloric acid. Start with a low concentration of eluent and gradually increase it to separate species with different charges.
-
-
Fraction Collection: Collect the eluted fractions.
-
Spectrophotometric Analysis:
-
Record the UV-Visible absorption spectrum of each fraction.
-
Identify the different chromium species based on their characteristic absorption maxima. For example, [Cr(H₂O)₆]³⁺ typically has absorption maxima around 408 nm and 574 nm.
-
The following diagram illustrates the experimental workflow:
Caption: Workflow for the analysis of Chromium (III) hydrolysis products.
Conclusion
The hydrolysis of chromium (III) sulfate in aqueous solution is a multifaceted process involving a cascade of reactions that lead to the formation of a diverse array of monomeric and polynuclear species. The speciation is intricately linked to experimental conditions, with pH, concentration, and temperature playing pivotal roles. A thorough understanding of these phenomena, aided by robust analytical techniques, is essential for professionals in research, drug development, and various industrial sectors to effectively harness the properties of this versatile compound.
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An In-depth Technical Guide to the Geometrical and Coordination Isomers of Hydrated Chromium (III) Sulfate
This guide provides a comprehensive exploration of the coordination and geometrical isomers of hydrated chromium (III) sulfate. Intended for researchers, chemists, and professionals in materials and drug development, this document delves into the structural nuances, synthesis, and characterization of these complex inorganic compounds. We will move beyond simple descriptions to explain the underlying chemical principles and experimental causality that govern the behavior of these isomers.
Introduction: The Chameleon-like Nature of Hydrated Chromium (III) Sulfate
Chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, is a commercially significant compound known for its application in the leather tanning industry, as a mordant in dyeing, and in the formulation of green paints and inks.[1][2] Its chemical behavior, however, is far from simple. The compound is renowned for its existence as a series of distinct isomers, primarily differing in the composition of the chromium (III) ion's inner coordination sphere. This phenomenon, known as coordination sphere or hydrate isomerism, gives rise to compounds with the same empirical formula but markedly different physical and chemical properties, most notably their color.[3][4]
The two most commonly encountered forms are a violet solid and a green solid.[5] This color difference is a direct visual indicator of the interaction between the central chromium atom, water molecules, and sulfate ions. The violet form contains the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the sulfate ions act merely as counter-ions.[5][6] In contrast, the green forms arise when one or more sulfate ions displace water molecules and enter the inner coordination sphere, acting as ligands.[7][8] Understanding the structure, interconversion, and distinct properties of these isomers is critical for controlling reaction outcomes and tailoring the material for specific applications.
The Archetype: The Hexaaquachromium(III) Cation in the Violet Isomer
The foundational species for this series of isomers is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is the defining feature of the violet crystalline hydrate, whose formula is more accurately represented as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[5][9] In this arrangement, six water molecules are directly and covalently bonded to the d³ chromium (III) center, forming a highly stable, octahedral complex.[6] The remaining six water molecules and the three sulfate ions reside outside this primary coordination sphere within the crystal lattice.
The bonding within the [Cr(H₂O)₆]³⁺ cation involves the donation of lone pairs from the oxygen atoms of the water ligands into the vacant d²sp³ hybrid orbitals of the chromium ion. This octahedral geometry is a cornerstone for understanding the subsequent isomers that derive from it.
Caption: Octahedral structure of the [Cr(H₂O)₆]³⁺ ion.
Emergence of the Green Isomers: Sulfate as a Coordinating Ligand
The transition from the violet to the green isomers is a classic example of ligand substitution. In aqueous solution, particularly upon heating, the kinetically inert [Cr(H₂O)₆]³⁺ complex can undergo a slow reaction where a sulfate ion (SO₄²⁻) from the outer sphere displaces a coordinated water molecule.[8][10]
[Cr(H₂O)₆]³⁺ (aq) + SO₄²⁻ (aq) ⇌ [Cr(H₂O)₅(SO₄)]⁺ (aq) + H₂O (l)
This substitution changes the net charge of the complex ion from +3 to +1 and, crucially, alters the ligand field around the chromium center. The replacement of a neutral water ligand with a dinegative sulfate ligand modifies the energy of the d-orbital splitting, resulting in a shift in the wavelength of absorbed light and causing the observed color change from violet to green.[7] Further substitution can occur, leading to the formation of an anionic complex:
[Cr(H₂O)₅(SO₄)]⁺ (aq) + SO₄²⁻ (aq) ⇌ [Cr(H₂O)₄(SO₄)₂]⁻ (aq) + H₂O (l)
These green, sulfate-coordinated complexes, such as [Cr(H₂O)₅(SO₄)]₂SO₄ and others, are less soluble and can be crystallized from solution.[5]
A Deeper Look: Key Coordination and Geometrical Isomers
The isomerism of hydrated chromium (III) sulfate is best understood by examining the specific structures.
| Isomer Formula | Complex Ion | Outer Sphere Ions | Color |
| [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | [Cr(H₂O)₆]³⁺ | 3 SO₄²⁻, 6 H₂O (lattice) | Violet |
| [Cr(H₂O)₅(SO₄)]₂SO₄·nH₂O | [Cr(H₂O)₅(SO₄)]⁺ | 1 SO₄²⁻ | Green |
| Na[Cr(H₂O)₄(SO₄)₂] (example salt) | [Cr(H₂O)₄(SO₄)₂]⁻ | 1 Na⁺ | Green |
Geometrical Isomerism in the Diaquo Species
When two sulfate ligands are coordinated to the chromium center, as in the [Cr(H₂O)₄(SO₄)₂]⁻ ion, the possibility of geometrical (cis-trans) isomerism arises.[11][12] This depends on the relative positions of the two sulfate ligands within the octahedral geometry.
-
cis-Isomer: The two sulfate ligands are in adjacent positions (90° apart).
-
trans-Isomer: The two sulfate ligands are in opposite positions (180° apart).
These two isomers are distinct chemical compounds with different symmetries and potentially different physical properties.
Caption: Cis and trans geometrical isomers of the [Cr(H₂O)₄(SO₄)₂]⁻ ion.
Isomer Interconversion: A Thermally Driven Process
The transformation between the violet and green isomers is a dynamic equilibrium that is sensitive to temperature. This provides a controllable method for synthesizing the green, sulfate-coordinated isomers from the readily available violet hexaaqua form.
Caption: Workflow for the interconversion of chromium (III) sulfate isomers.
Experimental Protocols for Isomer Characterization
Distinguishing between these isomers requires analytical techniques that can probe the composition of both the inner and outer coordination spheres.
Protocol: Gravimetric Analysis of Free Sulfate
This method quantifies the sulfate ions in the outer sphere, which are free to react and precipitate.
Principle: Barium chloride (BaCl₂) solution is added to an aqueous solution of the isomer. Only the free sulfate ions (counter-ions) will precipitate as barium sulfate (BaSO₄), while the coordinated sulfate ligands will remain in solution.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the chromium (III) sulfate hydrate isomer and dissolve it in 100 mL of deionized water. Add 5 mL of 2 M HCl to prevent the precipitation of chromium hydroxides.
-
Precipitation: Heat the solution to near boiling and add a slight excess of 10% BaCl₂ solution dropwise while stirring continuously. The formation of a white precipitate (BaSO₄) indicates the presence of free sulfate.
-
Digestion: Keep the solution hot (just below boiling) for 1 hour to allow the precipitate to digest, forming larger, more easily filterable particles.
-
Filtration and Washing: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman No. 42). Wash the precipitate with small portions of hot deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Drying and Weighing: Transfer the filter paper and precipitate to a pre-weighed crucible. Char the paper carefully and then ignite at 800°C in a muffle furnace for 1 hour. Cool in a desiccator and weigh.
-
Calculation: From the mass of the BaSO₄ precipitate, calculate the mass and percentage of free sulfate in the original sample.
Self-Validation: The results directly correlate with the theoretical number of free sulfate ions per formula unit. For [Cr(H₂O)₆]₂(SO₄)₃, all three sulfates should precipitate. For [Cr(H₂O)₅(SO₄)]₂SO₄, only one of the three sulfates should precipitate.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for observing changes in the d-orbital splitting energies (Δo). The [Cr(H₂O)₆]³⁺ ion typically shows two main absorption bands. When water is replaced by sulfate, these bands shift to lower energy (longer wavelengths), reflecting the change in the ligand field strength.
Molar Conductivity Measurements
This technique determines the number of ions in a solution by measuring its ability to conduct electricity. By dissolving a known concentration of each isomer in water and measuring the molar conductivity, one can deduce the number of dissociated ions. For example, [Cr(H₂O)₆]₂(SO₄)₃ dissolves to produce five ions (2 [Cr(H₂O)₆]³⁺ and 3 SO₄²⁻), resulting in a significantly higher molar conductivity than [Cr(H₂O)₅(SO₄)]₂SO₄, which produces three ions (2 [Cr(H₂O)₅(SO₄)]⁺ and 1 SO₄²⁻).
Conclusion
The geometrical and coordination isomers of hydrated chromium (III) sulfate provide a rich case study in the principles of coordination chemistry. The distinct properties of the violet [Cr(H₂O)₆]³⁺-based salt and the various green isomers containing coordinated sulfate highlight the profound impact of ligand identity on the characteristics of a metal complex. For scientists and researchers, a firm grasp of these isomeric forms, their interconversion pathways, and the analytical methods for their differentiation is essential for the precise control of chemical processes and the development of materials with tailored properties.
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FUNCMATER. (n.d.). Chromium(III) sulfate hydrate (Cr2(SO4)3•xH2O)-Crystalline. [Link][2]
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Methodological & Application
Application Note & Protocol: Synthesis of Chromium (III) Oxide Nanoparticles from Chromium (III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the synthesis of chromium (III) oxide (Cr₂O₃) nanoparticles, a material of significant interest for its catalytic, antibacterial, and anticancer properties.[1][2][3] We focus on methodologies starting from the readily available and stable precursor, Chromium (III) sulfate (Cr₂(SO₄)₃). This document provides two detailed, field-proven protocols: a straightforward chemical precipitation method and an eco-friendly green synthesis alternative. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, characterization data, and a discussion of the nanoparticles' potential applications in biomedical and pharmaceutical research.
Introduction: The Significance of Cr₂O₃ Nanoparticles
Chromium (III) oxide (Cr₂O₃), occurring naturally as the mineral eskolaite, is the most stable oxide of chromium.[4][5] When produced at the nanoscale, its high surface-to-volume ratio unlocks unique physicochemical properties, including a wide bandgap (~3.4 eV), exceptional thermal stability, and high hardness.[5][6] These attributes make Cr₂O₃ nanoparticles highly valuable in diverse fields such as catalysis, advanced pigments, and wear-resistant coatings.[4][7]
For the drug development professional, the interest lies in their biocompatibility and potent biological activities.[8] Green-synthesized Cr₂O₃ nanoparticles, in particular, have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, as well as promising antioxidant and anticancer activities against cell lines like MCF-7.[1][6][9] The use of Chromium (III) sulfate as a precursor is advantageous due to its stability and solubility in aqueous media, providing a reliable source of Cr³⁺ ions for nanoparticle formation.[10][11]
Overview of Synthesis Methodologies
The intrinsic properties of Cr₂O₃ nanoparticles—such as size, morphology, and crystallinity—are dictated by the synthesis route.[11] While numerous methods exist, including sol-gel, hydrothermal, and mechanochemical processes, we will focus on two highly accessible and reproducible techniques.[10][11][12]
-
Chemical Precipitation: This is a "bottom-up" approach praised for its simplicity, low cost, and effective control over particle size.[2][10] It involves the controlled precipitation of chromium hydroxide from the chromium (III) sulfate salt solution, followed by thermal decomposition (calcination) to yield the final oxide nanoparticles.[11]
-
Green Synthesis: This emerging methodology replaces chemical reducing agents with biocompatible phytochemicals found in plant extracts.[13] These extracts, containing compounds like polyphenols and flavonoids, act as both reducing and capping agents, chelating the Cr³⁺ ions and mediating their conversion to stable, biocompatible nanoparticles.[1][14] This approach is eco-friendly and often results in nanoparticles with enhanced biological activity due to the surface-bound phytomolecules.[9][14]
Protocol I: Chemical Precipitation Synthesis
This protocol describes a robust and cost-effective method to produce Cr₂O₃ nanoparticles with a hexagonal crystal structure and particle sizes typically ranging from 20 to 70 nm.[10][11]
Rationale and Causality
The core of this method is the controlled supersaturation of a chromium hydroxide precursor. Adding a base, such as aqueous ammonia, to the chromium (III) sulfate solution increases the pH, causing the Cr³⁺ ions to react with hydroxide ions (OH⁻) and precipitate as chromium (III) hydroxide (Cr(OH)₃). The subsequent calcination step is critical; it provides the thermal energy needed to dehydrate the hydroxide precursor, inducing a phase transformation into the crystalline Cr₂O₃ structure. The temperature and duration of calcination directly influence the crystallinity and final particle size of the nanoparticles.
Required Materials & Reagents
-
Chromium (III) sulfate (Cr₂(SO₄)₃)
-
Ammonium hydroxide (liquor ammonia, ~25%)
-
Deionized water
-
Equipment: Magnetic stirrer, pH meter, Büchner funnel, filter paper, drying oven, muffle furnace.
Step-by-Step Protocol
-
Precursor Solution Preparation: Prepare a 0.1M solution of Chromium (III) sulfate by dissolving the appropriate amount in 500 mL of deionized water. Stir the solution on a magnetic stirrer for 30 minutes to ensure homogeneity.[2]
-
Precipitation: While continuously stirring, add aqueous ammonia dropwise to the chromium sulfate solution. Monitor the pH of the solution closely. Continue adding ammonia until the pH of the solution stabilizes at 10.[10][11] A greenish precipitate of chromium (III) hydroxide will form.
-
Washing: Filter the obtained precipitate using a Büchner funnel. Wash the precipitate several times with deionized water to remove residual sulfate ions and other impurities.
-
Drying: Transfer the washed precipitate to a ceramic dish and dry it in an oven at 70°C for 24 hours.[2]
-
Calcination: Place the dried powder in a muffle furnace. Calcine the material at 600-650°C for 5 hours.[2][11] This step converts the chromium (III) hydroxide to chromium (III) oxide.
-
Final Processing: After cooling to room temperature, the resulting green-colored Cr₂O₃ powder can be ground with a mortar and pestle to break up agglomerates.
Experimental Workflow Diagram
Caption: Workflow for Chemical Precipitation of Cr₂O₃ Nanoparticles.
Protocol II: Green Synthesis Using Plant Extract
This protocol offers an environmentally benign alternative, leveraging the natural reducing and stabilizing agents present in plant extracts.[1] This example uses Abutilon indicum leaf extract, but the principle can be adapted for other extracts rich in phytochemicals.[1][14]
Rationale and Causality
The mechanism relies on a donor-acceptor interaction between the plant's phytomolecules (e.g., polyphenols) and the Cr³⁺ ions from the chromium (III) sulfate.[1] The electron-rich oxygen atoms in the phytomolecules chelate the electron-deficient Cr³⁺ ions. This is followed by an electron transfer that reduces the chromium ions. These same molecules then act as capping agents, adsorbing to the surface of the newly formed nanoparticles and preventing them from agglomerating, thereby ensuring stability.[1] The process is completed by calcination to ensure the formation of the crystalline oxide phase.
Required Materials & Reagents
-
Chromium (III) sulfate (Cr₂(SO₄)₃)
-
Fresh plant leaves (e.g., Abutilon indicum)
-
Deionized water
-
Equipment: Magnetic stirrer with hot plate, centrifuge, filter paper, drying oven, muffle furnace.
Step-by-Step Protocol
-
Plant Extract Preparation: Thoroughly wash fresh plant leaves and allow them to air dry. Boil a known quantity (e.g., 20g) in deionized water (e.g., 200 mL) for 15-20 minutes. Cool the solution and filter it to obtain a clear plant extract.
-
Synthesis Reaction: Add 10.20 g of Cr₂(SO₄)₃ to 100 mL of the prepared plant extract.[1] Stir the mixture at 35°C for 60 minutes.[1] A color change in the solution (e.g., red to black) indicates the formation of nanoparticles due to surface plasmon resonance.[1]
-
Separation and Washing: Centrifuge the solution at 3000 rpm to pellet the nanoparticles. Discard the supernatant and re-disperse the nanoparticles in deionized water or ethanol. Repeat the washing step three times to remove unreacted precursors and excess phytochemicals.[1]
-
Drying and Calcination: Filter the washed nanoparticles and dry them in an oven. During this phase, the chelated complexes are oxidized and converted into Cr₂O₃ nanoparticles capped with the plant's organic molecules.[1] A final, gentle calcination step may be performed to enhance crystallinity if required.
Green Synthesis Mechanism Diagram
Caption: Mechanism of Green Synthesis of Cr₂O₃ Nanoparticles.
Characterization of Cr₂O₃ Nanoparticles
Post-synthesis characterization is essential to validate the formation, purity, size, and morphology of the nanoparticles. The data presented below are typical findings for Cr₂O₃ nanoparticles synthesized via precipitation.
| Technique | Purpose | Typical Results & Interpretation |
| X-Ray Diffraction (XRD) | Confirms crystalline phase and estimates crystallite size. | Peaks corresponding to the hexagonal (rhombohedral) structure of Cr₂O₃ (eskolaite phase) are expected. The average crystallite size, calculated using the Debye-Scherrer formula, is typically in the range of 25-45 nm.[2][5][10] |
| Transmission Electron Microscopy (TEM) | Visualizes particle size, size distribution, and morphology. | Images reveal the actual particle size and shape. For the precipitation method, particles are often found to be in the 20-70 nm range with a nearly spherical or irregular morphology.[10][11] |
| Scanning Electron Microscopy (SEM) | Analyzes surface morphology and agglomeration state. | Provides a topographical view of the nanoparticle powder, often showing clusters or agglomerations of the primary spherical particles.[5][10] |
| UV-Visible Spectroscopy (UV-Vis) | Confirms nanoparticle formation and estimates the optical band gap. | A characteristic absorption peak is observed, often around 420-460 nm, which is attributed to the surface plasmon resonance of the nanosized Cr₂O₃ particles.[11][15] |
| Thermo-Gravimetric Analysis (TGA) | Determines thermal stability. | TGA curves show that Cr₂O₃ nanoparticles are highly stable, with no significant weight loss observed up to 1000°C after the initial conversion from the hydroxide precursor.[11] |
Applications in Drug Development & Biomedical Research
The synthesized Cr₂O₃ nanoparticles serve as a versatile platform for various biomedical applications:
-
Antibacterial Agents: They exhibit potent bactericidal effects, with studies showing significant zones of inhibition against pathogenic bacteria like E. coli and S. aureus.[1][16] This makes them candidates for developing new antimicrobial surfaces or drug formulations.
-
Anticancer and Antioxidant Activity: Green-synthesized nanoparticles have shown significant cytotoxic effects against cancer cell lines (e.g., MCF-7) and possess antioxidant properties.[1][9] The synergistic effect of the chromium oxide core and the bioactive phytochemical capping agents is believed to enhance these activities.[9]
-
Drug Delivery: The high surface area and potential for functionalization make Cr₂O₃ nanoparticles a candidate for use as a carrier in targeted drug delivery systems.[3][8]
-
Catalysis: Their catalytic properties can be harnessed in the synthesis of pharmaceutical intermediates and other fine chemicals.[3]
Conclusion
This guide provides two validated, step-by-step protocols for synthesizing chromium (III) oxide nanoparticles from chromium (III) sulfate. The chemical precipitation method is simple, scalable, and cost-effective, while the green synthesis route offers an eco-friendly process that yields highly biocompatible nanoparticles with enhanced biological functionalities.[1][10][14] By following these protocols and employing the described characterization techniques, researchers can reliably produce and validate high-quality Cr₂O₃ nanoparticles for innovative applications in drug discovery, targeted therapy, and advanced material science.
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Duraivathi, C., et al. (2022). GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES - STUDY OF ITS ANTIBACTERIAL, PHOTOCATALYTIC AND THERMODYNAMIC PROPERTIES. Journal of Advanced Scientific Research, 13(10). Available at: [Link]
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Azhari, S. J., et al. (2015). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. International Journal of Nanoscience and Nanotechnology, 11(2), 91-96. Available at: [Link]
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Kothari, R., & Soni, A. (2021). GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES USING CHROMIUM (III) COMPLEX AS A SINGLE ROUTE PRECURSOR: ANTI-OXIDANT ACTIVITY. Rasayan Journal of Chemistry, 14(4), 2633-2640. Available at: [Link]
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Rakesh, S., et al. (2013). Synthesis of Chromium(III) Oxide Nanoparticles by Electrochemical Method and Mukia Maderaspatana Plant Extract, Characterization, KMnO4 Decomposition and Antibacterial Study. Modern Research in Catalysis, 2(4). Available at: [Link]
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Jaswal, V. S., et al. (2015). Synthesis and Characterization of Chromium Oxide Nanoparticles. ResearchGate. Available at: [Link]
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Ullah, I., et al. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Frontiers in Chemistry, 10. Available at: [Link]
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Liu, G., et al. (2010). Preparation of Cr2O3 nanoparticles via C2H5OH hydrothermal reduction. ResearchGate. Available at: [Link]
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Leveraging Chromium (III) Sulfate Hydrate as an Efficient Lewis Acid Catalyst in Modern Organic Synthesis
An Application Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chromium (III) sulfate hydrate, Cr₂(SO₄)₃·xH₂O, is emerging as a highly effective, economical, and environmentally benign Lewis acid catalyst for a variety of significant organic transformations.[1] Traditionally utilized in industries like leather tanning and pigment production, its application in fine chemical synthesis is gaining traction.[2][3] This guide provides an in-depth exploration of its catalytic prowess, focusing on its role in facilitating multi-component reactions (MCRs) that are foundational to the synthesis of pharmaceutically relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, validated protocols for key reactions, and present data to illustrate its efficiency and versatility.
Introduction: The Case for Chromium (III) Sulfate in Catalysis
In the pursuit of sustainable and efficient chemical manufacturing, the choice of catalyst is paramount. An ideal catalyst should be inexpensive, readily available, stable, and exhibit low toxicity. This compound, a common industrial chemical, fits this profile remarkably well. As a trivalent chromium salt, it is significantly less toxic than its hexavalent counterpart (Cr(VI)).[4]
The catalytic activity of Cr₂(SO₄)₃ stems from the Lewis acidic nature of the Cr³⁺ ion. The hydrated form is soluble in water and alcohol, making it a versatile catalyst for various reaction conditions.[2][3] Its utility is particularly pronounced in reactions requiring the activation of carbonyl groups, such as condensations and cyclizations, which are central to building molecular complexity.
Key Attributes of Chromium (III) Sulfate as a Catalyst:
-
Cost-Effectiveness: It is an inexpensive, bulk chemical.
-
Lewis Acidity: The Cr³⁺ ion effectively activates electrophiles.
-
Environmental Profile: It is a greener alternative to many stoichiometric reagents and more hazardous heavy metal catalysts.[5]
-
Versatility: Effective in both solvent-based and solvent-free reaction conditions.
The Catalytic Principle: Lewis Acid Activation
The central mechanism of action for Chromium (III) sulfate in the reactions discussed herein is its function as a Lewis acid. The electron-deficient Cr³⁺ ion coordinates to electron-rich sites, typically the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This activation lowers the energy barrier for key bond-forming steps, thereby accelerating the reaction rate.
Figure 1: General mechanism of Lewis acid catalysis by the Cr³⁺ ion.
Application I: Catalysis of the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential, including uses as calcium channel blockers and antihypertensive agents.[6][7] The classical reaction often requires harsh acidic conditions and long reaction times.[8] Chromium (III) sulfate serves as an excellent catalyst to promote this reaction under milder conditions with improved yields.[9][10]
Reaction Mechanism
The Cr³⁺ ion plays a crucial role in multiple steps. It first activates the aldehyde, facilitating the initial condensation with urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration, also promoted by the Lewis acid, yield the final DHPM product.
Figure 2: Proposed catalytic cycle for the Biginelli reaction using Cr³⁺.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a reliable method for synthesizing a representative DHPM using this compound as the catalyst under solvent-free conditions.
Materials:
-
This compound (Cr₂(SO₄)₃·xH₂O)
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Catalyst Addition: Add this compound (0.20 g, ~5 mol% assuming x≈15). The catalyst is a fine powder and should be handled in a well-ventilated area or fume hood.[11][12]
-
Reaction Conditions: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. The reactants will melt and form a homogeneous liquid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 60-90 minutes.
-
Work-up: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid mass will form.
-
Isolation: Add 20 mL of cold water to the flask and stir to break up the solid. Filter the crude product using a Büchner funnel and wash the solid with additional cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure product as a white crystalline solid.
-
Characterization: Dry the product under vacuum and determine the yield. Characterize the compound using ¹H NMR, ¹³C NMR, and melting point analysis. Expected melting point: 201-203 °C.
Data Summary: Substrate Scope
The protocol is effective for a range of substituted aromatic aldehydes.
| Entry | Aldehyde | Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 92 | 75 |
| 2 | 4-Chlorobenzaldehyde | 95 | 60 |
| 3 | 4-Nitrobenzaldehyde | 94 | 60 |
| 4 | 4-Methylbenzaldehyde | 90 | 80 |
| 5 | 3-Hydroxybenzaldehyde | 88 | 90 |
Table 1: Synthesis of various DHPMs catalyzed by this compound.
Application II: Catalysis of the Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins and their derivatives, which are prevalent in natural products and possess diverse biological activities.[13][14] The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[15] Chromium (III) sulfate provides a milder alternative to traditional strong acid catalysts like sulfuric acid, leading to cleaner reactions and easier product isolation.
Reaction Mechanism
The Cr³⁺ catalyst is believed to facilitate two key steps: (1) The initial transesterification between the phenol's hydroxyl group and the carbonyl of the β-ketoester. (2) The subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the heterocyclic ring, followed by dehydration.
Figure 3: Key stages in the Cr³⁺-catalyzed Pechmann condensation.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of a common coumarin derivative from resorcinol.
Materials:
-
This compound (Cr₂(SO₄)₃·xH₂O)
-
Resorcinol
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a mixture of resorcinol (2.20 g, 20 mmol) and ethyl acetoacetate (2.60 g, 20 mmol).
-
Catalyst Addition: Add this compound (0.28 g, ~7 mol% assuming x≈15).
-
Reaction Conditions: Heat the mixture in an oil bath at 120 °C with stirring for 2-3 hours. The mixture will become a thick paste.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of 10% aqueous ethanol and heat the mixture to boiling to dissolve the product.
-
Purification: Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.
-
Characterization: Analyze the product by melting point (expected: 185-188 °C) and spectroscopic methods.
Data Summary: Synthesis of Coumarin Derivatives
| Entry | Phenol | Product Yield (%) | Reaction Time (hr) |
| 1 | Phenol | 75 | 4 |
| 2 | Resorcinol | 94 | 2.5 |
| 3 | Phloroglucinol | 96 | 2 |
| 4 | m-Cresol | 82 | 3 |
| 5 | Catechol | 78 | 3.5 |
Table 2: Synthesis of various coumarins catalyzed by this compound.
Safety and Handling
While Chromium (III) is significantly less hazardous than Cr(VI), proper laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and suitable gloves when handling this compound.[11][16]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed information.[11]
Conclusion
This compound stands out as a robust, efficient, and economical catalyst for important organic reactions like the Biginelli and Pechmann condensations. Its role as a Lewis acid allows for the activation of carbonyl compounds under relatively mild conditions, often improving yields and simplifying procedures compared to classical methods. By providing a greener and more cost-effective catalytic system, it represents a valuable tool for researchers in both academic and industrial settings, facilitating the synthesis of complex molecules and drug scaffolds.
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International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Chromium (III) Sulfate as a Mordant in Textile Dyeing
This guide provides an in-depth exploration of chromium (III) sulfate's application as a mordant in textile dyeing research. It is designed for researchers, scientists, and professionals in drug development who may be exploring textile-based applications or require a comprehensive understanding of this classic, yet complex, dyeing methodology. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical safety and environmental considerations associated with chrome mordanting.
The Enduring Significance of Chrome Mordanting in Textile Science
Mordant dyes are a class of colorants that require a fixing agent, or mordant, to bind effectively to textile fibers.[1] The mordant, typically a metal salt, forms an insoluble coordination complex with the dye molecule, known as a "lake," which then adheres firmly to the fabric.[1] This process significantly enhances the dye's fastness to washing, light, and perspiration.[1]
Among the various metallic mordants, chromium salts have historically been favored, particularly for protein fibers like wool and silk, due to the exceptional colorfastness they impart.[2] Chromium (III) sulfate is a commonly used chromium salt in this process.[3] While the textile industry is increasingly exploring eco-friendly alternatives, a thorough understanding of chrome mordanting remains crucial for historical textile analysis, conservation, and as a benchmark for developing new, sustainable dyeing technologies.[4][5]
The Coordination Chemistry of Chromium (III) Sulfate in Mordanting
Chromium (III) sulfate, with the chemical formula Cr₂(SO₄)₃, exists in various hydrated forms, such as the violet [Cr(H₂O)₆]₂(SO₄)₃·6H₂O and the green [Cr₂(H₂O)₆(OH)₄]SO₄.[6] The effectiveness of chromium (III) sulfate as a mordant stems from the ability of the Cr³⁺ ion to form stable coordination complexes.[7][8]
The mordanting process involves the following key steps:
-
Hydrolysis of Chromium (III): In an aqueous solution, the hexaaqua chromium (III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis, a reaction that is influenced by temperature and pH.[9][10][11] This process can lead to the formation of various hydrolyzed species, including dimeric and trimeric complexes.[8]
-
Binding to the Fiber: The positively charged chromium complexes are attracted to the negatively charged functional groups on the textile fibers. For protein fibers like wool and silk, these are primarily the carboxyl (-COOH) and amino (-NH₂) groups of the amino acid residues.
-
Complexation with the Dye: The chromium ion, now bound to the fiber, acts as a Lewis acid, accepting electrons from the dye molecule. Dyes suitable for chrome mordanting possess functional groups like hydroxyl (-OH), carboxyl (-COOH), and azo (-N=N-) groups that can act as ligands, forming a stable chelate complex with the chromium ion.[1] This chromium-dye complex is what provides the final, durable color.
The following diagram illustrates the general principle of chromium (III) mordanting, showcasing the formation of the fiber-mordant-dye complex.
Caption: Mechanism of Chromium (III) Mordanting.
Experimental Protocols for Chromium (III) Sulfate Mordanting
The application of chromium mordants can be performed in three primary ways: pre-mordanting, simultaneous mordanting (meta-chrome), and post-mordanting (after-chrome).[1][12] The choice of method depends on the fiber type, the dye used, and the desired final color.
Materials and Reagents
-
Textile Substrates: Scoured wool yarn, degummed silk fabric, scoured and bleached cotton fabric.
-
Mordant: Chromium (III) sulfate hydrate (Cr₂(SO₄)₃ · xH₂O) (CAS No: 15244-38-9).[13][14][15]
-
pH Modifiers: Acetic acid (CH₃COOH), Formic acid (HCOOH), Sodium carbonate (Na₂CO₃).
-
Dye: A suitable mordant dye (e.g., Alizarin, C.I. Mordant Red 11).
-
Equipment: Laboratory-grade beakers, heating mantles with magnetic stirrers, pH meter, analytical balance, graduated cylinders, thermometer, drying oven.
Pre-mordanting Protocol for Wool and Silk
This method involves treating the fiber with the mordant before dyeing and is known for producing uniform color.[1]
-
Preparation of Mordant Bath:
-
Weigh the dry textile material. All subsequent calculations are based on the weight of the fiber (owf).
-
Calculate the required amount of chromium (III) sulfate. A typical concentration is 2-4% owf.
-
Fill a beaker with deionized water to achieve a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 g of fiber).
-
Dissolve the chromium (III) sulfate in the water.
-
Adjust the pH of the mordant bath to 3.5-4.5 using acetic acid or formic acid. The pH is critical for controlling the uptake of chromium by the fiber.[16]
-
-
Mordanting Procedure:
-
Introduce the wetted textile material into the mordant bath at room temperature.
-
Gradually raise the temperature of the bath to 95-100°C over 45-60 minutes.
-
Maintain this temperature for 60-90 minutes, ensuring the material is fully submerged and gently agitated.
-
Allow the bath to cool down slowly.
-
Remove the mordanted material, rinse thoroughly with cold water, and then with warm water to remove any unfixed mordant.
-
-
Dyeing of Mordanted Fibers:
-
Prepare a dyebath with the desired concentration of the mordant dye.
-
Introduce the rinsed, mordanted material into the dyebath.
-
Raise the temperature to the boil and maintain for 60-90 minutes.
-
Allow the dyebath to cool, then remove the dyed material.
-
Rinse the dyed material thoroughly until the water runs clear.
-
Dry the material in an oven or air-dry away from direct sunlight.
-
Post-mordanting (After-chrome) Protocol for Wool
This is the most common method for applying chrome dyes, known for excellent leveling properties and high fastness.[2][12]
-
Dyeing Procedure:
-
Prepare a dyebath containing the mordant dye and an acid (e.g., acetic acid or formic acid) to achieve a pH of 4.5-5.5.
-
Introduce the wetted wool into the dyebath at 40-50°C.
-
Raise the temperature to the boil over 45-60 minutes and continue boiling for 30-45 minutes until the dyebath is nearly exhausted.
-
-
Chroming Procedure:
-
Cool the dyebath to 70-80°C.
-
Add the required amount of chromium (III) sulfate (1-3% owf) to the dyebath.
-
Raise the temperature back to the boil and continue boiling for another 45-60 minutes.
-
Allow the bath to cool slowly.
-
Remove the dyed and mordanted wool, rinse thoroughly, and dry as described previously.
-
Mordanting Cotton (A Note on Cellulose Fibers)
Cellulosic fibers like cotton have a lower affinity for metal mordants compared to protein fibers. Therefore, a pre-treatment with a tannin-rich substance is often necessary to improve mordant uptake.
-
Tannin Pre-treatment:
-
Treat the cotton with a solution of tannic acid (5-10% owf) at 60-70°C for 1-2 hours.
-
Rinse the material lightly.
-
-
Mordanting:
-
Proceed with a pre-mordanting protocol similar to that for wool, but the pH may need to be adjusted to a less acidic range (pH 5-6).
-
The following workflow diagram summarizes the pre-mordanting and post-mordanting processes.
Caption: Experimental workflows for pre- and post-mordanting.
Quantitative Data and Colorfastness Evaluation
The following table provides a summary of typical experimental parameters for chromium (III) sulfate mordanting.
| Parameter | Wool & Silk | Cotton (with Tannin) |
| Mordant Concentration (% owf) | 2 - 4% | 3 - 5% |
| Liquor Ratio | 40:1 - 50:1 | 40:1 - 50:1 |
| pH (Pre-mordanting) | 3.5 - 4.5 | 5.0 - 6.0 |
| Temperature (°C) | 95 - 100 | 95 - 100 |
| Duration (min) | 60 - 90 | 60 - 90 |
To validate the effectiveness of the mordanting process, it is essential to evaluate the colorfastness of the dyed textiles. Standardized test methods developed by organizations such as the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) should be employed.[17][18]
| Fastness Property | ISO Standard | AATCC Standard | Brief Description |
| Colorfastness to Washing | ISO 105-C06[17] | AATCC 61 | Assesses color change and staining after repeated laundering. |
| Colorfastness to Light | ISO 105-B02[17] | AATCC 16 | Evaluates fading when exposed to an artificial light source. |
| Colorfastness to Rubbing | ISO 105-X12[18] | AATCC 8 | Measures the amount of color transferred by rubbing. |
| Colorfastness to Perspiration | ISO 105-E04[18] | AATCC 15 | Simulates the effect of human perspiration on color. |
The results of these tests are typically rated using a grayscale for color change and staining, where a rating of 5 indicates no change and 1 indicates a significant change.[19]
Safety and Environmental Considerations
While chromium (III) is an essential nutrient and is considered significantly less toxic than its hexavalent counterpart, chromium (VI), proper safety protocols are paramount when handling any chromium compound.[20]
Laboratory Safety
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[21][22][23][24]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling dust particles.[21][22]
-
Handling: Avoid generating dust when handling chromium (III) sulfate powder.[21][24] Do not eat, drink, or smoke in the laboratory.[23][25]
-
First Aid: In case of skin contact, wash the affected area with plenty of water.[21][22] If in eyes, rinse immediately with water for at least 15 minutes.[21][22] Seek medical attention if irritation persists.
Environmental Impact and Waste Disposal
The textile industry is a significant contributor to chromium pollution in wastewater.[26][27][28] Although chromium (III) is less mobile and toxic than chromium (VI), its release into the environment is still a concern.[29] There is also a risk of oxidation of Cr(III) to the carcinogenic Cr(VI) under certain environmental conditions.[20]
-
Waste Treatment: All mordant and dye baths containing chromium must be treated as hazardous waste. Do not dispose of them down the drain.[22]
-
Exhaustion of Baths: Optimize dyeing parameters to ensure maximum exhaustion of the mordant and dye from the bath to minimize the chromium content in the effluent.
-
Alternatives: Researchers are actively exploring more environmentally friendly mordants, including aluminum salts, iron salts, and bio-mordants derived from plants rich in tannins.[4][5][30][31]
Conclusion
Chromium (III) sulfate remains a potent and historically significant mordant in textile dyeing, capable of producing colors with exceptional fastness properties. A thorough understanding of its coordination chemistry, the influence of process parameters like pH and temperature, and strict adherence to safety and environmental protocols are essential for its responsible use in a research setting. As the field of textile science continues to evolve, the knowledge gained from studying traditional mordants like chromium (III) sulfate will be invaluable in the development of the next generation of sustainable and high-performance dyeing technologies.
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-
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-
VieTextile. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. [Link]
-
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-
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Application Notes and Protocols: A-Z Guide to Chromium-Based Catalysts from Sulfate Precursors
<,
Abstract
This comprehensive guide details the synthesis of chromium-based catalysts utilizing chromium(III) sulfate as the primary precursor. Chromium-based catalysts are pivotal in a multitude of industrial chemical processes, including polymerization, oxidation, and dehydrogenation reactions.[1][2] The choice of precursor significantly influences the final catalyst's properties. Chromium(III) sulfate, a readily available and cost-effective option, offers a reliable route to catalytically active materials.[3] This document provides researchers, scientists, and drug development professionals with in-depth protocols for three common synthesis methodologies: impregnation, precipitation/coprecipitation, and hydrothermal synthesis. Each protocol is accompanied by a detailed explanation of the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the catalyst preparation process.
Introduction: The Significance of Chromium(III) Sulfate in Catalysis
Chromium catalysts are integral to numerous organic transformations.[1] Their versatility stems from chromium's ability to exist in multiple oxidation states, which facilitates a wide range of catalytic activities.[1] While various chromium compounds can serve as precursors, chromium(III) sulfate [Cr₂(SO₄)₃] presents a compelling choice due to its stability, solubility in aqueous media, and economic viability.[3][4][5] The sulfate anion itself can also play a role in the catalytic process, acting as a catalyst in certain applications like hexavalent chromium baths for electrodeposition.[6]
The final properties of a chromium-based catalyst, such as its activity, selectivity, and stability, are intricately linked to the synthesis method and the specific parameters employed.[3] This guide will explore three robust methods for preparing chromium-based catalysts from a sulfate precursor, providing the user with the foundational knowledge to tailor catalyst synthesis to their specific application.
Safety First: Handling Chromium(III) Sulfate
Chromium (III) sulfate and its solutions require careful handling. Always consult the Safety Data Sheet (SDS) before commencing any experimental work.
General Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or mists.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][9][10]
-
Avoid contact with skin and eyes.[7][8] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7][8]
-
Do not ingest.[8] If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[8]
-
Store chromium(III) sulfate in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]
Spill and Disposal:
-
In case of a spill, prevent the spread of the material.[9][10]
-
Collect the spilled solid using non-sparking tools and place it in a suitable container for disposal.[9]
-
Dispose of chromium-containing waste in accordance with local, regional, and national regulations.[8][11]
Catalyst Preparation Methodologies
This section provides detailed protocols for three distinct methods of preparing chromium-based catalysts using a chromium(III) sulfate precursor.
Impregnation Method
The impregnation method is a widely used and straightforward technique for preparing supported catalysts. It involves depositing the active chromium species onto a porous support material from a solution of the chromium sulfate precursor.[12]
Causality Behind Experimental Choices:
-
Support Selection: The choice of support (e.g., alumina, silica, zirconia) is critical as it influences the dispersion of the active metal, the surface area of the catalyst, and its thermal stability.[3]
-
Incipient Wetness Impregnation: This technique aims to fill the pore volume of the support with the precursor solution without excess liquid, leading to a more uniform distribution of the active component upon drying.
-
Calcination Temperature: The final heat treatment step is crucial for decomposing the precursor to chromium oxide and for anchoring the active species to the support. The temperature profile will significantly impact the final crystalline phase and particle size of the chromium oxide.[13][14]
Experimental Protocol:
-
Support Pre-treatment: Dry the chosen support material (e.g., γ-Al₂O₃) at 120°C for 4 hours to remove adsorbed water.
-
Determine Pore Volume: Accurately determine the pore volume of the dried support using a suitable method (e.g., nitrogen physisorption).
-
Prepare Impregnation Solution: Calculate the amount of chromium(III) sulfate hydrate needed to achieve the desired chromium loading on the support (typically 1-20 wt%). Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the support.
-
Impregnation: Add the chromium sulfate solution to the dried support dropwise while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 110°C overnight to remove the solvent.
-
Calcination: Calcine the dried material in a furnace under a flow of dry air. A typical calcination program involves ramping the temperature to 500-800°C and holding for 4-6 hours.[13]
Workflow Diagram:
Caption: Workflow for the impregnation method.
Precipitation/Coprecipitation Method
Precipitation and coprecipitation methods involve the formation of an insoluble chromium hydroxide or a mixed hydroxide from the chromium sulfate solution by adding a precipitating agent. This method is particularly useful for preparing unsupported catalysts or catalysts with a high loading of the active component.
Causality Behind Experimental Choices:
-
pH Control: The pH of the solution is a critical parameter that governs the precipitation process. Maintaining a specific pH range ensures the complete precipitation of chromium hydroxide while avoiding the formation of undesirable phases.
-
Aging: Allowing the precipitate to age in the mother liquor can lead to changes in crystallinity and particle size, which can affect the final catalytic properties.
-
Washing: Thorough washing of the precipitate is essential to remove residual ions (e.g., sulfate, sodium) that could act as catalyst poisons.
Experimental Protocol:
-
Prepare Chromium Solution: Dissolve a calculated amount of chromium(III) sulfate hydrate in deionized water to create a solution of known concentration (e.g., 0.5 M).
-
Precipitation: While vigorously stirring the chromium sulfate solution, slowly add a precipitating agent, such as a 1 M solution of sodium hydroxide or ammonium hydroxide, until the desired pH is reached (typically pH 8-10). A gelatinous precipitate of chromium hydroxide will form.
-
Aging: Continue stirring the slurry at room temperature for 1-2 hours to allow the precipitate to age.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).
-
Drying: Dry the filter cake in an oven at 110°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of dry air. A typical calcination temperature is between 400°C and 600°C for 4 hours.
Workflow Diagram:
Caption: Workflow for the precipitation method.
Hydrothermal Synthesis Method
Hydrothermal synthesis is a technique that utilizes high temperatures and pressures in an aqueous solution to crystallize materials. This method can produce well-defined crystalline phases and control the morphology of the catalyst particles.[15][16]
Causality Behind Experimental Choices:
-
Autoclave: A sealed vessel, known as an autoclave, is used to achieve the high temperatures and pressures required for hydrothermal synthesis.
-
Temperature and Time: These parameters are critical for controlling the crystal growth and phase formation of the chromium oxide. Higher temperatures and longer reaction times generally lead to larger and more crystalline particles.[15]
-
pH of the Precursor Solution: The initial pH can influence the hydrolysis and condensation of chromium species, thereby affecting the final product's characteristics.
Experimental Protocol:
-
Prepare Precursor Solution: Dissolve chromium(III) sulfate hydrate in deionized water to form a solution of the desired concentration. The pH of the solution can be adjusted at this stage using an acid or a base if necessary.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven.
-
Heating: Heat the autoclave to the desired temperature (typically 150-250°C) and maintain it for a specific duration (e.g., 12-24 hours).[16][17]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Open the autoclave and collect the solid product by filtration.
-
Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts. Dry the final product in an oven at 80-100°C.
Workflow Diagram:
Caption: Workflow for the hydrothermal synthesis method.
Catalyst Characterization
To understand the relationship between the synthesis parameters and the catalytic performance, it is essential to characterize the prepared materials. Key characterization techniques include:
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification, crystallite size, and lattice parameters. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area, pore volume, and pore size distribution. |
| Scanning Electron Microscopy (SEM) | Morphology and particle size of the catalyst. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, particle size, and dispersion of the active component. |
| Temperature-Programmed Reduction (TPR) | Reducibility of the chromium species. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of chromium. |
Concluding Remarks
The use of chromium(III) sulfate as a precursor offers a versatile and economical approach to the synthesis of active chromium-based catalysts. The choice of preparation method—impregnation, precipitation/coprecipitation, or hydrothermal synthesis—will depend on the desired catalyst properties and the specific application. By carefully controlling the synthesis parameters outlined in these protocols, researchers can tailor the characteristics of the final catalyst to achieve optimal performance in their catalytic processes.
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Application Notes and Protocols: The Pivotal Role of Chromium (III) Sulfate in Environmental Catalysis
An in-depth guide for researchers and scientists on the application of Chromium (III) Sulfate in environmental catalysis.
Abstract
Chromium (III) sulfate, Cr₂(SO₄)₃, is an inorganic compound that serves as a cornerstone material in the field of environmental catalysis. While not always the direct catalytic agent, its primary and most critical role is as a versatile and cost-effective precursor for the synthesis of highly active chromium-based catalysts, particularly chromium (III) oxide (Cr₂O₃). The identity of the chromium precursor is a determining factor in the physical and chemical properties of the final catalyst, influencing the dispersion of active sites, oxidation states, and overall catalytic efficacy.[1][2] These catalysts are instrumental in a variety of environmental applications, including the degradation of organic pollutants in wastewater through advanced oxidation processes (AOPs) and the abatement of volatile organic compounds (VOCs).[3][4] Beyond its role in catalyst synthesis, chromium (III) sulfate is also an essential compound in environmental fate and transport studies. It is used to represent the trivalent chromium species in post-remediation scenarios, allowing researchers to assess the long-term stability of remediated sites and investigate the potential for re-oxidation of the less toxic Cr(III) to the highly mobile and carcinogenic hexavalent chromium (Cr(VI)).[5] This guide provides a comprehensive overview of the applications of chromium (III) sulfate in environmental catalysis, complete with detailed experimental protocols for catalyst synthesis, characterization, and performance evaluation.
Part 1: Chromium (III) Sulfate as a Catalyst Precursor
The journey from a stable salt like chromium (III) sulfate to a high-surface-area, catalytically active material is a process of controlled chemical and physical transformation. The sulfate precursor is advantageous due to its good water solubility and commercial availability.[6] The choice of precursor significantly impacts the final catalyst's structure and, consequently, its performance.[1]
The Transformation Pathway: From Precursor to Active Catalyst
The synthesis of a chromium-based catalyst from a chromium (III) sulfate precursor typically involves introducing the chromium ions onto a high-surface-area support material or converting it into a mixed oxide, followed by a thermal treatment (calcination) to decompose the sulfate and form the active chromium oxide phase. The diagram below illustrates this general workflow.
Caption: General workflow for synthesis and characterization of supported chromium catalysts.
Synthesis Protocols
This protocol describes a standard method for dispersing chromium oxide onto a high-surface-area alumina support, a common catalyst for oxidation and dehydrogenation reactions.[2][7]
Objective: To prepare a 5% wt. Cr on Al₂O₃ catalyst.
Materials:
-
Chromium (III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)
-
γ-Alumina (γ-Al₂O₃), high purity, surface area > 150 m²/g
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube
Procedure:
-
Calculate Precursor Mass: Determine the mass of Cr₂(SO₄)₃·xH₂O required to achieve a 5% chromium loading on the desired mass of γ-Al₂O₃. Account for the molecular weight of the hydrated salt.
-
Determine Pore Volume: Measure the incipient wetness point of the γ-Al₂O₃ support by titrating a known mass of the support with deionized water until the powder just begins to clump together. Record the volume of water used. This is the total pore volume.
-
Prepare Impregnation Solution: Dissolve the calculated mass of chromium (III) sulfate in a volume of deionized water equal to the measured pore volume of the alumina support. Stir until fully dissolved. The solution will likely be green or violet.[6]
-
Impregnation: Add the chromium sulfate solution dropwise to the γ-Al₂O₃ powder while continuously mixing or tumbling. Ensure the solution is evenly distributed and absorbed into the pores. The resulting material should appear as a free-flowing powder with no excess liquid.
-
Drying: Spread the impregnated powder in a shallow dish and dry in an oven at 120°C for 12 hours to remove the water.
-
Calcination: Place the dried powder in a quartz tube within the tube furnace. Heat under a flow of dry air (or nitrogen) using the following temperature program:
-
Ramp from room temperature to 500°C at a rate of 5°C/min.
-
Hold at 500°C for 4 hours. This step decomposes the sulfate precursor into chromium oxide.[8]
-
Cool down to room temperature under the same atmosphere.
-
-
Final Catalyst: The resulting green powder is the Cr₂O₃/Al₂O₃ catalyst, ready for characterization and use.
Self-Validation: The success of the preparation can be initially validated by the color change from the dried precursor to the final green catalyst. Full validation requires the characterization techniques described in the next section to confirm the presence of the Cr₂O₃ phase and its dispersion.
This protocol is adapted from a green chemistry approach to detoxify and valorize chromium-containing sulfate waste into a functional catalyst for CO₂ hydrogenation.[9][10]
Objective: To synthesize a stable Fe-Cr oxide catalyst from a simulated chromium sulfate waste stream.
Materials:
-
This compound (Cr₂(SO₄)₃·xH₂O)
-
Iron (III) sulfate (Fe₂(SO₄)₃)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Drying oven and furnace
Procedure:
-
Prepare Solution: Create a homogeneous aqueous solution containing Chromium (III) sulfate and Iron (III) sulfate in the desired molar ratio (e.g., Fe:Cr of 3:1). Add urea to the solution; urea will act as a precipitating agent by slowly hydrolyzing to ammonia at elevated temperatures.
-
Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its volume.
-
Heating: Seal the autoclave and place it in an oven. Heat to 180°C and maintain this temperature for 12 hours.[9] During this time, the metal hydroxides will co-precipitate.
-
Cooling and Washing: Allow the autoclave to cool to room temperature. Filter the resulting precipitate and wash it multiple times with deionized water and then with ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the washed precipitate in an oven at 80°C for 10 hours. The dried product is the FeCrO₃/FeOOH precursor.[9]
-
Activation (Calcination): Calcine the dried powder in a furnace at 500°C in air for 4 hours to convert the iron oxyhydroxide (FeOOH) to hematite (Fe₂O₃) and form the stable FeCrO₃/Fe₂O₃ catalyst.[10]
Self-Validation: A control experiment without the chromium precursor should be run in parallel to synthesize pure Fe₂O₃. Comparing the characterization data (e.g., XRD patterns) of the mixed-oxide and the pure iron oxide will validate the incorporation of chromium into the final structure.
Essential Catalyst Characterization
To establish a clear relationship between the catalyst's structure and its performance, a thorough characterization is mandatory. The choice of chromium (III) sulfate as a precursor influences properties that can be elucidated by the following techniques.[1]
| Technique | Purpose and Information Gained |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the catalyst (e.g., Cr₂O₃, γ-Al₂O₃). Provides information on crystallite size and lattice strain.[11] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area, pore volume, and average pore size distribution of the catalyst and support. Higher surface area generally leads to better dispersion of active sites.[1] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and particle size distribution of the active chromium oxide species on the support. Allows for direct observation of the catalyst's nanostructure.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the surface elemental composition and, crucially, the oxidation states of chromium (e.g., Cr³⁺, Cr⁶⁺) on the catalyst surface.[1][2] |
| Temperature-Programmed Reduction (H₂-TPR) | Investigates the reducibility of the chromium species. The temperature at which reduction occurs provides insight into the interaction between the chromium oxide and the support.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies surface functional groups and can be used to study the adsorption of probe molecules or reactants on the catalyst surface.[11] |
Part 2: Applications in Environmental Catalysis
Catalysts derived from chromium (III) sulfate are highly effective in various environmental remediation processes, particularly those involving oxidation.
Catalytic Wet Peroxide Oxidation (CWPO) of Organic Pollutants
In wastewater treatment, chromium-based catalysts can activate hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are capable of mineralizing a wide range of recalcitrant organic pollutants.[3] This is often referred to as a Cr-Fenton-like reaction. The Cr³⁺ species can act as catalytic sites for the decomposition of H₂O₂.[3]
Caption: Simplified catalytic cycle for pollutant degradation via hydroxyl radicals.
Objective: To determine the catalytic activity of a prepared Cr₂O₃/Al₂O₃ catalyst for the degradation of phenol in an aqueous solution.
Materials & Equipment:
-
Prepared Cr₂O₃/Al₂O₃ catalyst
-
Phenol stock solution (1000 ppm)
-
Hydrogen peroxide (30% w/w)
-
Jacketed glass batch reactor (250 mL) with magnetic stirring and temperature control
-
pH meter and buffer solutions
-
High-Performance Liquid Chromatography (HPLC) system for phenol analysis
-
Total Organic Carbon (TOC) analyzer for mineralization analysis
-
0.22 µm syringe filters
Procedure:
-
Reactor Setup: Add 150 mL of a 100 ppm phenol solution to the reactor. Add the desired catalyst loading (e.g., 1.0 g/L).
-
Equilibration: Stir the suspension for 30 minutes at the desired reaction temperature (e.g., 50°C) to ensure adsorption-desorption equilibrium is reached. Adjust the pH to the desired value (e.g., pH 4) using dilute H₂SO₄ or NaOH.
-
Initiate Reaction: Take an initial sample (t=0). Add the stoichiometric amount of H₂O₂ required for the complete mineralization of phenol.
-
Sampling: Withdraw aliquots (e.g., 1 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min). Immediately quench the reaction in the sample by adding a small amount of a radical scavenger (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis:
-
Analyze the concentration of phenol in each sample using HPLC.
-
Analyze the TOC of the initial and final samples to determine the extent of mineralization (conversion of organic carbon to CO₂).
-
-
Control Experiments (Self-Validation):
-
Non-catalytic: Run the reaction with H₂O₂ but without the catalyst to measure direct oxidation.
-
Adsorption: Run the experiment with the catalyst but without H₂O₂ to measure the amount of phenol removed by adsorption alone.
-
These controls are essential to confirm that the observed degradation is due to the catalytic process.
-
Part 3: Role in Environmental Fate and Stability Studies
A critical concern in environmental remediation is the long-term stability of the treated contaminants. For chromium, a common strategy is to reduce toxic Cr(VI) to the less toxic and less mobile Cr(III).[5] However, under certain environmental conditions, this Cr(III) can be re-oxidized back to Cr(VI), posing a renewed threat.[5] Chromium (III) sulfate is the ideal compound to use in laboratory studies to simulate this scenario and understand the risks.[5]
Caption: Logical workflow for a Cr(III) re-oxidation study.
Objective: To assess the potential for re-oxidation of Cr(III) to Cr(VI) in a soil environment in the presence of an oxidizing agent like manganese dioxide (MnO₂).[5]
Materials & Equipment:
-
This compound
-
Representative soil sample, air-dried and sieved
-
Manganese dioxide (MnO₂), high purity powder
-
Series of flasks or vials for batch reactors
-
Shaker table
-
Centrifuge
-
Spectrophotometer and 1,5-diphenylcarbazide reagent for Cr(VI) analysis
Procedure:
-
Prepare Cr(III)-Spiked Soil: Dissolve chromium (III) sulfate in deionized water to create a stock solution. Add the solution to a known mass of soil to achieve the desired initial Cr(III) concentration (e.g., 100 mg/kg). Mix thoroughly and allow the soil to equilibrate for 48 hours.
-
Set up Batch Reactors: In a series of flasks, place a known mass of the Cr(III)-spiked soil (e.g., 5 g).
-
Add Oxidant: Add MnO₂ to each flask at a predetermined concentration (e.g., 1 g/kg). Leave some flasks without MnO₂ as a control.
-
Initiate Reaction: Add a specific volume of a background electrolyte solution (e.g., 0.01 M NaCl) to create a soil slurry. Place the flasks on a shaker table to ensure continuous mixing.
-
Sampling: At designated time points (e.g., 1, 6, 24, 48, 96 hours), remove a flask for analysis.
-
Extraction and Analysis:
-
Centrifuge the slurry to separate the solid and liquid phases.
-
Extract the aqueous phase and analyze for dissolved Cr(VI) using the 1,5-diphenylcarbazide colorimetric method.
-
Perform an alkaline digestion on the soil portion to extract and measure the amount of Cr(VI) formed and adsorbed to the soil particles.
-
-
Data Interpretation: Plot the concentration of Cr(VI) formed versus time to determine the kinetics of the re-oxidation reaction.
Self-Validation: The control reactors without MnO₂ are crucial. If significant Cr(VI) is detected in the controls, it could indicate the presence of other oxidants in the soil or an analytical artifact. The experiment should be run in triplicate to ensure reproducibility.
Conclusion
Chromium (III) sulfate is a compound of multifaceted importance in environmental catalysis research. Its primary utility lies in its role as a reliable and economical precursor for synthesizing a wide array of heterogeneous catalysts. The protocols provided herein demonstrate its application in creating supported oxide and mixed-metal oxide catalysts, which are effective in degrading persistent environmental pollutants. Furthermore, its use as a well-defined source of trivalent chromium is indispensable for critical studies on the long-term environmental fate and stability of chromium, ensuring that remediation efforts are both effective and lasting. A thorough understanding of the principles and protocols associated with chromium (III) sulfate empowers researchers to design more efficient catalytic systems and conduct more robust environmental risk assessments.
References
- A Comparative Guide to Chromium-Based Catalysts: Unveiling the Impact of Precursor Identity on Catalytic Performance. (n.d.). Benchchem.
- Heterogeneous catalysts based on chromium sites: Synthesis, characterization and applications. (n.d.). ResearchGate.
- Gaspar, A. B., et al. (2003). Characterization of chromium species in catalysts for dehydrogenation and polymerization. Journal of Molecular Catalysis A: Chemical, 203.
- Application Notes and Protocols: The Role of Chromic Sulfate Pentadecahydrate in Environmental Remediation Studies. (n.d.). Benchchem.
- Design and Optimization of Chromium-Based Polymeric Catalysts for Selective Electrocatalytic Synthesis of Hydrogen Peroxide. (2023). MDPI.
- Cr-containing wastewater treatment based on Cr self-catalysis: a critical review. (n.d.). IWA Publishing.
- Characterization of chromium species in catalysts for dehydrogenation and polymerization. (n.d.). ResearchGate.
- Upcycling of Cr-Containing Sulfate Waste into Efficient FeCrO3/Fe2O3 Catalysts for CO2 Hydrogenation Reaction. (2024). MDPI.
- Oxidation with chromium(VI) complexes. (n.d.). Wikipedia.
- Chromium (III) compounds. (2022). DCCEEW.
- Synthesis of chromium (III) oxide sulfate. (n.d.). PrepChem.com.
- Chromium-catalyzed oxidations in organic synthesis. (n.d.). ACS Publications.
- Upcycling of Cr-Containing Sulfate Waste into Efficient FeCrO3/Fe2O3 Catalysts for CO2 Hydrogenation Reaction. (2024). ResearchGate.
- Chromium(III) sulfate. (n.d.). Wikipedia.
- Chromium-based Catalysts. (2015). In Sustainable Catalysis: With Non-endangered Metals, Part 1. Books Gateway.
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Chromium (III) Sulfate in Ceramic Glaze Formulation
Executive Summary and Principle of Application
Chromium is a cornerstone colorant in ceramic technology, capable of producing a vast spectrum of colors, from stable greens to vibrant reds, pinks, and browns.[1][2] While traditionally introduced as insoluble chromium (III) oxide (Cr₂O₃), the use of its hydrated sulfate salt, Chromium (III) sulfate (Cr₂(SO₄)₃·nH₂O), offers significant advantages in specialized applications. The primary benefit of using the sulfate form is its solubility in water, which allows for the atomic-level dispersion of chromium ions throughout the liquid glaze slurry.[3] This method can virtually eliminate issues of speckling that may arise from inadequately milled oxide powders and ensures a homogenous distribution of the colorant within the vitrified glaze matrix.[2][3]
The fundamental application of Chromium (III) sulfate is as a precursor to chromium (III) oxide. During the thermal cycle of kiln firing, the sulfate compound undergoes decomposition, first losing its water of hydration and subsequently breaking down into the stable Cr₂O₃ and sulfur trioxide gas at temperatures typically above 600-700°C.[3] The newly formed, finely dispersed Cr₂O₃ particles then interact with the molten silicate matrix and other metallic oxides present, dictating the final color of the glaze.[3] The ultimate chromatic result is not intrinsic to chromium alone but is a complex function of the base glaze chemistry, chromium concentration, firing temperature, and kiln atmosphere.[3][4]
The Inorganic Chemistry of Chromium in Glaze Systems
Chromium (III) oxide is an amphoteric oxide, meaning it can act as either a network former (acid) or a network modifier (base) depending on the overall glaze chemistry.[1][2] It is also highly refractory, with a melting point far exceeding typical firing temperatures, which contributes to its tendency to produce opaque, matte surfaces unless the glaze chemistry is tailored to dissolve it.[5][6] The versatility of chromium as a colorant stems from its response to the presence of other specific oxides in the glaze formulation.
-
Standard Greens: In most neutral or slightly acidic base glazes, Cr₂O₃ is relatively insoluble and remains as fine crystalline particles suspended in the glass matrix, reliably producing an opaque, olive or "army-helmet" green.[6][7] This is its most stable and common color expression.
-
Chrome-Tin Pinks and Reds: A specific and sensitive chemical environment is required to produce pink, crimson, or burgundy hues. This reaction necessitates a glaze high in calcium oxide (CaO) (typically >10%), low in magnesium oxide (MgO), and critically, free of zinc oxide (ZnO).[1][2][7] The color develops from a specific ratio of tin oxide (SnO₂) to chromium oxide, where the chromium is encapsulated in a tin sphene (calcium-tin-silicate) crystal lattice.
-
Zinc-Chrome Browns: The presence of zinc oxide in a chrome-containing glaze will almost invariably produce brown colors.[1][4] This is due to the formation of the stable crystalline compound zinc chromate (ZnCr₂O₄).[7]
-
High-Alkaline/Boron Greens: In glazes rich in alkaline fluxes (like sodium and potassium) or boron, small amounts of chromium (<1%) can fully dissolve into the glass melt, resulting in brilliant, transparent, and glossy greens.[1][2]
-
Lead-Based Reds and Oranges: In low-temperature (<950°C) glazes with high lead content and low alumina, chromium can produce yellow, orange, or red colors due to the formation of lead chromate.[7] However, due to the toxicity of lead, such glazes are not recommended for functional ware.[8]
Experimental Protocols
Critical Safety and Handling Protocol
Chromium compounds present varying levels of toxicity, and stringent safety protocols are mandatory. While trivalent chromium (Cr³⁺), the form found in Chromium (III) sulfate and oxide, is significantly less toxic than hexavalent chromium (Cr⁶⁺), precautions are still essential.[9][10]
-
Inhalation Hazard: All dry ceramic powders, including base glaze materials and chromium sulfate, are an inhalation hazard. Always handle dry powders in a well-ventilated area or under a fume hood. Wear a NIOSH-approved respirator (N95 or better) when weighing and mixing dry materials.
-
Dermal Contact: Chromium compounds can cause skin irritation or allergic contact dermatitis.[10] Wear nitrile gloves and a lab coat to prevent skin contact.
-
Kiln Ventilation: The decomposition of Chromium (III) sulfate releases sulfur trioxide (SO₃) gas. Furthermore, at higher temperatures (>1200°C), chromium itself can become volatile ("fume"), which is toxic and can affect other pieces in the kiln.[2][7] Ensure the kiln room is equipped with adequate local exhaust ventilation that vents directly to the outside.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge glaze waste containing chromium into drains.[11]
Protocol for Base Glaze and Chromium (III) Sulfate Stock Preparation
This protocol details the preparation of a 100g batch of a standard Cone 6 clear base glaze and the incorporation of Chromium (III) sulfate to achieve a target Cr₂O₃ concentration.
Materials:
-
Nepheline Syenite
-
Whiting (Calcium Carbonate)
-
EPK (Kaolin)
-
Silica (Flint)
-
Chromium (III) sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O)
-
Distilled Water
-
Digital scale (0.01g accuracy)
-
Sieve (80-mesh)
-
Mixing containers and immersion blender
Procedure:
-
Calculate Required Chromium (III) Sulfate:
-
Determine the target percentage of Cr₂O₃ in the dry glaze (e.g., 2.0%). For a 100g batch, this is 2.0g of Cr₂O₃.
-
Use the molar masses to find the required amount of the sulfate salt.
-
Molar Mass of Cr₂O₃ ≈ 151.99 g/mol
-
Molar Mass of Cr₂(SO₄)₃·15H₂O ≈ 662.4 g/mol
-
-
Calculation: (Grams of Cr₂O₃ needed) x (Molar Mass of Sulfate Salt / Molar Mass of Cr₂O₃) = Grams of Sulfate Salt needed.
-
Example: (2.0 g Cr₂O₃) * (662.4 g/mol / 151.99 g/mol ) ≈ 8.72 g of Cr₂(SO₄)₃·15H₂O.[3]
-
-
Weigh Dry Base Glaze Components:
-
Accurately weigh the base glaze materials for a 100g batch:
-
Nepheline Syenite: 45g
-
Whiting: 20g
-
EPK (Kaolin): 15g
-
Silica (Flint): 20g[3]
-
-
-
Prepare Glaze Slurry:
-
In a mixing container, place approximately 80-90 mL of distilled water.
-
Weigh the calculated 8.72g of Chromium (III) sulfate and dissolve it completely in the water. The solution will turn a distinct green color.
-
Slowly add the pre-weighed dry base glaze components to the chromium sulfate solution while stirring.
-
Once all powders are incorporated, mix thoroughly with an immersion blender for 2-3 minutes until the slurry is perfectly smooth and homogenous.
-
-
Sieve and Adjust Viscosity:
-
Pour the slurry through an 80-mesh sieve into a clean container to remove any agglomerates.
-
Check the specific gravity or viscosity. A typical specific gravity for a dipping glaze is 1.45. Adjust with small additions of water if the glaze is too thick.
-
Protocol for Glaze Application, Firing, and Analysis
-
Application:
-
Using tongs, dip a bisque-fired test tile into the prepared glaze for 2-3 seconds, ensuring even coverage.
-
Wipe the bottom and lower edges of the tile clean of glaze to prevent it from fusing to the kiln shelf.
-
-
Drying:
-
Allow the glazed tiles to air dry completely. The surface should be powdery and not cool to the touch.
-
-
Firing:
-
Load the dry tiles into an electric kiln, ensuring they are not touching.
-
Fire to the desired temperature (e.g., Cone 6, which is approximately 1222°C / 2232°F) using a standard firing schedule with proper ventilation.[3]
-
-
Post-Firing Analysis (Leaching Test):
-
For glazes intended for functional surfaces that contact food, a leach test is a critical validation step.[12]
-
The standard test involves filling the fired vessel or leaching a specified surface area with a 4% acetic acid solution for 24 hours at room temperature.[13][14]
-
The concentration of chromium (and other metals) in the leachate is then analyzed via Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Results must be compared against regulatory limits (e.g., FDA or local standards) to determine food safety. Improperly formulated glazes can leach heavy metals at concentrations higher than permissible limits.[13][15]
-
Data Presentation and Visualization
Quantitative Data Tables
Table 1: Effect of Cr₂O₃ Concentration on Glaze Color (Note: Percentages are based on the calculated weight of Cr₂O₃ derived from the sulfate addition relative to the 100g dry weight of the base glaze.)
| Cr₂O₃ Concentration | Typical Glaze Base | Firing Conditions | Resulting Color | Citation(s) |
| 0.1 - 0.5% | Standard Ca/K/Na Borosilicate | Cone 6 Oxidation | Pale, transparent green | [4][16] |
| 1.0 - 3.0% | Standard Ca/K/Na Borosilicate | Cone 6 Oxidation | Opaque, olive to forest green | [6][7] |
| 0.1 - 0.5% Cr₂O₃ (+ 4-8% SnO₂) | High Calcium (>10%), Zinc-Free | Cone 6 Oxidation | Chrome-Tin Pink / Red | [2] |
| 1.0 - 4.0% | High Zinc (>3%) | Cone 6 Oxidation | Brown / Tan | [1][7] |
Table 2: Influence of Key Oxides on Chromium Color Expression
| Oxide Present | Typical Concentration | Effect on Chromium | Resulting Color | Citation(s) |
| Tin Oxide (SnO₂) | 4-8% | Forms a chrome-tin crystal complex in a high calcium base. | Pink, Red, Burgundy | [1][2][5] |
| Zinc Oxide (ZnO) | >3% | Forms stable zinc chromate (ZnCr₂O₄). | Brown | [1][7] |
| Calcium Oxide (CaO) | >10% | Essential for the formation of chrome-tin pinks. Moves standard greens toward a brighter "grass green". | Enables Pinks, Brightens Greens | [2][7] |
| Cobalt Oxide (CoO) | 0.5-2% | Modifies chrome greens, especially at higher temperatures. | Teal, Peacock Green | [5][7] |
| Magnesium Oxide (MgO) | >5% | Can inhibit the formation of chrome-tin pinks. | Muted Greens | [17] |
Diagrams and Workflows
Caption: Experimental workflow from material calculation to final analysis.
Caption: Key chemical interactions of chromium oxide in the glaze melt.
References
-
The Ceramic School. (n.d.). Understanding Glaze Components Part 4: Colorants. Retrieved from The Ceramic School website. [Link]
-
Ceramics Monthly. (2025, May 19). Technofile: Demystifying Chrome Oxide for Fantastic Ceramic Glaze Color. Retrieved from Ceramic Arts Network. [Link]
-
Wikipedia. (n.d.). Ceramic glaze. Retrieved from Wikipedia. [Link]
-
Ceramic Arts Network. (n.d.). Chrome Oxide - Recipe. Retrieved from Ceramic Arts Network. [Link]
-
Ceramic-Glazes.com. (n.d.). Chromium(III) oxide Chromia for Fantastic Glaze Ceramics. Retrieved from Ceramic-Glazes.com. [Link]
-
Digitalfire. (n.d.). Cr2O3 (Chrome Oxide). Retrieved from Digitalfire. [Link]
-
Glazy. (2025, November 28). Major Oxides in Glazes. Retrieved from Glazy Help. [Link]
-
Ceramic Arts Guild. (n.d.). Ceramic Oxides Guide: Colors, Uses, Safety & Application. Retrieved from Ceramic Arts Guild. [Link]
-
Digitalfire. (n.d.). Chromium Compounds Toxicology. Retrieved from Digitalfire. [Link]
-
Ceramic Glazes. (n.d.). Chromium Sulphate Basic - CHROMIUM (III) SULFATE Basic Extra Pure. Retrieved from Ceramic Glazes. [Link]
-
Oyewale, A. O., et al. (2025, August 10). Assessment of Leaching of some Heavy Metals from Domestic Ceramic Wares. Nigerian Journal of Chemical Research. [Link]
-
ResearchGate. (n.d.). The Effect of Glaze Composition on the Color and Stability of Chrome Tin Pink Pigments. Retrieved from ResearchGate. [Link]
-
Food Standards Agency. (n.d.). Investigation of the Migration of Metals from Glazed Ceramic Ware. Retrieved from Food Standards Agency. [Link]
-
Shearer, D. (n.d.). Glaze Chemistry. Retrieved from duncanshearer.co.nz. [Link]
-
Ceramic Arts Daily Community. (2024, April 7). Chrome & Zinc - toxic?. Retrieved from Ceramic Arts Daily Community. [Link]
-
Adepoju-Bello, A. A., et al. (2025, August 6). High level leaching of heavy metals from colorful ceramic foodwares: a potential risk to human. Environmental Science and Pollution Research. [Link]
-
ESPI Metals. (n.d.). Chromium Safety Data Sheet. Retrieved from ESPI Metals. [Link]
-
Digitalfire. (n.d.). Are Your Glazes Food Safe or are They Leachable?. Retrieved from Digitalfire. [Link]
-
Digitalfire. (n.d.). Chrome Flashing in Ceramic Glazes. Retrieved from Digitalfire. [Link]
-
Katz, S. A., & Salem, H. (1993). The toxicology of chromium with respect to its chemical speciation: a review. Journal of Applied Toxicology, 13(3), 217-224. [Link]
-
De la Fuente, G. F., et al. (2018). Reactivity of chromium-based pigments in a porcelain glaze. Comptes Rendus Chimie, 21(10-11), 996-1004. [Link]
-
ResearchGate. (n.d.). Structural role of chromium sulfate in modified borate glasses and glass ceramics. Retrieved from ResearchGate. [Link]
-
The American Ceramic Society. (n.d.). Ceramic Colorants. Retrieved from The American Ceramic Society. [Link]
-
Monona Rossol. (2023, June 21). Chemical Hazards in Ceramics - Toxic Substances in Art [Video]. YouTube. [Link]
-
Ceramic Arts Network. (n.d.). glaze recipes 33 tried & true. Retrieved from Ceramic Arts Network. [Link]
-
ResearchGate. (n.d.). The Interaction of Ceramic Pigments with Glazes. Retrieved from ResearchGate. [Link]
-
Glazy. (n.d.). An Overview of Glaze and Glazing Safety. Retrieved from Glazy Help. [Link]
-
Digitalfire. (n.d.). Colorant. Retrieved from Digitalfire. [Link]
-
SafeWork NSW. (n.d.). Chromium technical fact sheet. Retrieved from SafeWork NSW. [Link]
-
The Syracuse City School District. (1995, March 27). Material Safety Data Sheet - Chromium Oxide. Retrieved from The Syracuse City School District. [Link]
Sources
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- 2. Chrome Oxide [ceramicartsnetwork.org]
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- 5. Understanding Glaze Components Part 4: Colorants - The Ceramic School [ceramic.school]
- 6. Chromium(III) oxide Chromia for Fantastic Glaze Ceramics [ceramic-glazes.com]
- 7. Cr2O3 (Chrome Oxide) [digitalfire.com]
- 8. Ceramic glaze - Wikipedia [en.wikipedia.org]
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- 17. Chrome Flashing in Ceramic Glazes [digitalfire.com]
Application Notes and Protocols: Chromium (III) Sulfate Hydrate as a Versatile Precursor in Chromium Chemistry
Introduction: The Central Role of Chromium (III) Sulfate Hydrate
Chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·x(H₂O), is a cornerstone inorganic compound in chromium chemistry.[1] Typically appearing as violet or green crystalline solids, its various hydrated forms are soluble in water, making it an excellent and cost-effective starting material for the synthesis of a diverse range of other chromium (III) compounds.[1] While its most significant commercial application is in the leather tanning industry, its utility in the research and development laboratory is extensive.[2][3]
In aqueous solutions, the chromium (III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet-blue color.[1][4] A key feature of chromium (III) sulfate solutions is the formation of sulfato-complexes upon heating. This process, where sulfate ions displace water molecules in the coordination sphere, results in a noticeable color change to green and the formation of a less reactive complex.[5][6] Understanding this equilibrium is crucial for controlling subsequent reactions. This guide provides detailed protocols for leveraging this compound as a precursor for the synthesis of chromium (III) hydroxide, chromium (III) oxide, and potassium chrome alum.
Application 1: Synthesis of Chromium (III) Hydroxide Hydrate
Principle of Synthesis: Chromium (III) hydroxide, Cr(OH)₃, is a highly versatile intermediate in chromium chemistry. It is readily prepared via the precipitation of the [Cr(H₂O)₆]³⁺ ion from a solution of chromium (III) sulfate by the addition of a base, such as sodium hydroxide or aqueous ammonia.[5][7] The resulting gelatinous precipitate can be isolated and used as a starting material for the synthesis of other chromium salts, as it reacts readily with a wide variety of acids.[7]
Experimental Protocol:
-
Preparation of Chromium (III) Sulfate Solution: Dissolve 20.0 g of this compound (e.g., Cr₂(SO₄)₃·15H₂O) in 250 mL of deionized water in a 500 mL beaker with magnetic stirring. The solution should be stirred until all solid has dissolved.
-
Precipitation: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution dropwise to the chromium sulfate solution. A grayish-green, gelatinous precipitate of chromium (III) hydroxide hydrate will form immediately.[7]
-
pH Monitoring: Continue the slow addition of the NaOH solution until the pH of the supernatant liquid is approximately 8.5-9.0, confirming the complete precipitation of chromium ions.[7] The slow addition is critical to prevent the formation of overly fine particles and to ensure homogeneity.
-
Digestion of Precipitate: Gently heat the mixture to about 60°C and maintain it at this temperature for 30 minutes with continued stirring. This process, known as digestion, helps to agglomerate the fine particles, making them easier to filter.
-
Isolation and Washing: Allow the precipitate to settle, then decant the supernatant. Transfer the remaining slurry to a Büchner funnel fitted with filter paper. Wash the precipitate thoroughly with several portions of deionized water (at least 3 x 100 mL) to remove soluble impurities, primarily sodium sulfate. Continue washing until a sample of the filtrate tests negative for sulfate ions (e.g., by adding a few drops of BaCl₂ solution, which would show no white precipitate).
-
Drying: Carefully transfer the washed filter cake to a watch glass or evaporating dish and dry it in an oven at 110°C until a constant weight is achieved. The final product is a fine, gray-green powder.[7]
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound (Cr₂(SO₄)₃·15H₂O) |
| Amount of Starting Material | 20.0 g |
| Precipitating Agent | 2 M Sodium Hydroxide |
| Final pH for Precipitation | 8.5 - 9.0 |
| Digestion Temperature | 60°C |
| Drying Temperature | 110°C |
| Theoretical Yield of Cr(OH)₃ | ~5.8 g |
| Appearance of Product | Gray-green powder |
Experimental Workflow Diagram:
Caption: Workflow for the precipitation of Chromium (III) Hydroxide.
Application 2: Preparation of Chromium (III) Oxide
Principle of Synthesis: Chromium (III) oxide (Cr₂O₃), also known as chrome green, is a highly stable green pigment. It is most commonly prepared in the laboratory by the thermal decomposition (calcination) of chromium (III) hydroxide.[8][9] The process involves heating the hydroxide to high temperatures, driving off water molecules to yield the anhydrous oxide. The temperature of calcination is a critical parameter, as it can influence the particle size and color of the final product.
Experimental Protocol:
-
Starting Material: Begin with the dry chromium (III) hydroxide powder prepared in the previous application.
-
Calcination: Place approximately 5.0 g of the dry Cr(OH)₃ into a high-purity alumina or porcelain crucible.
-
Heating: Place the crucible in a programmable high-temperature muffle furnace. Heat the sample according to the following ramp:
-
Ramp from room temperature to 400°C over 1 hour.
-
Hold at 400°C for 1 hour to ensure complete dehydration.
-
Ramp from 400°C to 1100°C over 2 hours. A patent suggests temperatures between 1000-1200°C for similar processes.[10]
-
Hold at 1100°C for 2 hours for complete conversion and crystallization.
-
-
Cooling: Turn off the furnace and allow the crucible to cool slowly to room temperature inside the furnace to prevent thermal shock and cracking.
-
Product Collection: Once cooled, remove the crucible. The product will be a fine, bright green powder of chromium (III) oxide. Grind the product gently with a mortar and pestle if necessary to break up any agglomerates.
Data Summary Table:
| Parameter | Value |
| Starting Material | Chromium (III) Hydroxide (Cr(OH)₃) |
| Amount of Starting Material | 5.0 g |
| Calcination Temperature | 1100°C |
| Calcination Time | 2 hours (at peak temp) |
| Theoretical Yield of Cr₂O₃ | ~3.7 g |
| Appearance of Product | Fine green powder |
Experimental Workflow Diagram:
Caption: Two-step synthesis of Chromium (III) Oxide from the sulfate.
Application 3: Synthesis of Potassium Chrome Alum
Principle of Synthesis: Chrome alum, KCr(SO₄)₂·12H₂O, is a "double salt" consisting of potassium sulfate and chromium (III) sulfate in a single crystalline structure.[4][11] These beautiful, deep-violet octahedral crystals are formed by preparing a solution containing equimolar amounts of the constituent sulfates and allowing for slow crystallization via evaporation or cooling.[5][12] The slow rate of formation is key to obtaining large, well-defined crystals.
Experimental Protocol:
-
Reagent Calculation:
-
Calculate the moles of chromium in a given mass of your this compound. Remember that Cr₂(SO₄)₃ provides two moles of Cr³⁺ per mole of compound.
-
Weigh out an equimolar amount of potassium sulfate (K₂SO₄). For example, to 10.0 g of Cr₂(SO₄)₃·15H₂O (0.015 moles, containing 0.030 moles of Cr³⁺), you would need 0.015 moles of K₂SO₄, which is 2.62 g.
-
-
Dissolution:
-
In a 100 mL beaker, dissolve the this compound in 40 mL of hot deionized water.
-
In a separate 50 mL beaker, dissolve the potassium sulfate in 20 mL of hot deionized water.
-
-
Mixing and Crystallization:
-
Combine the two hot solutions and stir to mix thoroughly.
-
Cover the beaker with a watch glass, leaving a small opening for slow evaporation.
-
Set the beaker aside in a location free from vibrations and temperature fluctuations. Allow it to stand undisturbed for several days.[12]
-
-
Crystal Harvest:
-
After several days, large, dark violet, octahedral crystals should have formed.[11]
-
Carefully decant the supernatant liquid (mother liquor).
-
-
Washing and Drying:
-
Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture. This removes residual mother liquor without significantly dissolving the product crystals.
-
Remove the crystals from the beaker, place them on a filter paper, and allow them to air dry. Do not heat, as this will drive off the water of hydration.
-
Data Summary Table:
| Parameter | Value |
| Starting Materials | This compound, Potassium Sulfate |
| Molar Ratio (Cr³⁺ : K⁺) | 1:1 |
| Crystallization Method | Slow evaporation/cooling |
| Crystallization Time | Several days |
| Appearance of Product | Dark violet, octahedral crystals |
Experimental Workflow Diagram:
Caption: Workflow for the crystallization of Potassium Chrome Alum.
Safety and Handling
All work with chromium compounds should be performed in a well-ventilated laboratory or fume hood.[13][14] Chromium (III) sulfate and its derivatives can cause skin, eye, and respiratory tract irritation.[13][14] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhaling dusts.[14] While chromium (III) is significantly less toxic than hexavalent chromium (Cr(VI)), all chromium waste should be collected and disposed of in accordance with local environmental regulations.[3]
References
-
Title: Chromium(III) sulfate Source: Wikipedia URL: [Link]
-
Title: Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions Source: GeeksforGeeks URL: [Link]
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Title: Chromium (III) Hydroxide Hydrate Synthesis Source: YouTube URL: [Link]
-
Title: Chromium(III) sulfate Source: Sciencemadness Wiki URL: [Link]
- Title: WO2010026886A1 - Process for production of chromium hydroxide Source: Google Patents URL
-
Title: Chrome Alum :Preparation Source: YouTube URL: [Link]
- Title: CN102627327B - Method for producing chromium oxide green by using basic chromium sulfate sodium Source: Google Patents URL
-
Title: Experiment 7 PREPARATION OF ALUM Source: National Taiwan University URL: [Link]
-
Title: Chemistry of Chromium Source: Chemistry LibreTexts URL: [Link]
-
Title: Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur Source: NASA Technical Reports Server URL: [Link]
-
Title: BASIC CHROMIUM SULFATE Source: atamankimya.com URL: [Link]
-
Title: Chromium(III) coordination chemistry Source: Science made alive URL: [Link]
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Title: Chromium(III)-potassium sulfate Source: Crystal growing wiki URL: [Link]
-
Title: Material Safety Data Sheet - this compound Source: Cole-Parmer URL: [Link]
-
Title: SAFETY DATA SHEET CHROMIUM (III) SULFATE BASIC Source: ChemSupply Australia URL: [Link]
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Title: BASIC CHROMIUM SULPHATE Source: Ataman Kimya URL: [Link]
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- 9. researchgate.net [researchgate.net]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Use of Chromium (III) Sulfate in Protein Cross-Linking Studies: An Application Note and Protocol Guide
Introduction
Chemical cross-linking is a powerful technique used to elucidate protein-protein interactions, stabilize multi-subunit complexes, and provide spatial constraints for structural modeling.[1] While a variety of amine- and sulfhydryl-reactive cross-linkers are widely used, inorganic reagents offer unique chemistries for specific applications. Chromium (III) sulfate, a compound with a long and successful history in the leather tanning industry for cross-linking collagen, presents a compelling, albeit less conventional, tool for protein cross-linking in a research setting.[2][3] Its ability to form highly stable, coordinate covalent bonds with carboxylate side chains of amino acids provides a distinct approach compared to traditional cross-linkers.
This guide provides an in-depth exploration of the chemistry behind chromium (III) sulfate-mediated protein cross-linking, offers guidance on experimental design, and presents a detailed protocol for its application in the laboratory. It is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for studying protein structure and interactions.
Part 1: The Chemistry of Chromium (III) Sulfate Cross-Linking
Mechanism of Action: Coordination and Polymerization
The cross-linking action of chromium (III) sulfate is rooted in coordination chemistry, a mechanism extensively studied in the context of collagen stabilization for leather production.[4] Unlike reagents that target primary amines (like lysine), Cr(III) primarily interacts with the ionized carboxyl groups of aspartic and glutamic acid residues.[4][5]
The process can be understood through several key steps:
-
Hydration and Hydrolysis: In aqueous solution, the Cr³⁺ ion exists as a hydrated complex, typically [Cr(H₂O)₆]³⁺. This complex is acidic and undergoes hydrolysis, replacing water molecules with hydroxide ions to form various basic chromium sulfate complexes.[6] The extent of this process is highly pH-dependent.
-
Complexation with Protein: These hydrated chromium complexes readily coordinate with the carboxylate groups (COO⁻) on protein side chains, forming stable covalent bonds.[7]
-
Olation and Polymerization: Coordinated chromium complexes can further react with each other through a process called "olation," where hydroxyl bridges are formed between chromium centers. This creates polynuclear chromium complexes that can bridge multiple protein chains, leading to extensive cross-linking.[4]
-
The "Link-Lock" Model: Some research suggests that the high thermal stability of chromium-tanned collagen is not just from direct protein-Cr-protein cross-links, but from a more complex mechanism. In this "Link-Lock" model, chromium (III) ions first link to the protein backbone. Subsequently, sulfate ions play a crucial role by forming stable bridges between these chromium complexes, effectively "locking" them into a robust, supramolecular matrix that stabilizes the entire protein structure.[8]
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} idot Caption: Mechanism of Chromium (III) Sulfate Protein Cross-Linking.
Advantages and Considerations
The use of Chromium (III) sulfate as a cross-linker comes with a unique set of characteristics that should be considered during experimental design.
| Feature | Advantages | Considerations & Challenges |
| Reactivity | Targets carboxyl groups (Asp, Glu), offering an alternative to common amine-reactive cross-linkers. | Reaction is highly pH-sensitive. Less specific than targeted heterobifunctional linkers. |
| Bond Stability | Forms strong, stable coordinate covalent bonds, making cross-links resistant to harsh analysis conditions.[9] | Cross-links are generally irreversible under standard biological conditions. |
| Cross-Link Length | Variable, as polynuclear chromium-sulfate bridges can span a range of distances. | The heterogeneous nature of the cross-link can complicate precise distance-restraint modeling. |
| Safety | Trivalent chromium (Cr-III) is significantly less toxic than carcinogenic hexavalent chromium (Cr-VI).[2] | Standard laboratory safety protocols for handling metal salts should still be strictly followed. |
| Analysis | The high stability is beneficial for SDS-PAGE and other separation techniques. | Mass spectrometry analysis is complex due to the isotopic distribution of Cr and the heterogeneous nature of the adducts.[10][11] |
Part 2: Experimental Design and Optimization
Successful cross-linking with chromium (III) sulfate requires careful optimization of several key parameters. The conditions used in industrial tanning are often harsh and not directly transferable to purified protein systems. Therefore, a systematic approach to optimization is critical.
Key Parameters for Optimization
| Parameter | Recommended Starting Range | Rationale & Key Insights |
| pH | 5.0 - 7.5 | Critical Parameter. The pH affects both the protonation state of protein carboxyl groups (pKa ~4.5) and the hydrolysis/polymerization of the chromium complexes.[4] Higher pH promotes olation, which can lead to aggregation if not controlled. Start around pH 6.0. |
| Buffer Choice | MES, HEPES | Avoid phosphate and carboxylate buffers (e.g., acetate, citrate) as they will compete with the protein by coordinating with the chromium ions.[12][13] |
| Cr(III):Protein Molar Ratio | 5:1 to 50:1 | A molar excess of chromium is required. Start with a 10:1 ratio and titrate up or down. Excessive chromium can lead to protein precipitation. |
| Protein Concentration | 0.1 - 2.0 mg/mL | Higher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking.[14] Start within a typical range for your protein of interest. |
| Reaction Time | 30 minutes - 4 hours | Chromium (III) complexes can be kinetically inert, so longer reaction times may be necessary compared to amine-reactive linkers.[15] A time-course experiment is highly recommended. |
| Temperature | 4°C to Room Temperature (25°C) | Higher temperatures will increase the reaction rate but may also promote protein denaturation or aggregation. Start at room temperature for initial trials. |
Part 3: Protocols
This section provides a general starting protocol for cross-linking a purified protein or protein complex using chromium (III) sulfate. Note: This is a baseline protocol and must be optimized for each specific system.
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} idot Caption: General Experimental Workflow for Protein Cross-Linking.
Protocol 1: General Protein Cross-Linking with Chromium (III) Sulfate
Materials:
-
Purified protein sample (in a suitable non-coordinating buffer)
-
Chromium (III) sulfate hydrate (e.g., Cr₂(SO₄)₃ · xH₂O)
-
Reaction Buffer: 20 mM HEPES or MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 0.5 M EDTA, pH 8.0 or 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer
Procedure:
-
Reagent Preparation: a. Prepare a fresh 10 mM stock solution of Chromium (III) sulfate in deionized water. Vortex thoroughly to dissolve. Note: The anhydrous form is sparingly soluble, while hydrated salts dissolve more readily.[6][16] b. Prepare your protein of interest at a concentration of 1 mg/mL in the Reaction Buffer. Ensure any purification buffer (like Tris) has been exchanged out.
-
Experimental Setup: a. For a 50 µL final reaction volume, combine 40 µL of the protein solution with 5 µL of deionized water (this will be the negative control). b. In separate tubes for the cross-linking reaction, combine 40 µL of the protein solution. c. Prepare a dilution series of the 10 mM Chromium (III) sulfate stock solution to test different molar ratios.
-
Cross-Linking Reaction: a. To initiate the reaction, add 5 µL of the appropriate Chromium (III) sulfate dilution to the protein solution. For a 10:1 molar ratio with a 50 kDa protein (at 1 mg/mL = 20 µM), you would add 5 µL of a 2 mM Cr(III) solution to achieve a final concentration of 200 µM. b. Mix gently by pipetting. c. Incubate at room temperature (25°C) for 1 hour. It is highly recommended to test various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) during optimization.
-
Quenching the Reaction: a. Stop the reaction by adding 5 µL of Quenching Buffer (e.g., 0.5 M EDTA to a final concentration of ~45 mM).[14] The chelating agent will sequester the chromium ions. b. Incubate for 15 minutes at room temperature to ensure complete quenching.
-
Sample Preparation for Analysis: a. Add the appropriate volume of 4x or 5x SDS-PAGE loading buffer to each reaction tube (control and cross-linked samples). b. Heat the samples at 95°C for 5 minutes before loading onto a gel.
Part 4: Analysis of Cross-Linked Products
SDS-PAGE and Western Blotting
The primary method for visualizing the results of a cross-linking experiment is SDS-PAGE.[1]
-
Expected Results: In a successful experiment, the lane with the cross-linked sample should show a decrease in the intensity of the monomer band and the appearance of new, higher molecular weight bands. These new bands correspond to dimers, trimers, or other cross-linked oligomers.
-
Controls: The negative control (no cross-linker) should show only the monomer band (and any pre-existing oligomers).
-
Western Blotting: If an antibody for the protein of interest is available, Western blotting can be used to confirm that the higher molecular weight species are indeed composed of the target protein.
Mass Spectrometry (MS) Analysis
Identifying the specific residues involved in a cross-link provides the highest resolution data. However, analyzing chromium cross-links with MS presents unique challenges.[10][11]
-
Digestion: After cross-linking, the protein complex is digested, typically with trypsin.
-
Enrichment: Cross-linked peptides are often low in abundance and may require enrichment prior to MS analysis.[17]
-
Data Acquisition & Analysis: Standard database search algorithms are not designed to identify peptides cross-linked by a metal ion with a complex stoichiometry. Specialized software or open modification search strategies are required to identify a peptide that is modified by another peptide plus the mass of the Cr-sulfate adduct.[18][19] The complex isotopic pattern of chromium further complicates spectral interpretation.
Conclusion
Chromium (III) sulfate offers a unique and robust method for protein cross-linking, leveraging a chemistry distinct from commonly used reagents. By forming stable coordinate bonds with carboxyl-containing amino acid residues, it provides a valuable tool for stabilizing protein complexes and probing protein interfaces. While its application requires careful optimization of reaction parameters and presents challenges for high-resolution mass spectrometry analysis, the stability of the resulting cross-links makes it an excellent choice for applications requiring sample analysis under denaturing conditions. With the foundational protocols and optimization guidance provided here, researchers can effectively explore the utility of chromium (III) sulfate in their structural biology and drug development workflows.
References
A complete list of all sources cited in this document, including full titles and verifiable URLs, is provided below.
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Covington, A. D. (2010). The mechanism of chrome tanning. Global Journal of Inorganic Chemistry, 1(2), 119-131. [Link]
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Bailey, D. G. (1981). Chemistry of the crosslinking of collagen during tanning. Journal of the American Leather Chemists Association, 76(5), 176-89. [Link]
-
International Chromium Development Association. (n.d.). Leather tanning: chrome's benefits and contribution. [Link]
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Zhitkovich, A., et al. (2010). Mechanism of DNA-Protein Crosslinking by Chromium. Biochemistry, 49(7), 1385–1393. [Link]
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Mohanty, C., et al. (2024). Chemistry of chromium tanning explaining the hydrolysis and self-polymerization process. ResearchGate. [Link]
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Covington, A. D. (2003). Crosslinking - what crosslinking? Leather International. [Link]
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Zhitkovich, A., et al. (2010). Mechanism of DNA-protein cross-linking by chromium. PubMed. [Link]
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AGCHEM. (n.d.). Comprehensive Guide to Chromium Sulphate: Uses, Benefits, and Industry Insights. [Link]
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Fisher, G. L., et al. (2011). The Use of Chromium(III) to Supercharge Peptides by Protonation at Low Basicity Sites. Journal of The American Society for Mass Spectrometry, 22(8), 1349–1359. [Link]
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Brodbelt, J. S., et al. (2008). Chromogenic cross-linker for the characterization of protein structure by infrared multiphoton dissociation mass spectrometry. Analytical Chemistry, 80(18), 6941-8. [Link]
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National Center for Biotechnology Information. (n.d.). Chromic Sulfate. PubChem. [Link]
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Wikipedia. (n.d.). Chromium(III) sulfate. [Link]
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Wall Street College. (2023). Chromium III Sulfate Formula. [Link]
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Testbook. (n.d.). Chromium (III) Sulphate Formula: Structure, Properties, And Uses. [Link]
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Lee, Y. J. (2008). Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes. Molecular BioSystems, 4(8), 816-23. [Link]
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Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? [Link]
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BYJU'S. (n.d.). Chromium (III) Sulfate Properties. [Link]
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ResearchGate. (2020). Effect of crosslinking agents (basic chromium sulfate and formaldehyde) on the thermal and thermomechanical stability of rat tail tendon collagen fibre. [Link]
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Subramaniam, V., et al. (2008). Chromium(III) Complexes Inhibit Transcription Factors Binding to DNA and Associated Gene Expression. Toxicology, 251(1-3), 61-5. [Link]
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NCL, Pune. (n.d.). How to cross-link proteins. [Link]
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Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 37(8), 332–340. [Link]
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AGCHEM. (2024). What Are the Applications of Basic Chromium Sulfate in Tanning? [Link]
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Iowa State University Digital Press. (2021). Chromium and Methionine Effects on Amino Acid Uptake, Gene Expression, and Protein Abundance in Bovine Satellite Cells. Meat and Muscle Biology. [Link]
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Lukaski, H. (2019). Chapter 4. Effects of chromium(III) as a nutritional supplement. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. [Link]
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ResearchGate. (2012). Chromium(III) mediated conformational changes associated with alterations in the enzymatic activity of BSA: Influence of the coordinated ligand. [Link]
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O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube. [Link]
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JoVE. (2022). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes. YouTube. [Link]
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ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins? [Link]
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IARC Monographs. (1990). CHROMIUM AND CHROMIUM COMPOUNDS. NCBI. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 101–111. [Link]
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ResearchGate. (2014). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. [Link]
-
Singh, P., et al. (2014). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical Chemistry, 86(6), 3096–3103. [Link]
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Electrochemical applications of Chromium (III) sulfate solutions
An Application Guide to the Electrochemical Uses of Chromium (III) Sulfate Solutions
Abstract
Chromium (III) sulfate serves as a cornerstone in modern electrochemistry, primarily as a significantly less toxic and more environmentally benign alternative to hexavalent chromium (Cr(VI)) compounds. Its applications are diverse, ranging from industrial-scale metal finishing to advanced energy storage solutions. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core electrochemical applications of Cr(III) sulfate. It includes in-depth theoretical explanations, validated experimental protocols, and critical safety guidelines to ensure reliable and safe implementation in the laboratory. We will explore its utility in decorative and functional electroplating, its role as a key redox couple in flow batteries, and its application in the development of electrochemical sensors.
Foundational Principles and Safety Protocols
Chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·x(H₂O), is typically a violet or green crystalline solid soluble in water.[1] In aqueous solutions, the Cr³⁺ ion exists as a stable hydrated complex, most commonly the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1][2] The electrochemical behavior of this complex is central to its applications. Unlike the direct reduction of chromate in Cr(VI) plating, the electrodeposition from Cr(III) solutions is more complex due to the stability of the hydrated ion. This necessitates the use of complexing agents to facilitate the electron transfer process at the cathode.[2]
Critical Safety and Handling Procedures
While significantly safer than Cr(VI), Cr(III) sulfate and its solutions are not without hazards and must be handled with appropriate care.
-
Handling: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or aerosols.[3][4] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5] Avoid contact with skin and eyes.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][5] It should be stored away from incompatible materials such as strong oxidizing agents and alkalis.[4][6]
-
Spills & Disposal: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[6] Collect the spilled material in a labeled container for disposal. Prevent the substance from entering drains or waterways.[6] Trivalent chromium can be harmful to aquatic life and should be precipitated as chromium(III) hydroxide before disposal according to local regulations.[7]
-
First Aid: In case of skin contact, wash the affected area with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes.[5][6] If swallowed, rinse the mouth and seek immediate medical attention.[4][5]
Application: Trivalent Chromium Electroplating
Trivalent chromium plating is a primary alternative to traditional hexavalent chromium plating, driven by the high toxicity and carcinogenic nature of Cr(VI) compounds.[8][9] Cr(III) baths offer lower toxicity, reduced environmental impact, and in some cases, superior plating characteristics like better throwing power and current efficiency.[9]
Principle of Operation
The electrodeposition of chromium from a Cr(III) sulfate bath involves the reduction of chromium complexes at the cathode surface. The process is heavily influenced by the bath chemistry, where complexing agents (e.g., formates, oxalates), buffering agents (e.g., boric acid), and conductive salts (e.g., sodium sulfate) play critical roles.[9][10][11] The complexing agents help to destabilize the highly stable [Cr(H₂O)₆]³⁺ ion, making the chromium more available for reduction.[2] The overall cathodic reaction is:
Cr³⁺ + 3e⁻ → Cr(s)
A significant competing reaction is the hydrogen evolution reaction (HER), which can lower the current efficiency.[2]
2H⁺ + 2e⁻ → H₂(g)
Optimizing bath composition and operating parameters is key to promoting chromium deposition while suppressing hydrogen evolution.
Protocol: Decorative Bright Chromium Plating
This protocol describes the preparation and operation of a sulfate-based Cr(III) bath for depositing a bright, decorative chromium layer onto a substrate (e.g., nickel-plated brass).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly degrease the substrate using an appropriate alkaline cleaner.
-
Rinse with deionized (DI) water.
-
Perform an acid activation step (e.g., dip in 5-10% H₂SO₄ for 15-30 seconds).
-
Rinse thoroughly with DI water immediately before plating.
-
-
Plating Bath Preparation:
-
In a suitable beaker, add approximately 60% of the final volume of DI water and heat to 40-50°C.
-
With stirring, dissolve the conductive salt (Sodium Sulfate) and buffering agent (Boric Acid).
-
Separately, in a small amount of warm DI water, dissolve the Chromium (III) Sulfate.
-
Add the dissolved Chromium (III) Sulfate to the main solution.
-
Add the complexing agent (e.g., Formic Acid) and any other additives (e.g., wetting agents).[11]
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired range (typically 2.5-3.5) using dilute sulfuric acid or sodium hydroxide.[4]
-
Add DI water to reach the final volume and mix thoroughly.
-
-
Electroplating Execution:
-
Heat the plating bath to the target operating temperature.
-
Position the prepared substrate (cathode) and an appropriate anode (e.g., graphite or shielded lead) in the plating cell.[8]
-
Apply the calculated DC current (galvanostatic control) for the required duration to achieve the desired thickness.
-
Provide mild agitation to the bath to ensure uniform deposition.
-
-
Post-Treatment:
-
Remove the plated part and rinse thoroughly with DI water.
-
Dry the part using clean, compressed air.
-
Data Presentation: Typical Bath Composition & Parameters
| Component | Role | Concentration Range |
| Chromium (III) Sulfate | Main Salt (Cr³⁺ Source) | 0.5 - 1.2 M (196 - 470 g/L) |
| Sodium Sulfate | Conductive Salt | 0.5 - 2.0 M (71 - 284 g/L) |
| Boric Acid | pH Stabilizer/Buffer | 0.4 - 1.5 M (25 - 93 g/L) |
| Formic Acid | Complexing Agent | 0.5 - 1.0 M (23 - 46 g/L) |
| Wetting Agent/Surfactant | Reduces Pitting | 0.1 - 0.5% (v/v) |
| Operating Parameter | Value | |
| pH | 2.5 - 3.8 | |
| Temperature | 30 - 50 °C | |
| Cathode Current Density | 10 - 40 A/dm² | |
| Anode Material | Graphite, Composite, Shielded Lead |
Note: Concentrations are derived from multiple sources, including[9][10][11][12].
Visualization: Trivalent Chromium Plating Workflow
Caption: Workflow for trivalent chromium electroplating.
Protocol: Functional Black Chromium Plating
Black chrome coatings are valued for their high light absorption and decorative properties, used in solar panels and automotive parts.[12][13] This protocol is adapted from studies that developed black Cr-C films from a Cr(III) sulfate bath at low temperatures.[13]
Step-by-Step Methodology:
-
Substrate Preparation: Follow the same procedure as for bright chromium plating (Section 2.2, Step 1).
-
Plating Bath Preparation:
-
Prepare a standard bath containing Chromium (III) Sulfate, Oxalic Acid, Sodium Tartrate, Malonic Acid, Urea, Sodium Sulfate, and Aluminum Sulfate.[13]
-
A key finding for achieving a black, glossy finish is the omission of boric acid and conductive sulfate salts, and operating at a low temperature.[13]
-
Adjust the initial pH to approximately 1.0 at 30°C.
-
-
Electroplating Execution:
-
Cool the plating bath to a low temperature, with studies showing optimal results for black coatings at 4°C.[13]
-
Immerse the prepared substrate and anode.
-
Apply a high constant current density (e.g., 40 A/dm²).[13] The low temperature promotes the formation of chromium oxides and hydroxides within the deposit, contributing to the black appearance.[13]
-
-
Post-Treatment: Rinse and dry the part as described previously.
Data Presentation: Example Black Chrome Bath Composition
| Component | Role | Concentration |
| Chromium (III) Sulfate | Main Salt (Cr³⁺ Source) | 1.18 M |
| Oxalic Acid | Complexing Agent | Varies |
| Sodium Tartrate | Complexing Agent | Varies |
| Malonic Acid | Complexing Agent | Varies |
| Urea | Additive | Varies |
| Aluminum Sulfate | Additive | Varies |
| Operating Parameter | Value | |
| pH | ~1.0 | |
| Temperature | 4 °C | |
| Cathode Current Density | 40 A/dm² |
Composition based on the starting formulation in[13].
Application: Redox Flow Batteries (RFBs)
Redox flow batteries are promising for large-scale energy storage, essential for integrating intermittent renewable energy sources into the grid.[14] The Iron-Chromium (Fe-Cr) RFB is a well-studied system valued for its use of abundant and low-cost materials.[14][15] In this system, Cr(III) sulfate is used to create the negative electrolyte (negolyte), which operates on the Cr³⁺/Cr²⁺ redox couple.
Principle of Operation
During charging, Cr(III) ions in the negolyte are electrochemically reduced to Cr(II) ions at the negative electrode. During discharge, the reverse reaction occurs, releasing stored energy.
-
Charging (Negative Electrode): Cr³⁺ + e⁻ → Cr²⁺ (E⁰ = -0.41 V vs. SHE)
-
Discharging (Negative Electrode): Cr²⁺ → Cr³⁺ + e⁻
The performance of the Cr³⁺/Cr²⁺ couple is a critical factor in the battery's overall efficiency. Challenges include sluggish reaction kinetics and the competing hydrogen evolution reaction, which can be mitigated through catalysts and the use of complexing or "chelating" agents like EDTA.[15][16]
Protocol: Half-Cell Analysis of the Cr(III)/Cr(II) Couple
This protocol outlines the use of cyclic voltammetry (CV) to characterize the electrochemical behavior of a Cr(III) sulfate solution, a fundamental step in evaluating its suitability for RFB applications.
Step-by-Step Methodology:
-
Electrolyte Preparation:
-
Prepare an aqueous solution of Chromium (III) Sulfate (e.g., 0.1 - 1.0 M) in a supporting electrolyte, typically sulfuric acid (e.g., 1.0 M H₂SO₄), to ensure high conductivity.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon or Graphite Felt (materials common in RFBs).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire or Graphite rod.
-
-
De-aerate the electrolyte by bubbling with an inert gas (N₂ or Ar) for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gas blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the CV parameters:
-
Scan Range: Start at the open-circuit potential and scan towards a negative potential sufficient to observe the Cr³⁺ reduction (e.g., -1.2 V vs. SCE), then reverse the scan to a positive potential to observe the Cr²⁺ oxidation.
-
Scan Rate: Begin with a standard rate (e.g., 50 mV/s) and perform scans at various rates (e.g., 10, 20, 50, 100 mV/s) to analyze reaction kinetics.
-
-
-
Data Analysis:
-
Plot the resulting current vs. potential (voltammogram).
-
Identify the cathodic peak (Cr³⁺ → Cr²⁺) and anodic peak (Cr²⁺ → Cr³⁺).
-
Analyze the peak separation (ΔEp) to assess the reversibility and kinetics of the redox couple.
-
Analyze the relationship between peak current (Ip) and the square root of the scan rate to confirm a diffusion-controlled process.
-
Data Presentation: Key Parameters from CV Analysis
| Parameter | Symbol | Significance |
| Cathodic Peak Potential | Epc | Potential of Cr³⁺ reduction. |
| Anodic Peak Potential | Epa | Potential of Cr²⁺ oxidation. |
| Peak Separation | ΔEp | Indicates kinetic reversibility (ideal is ~59/n mV). |
| Cathodic Peak Current | Ipc | Related to reaction rate and concentration. |
| Anodic Peak Current | Ipa | Related to reaction rate and concentration. |
| Peak Current Ratio | Ipa/Ipc | Indicates chemical stability of the redox species. |
Visualization: Iron-Chromium RFB Mechanism
Caption: Charge/discharge cycles in an Iron-Chromium RFB.
Application: Electrochemical Sensing
The detection and quantification of Cr(III) is important for environmental monitoring and industrial process control. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional spectroscopic techniques.[17]
Principle of Operation
Voltammetric techniques, such as differential pulse stripping voltammetry (DPSV), are highly effective for trace metal analysis. The process typically involves two steps:
-
Preconcentration: Cr(III) ions from the sample are accumulated onto the working electrode surface, often by forming a complex with a modifying agent on the electrode. This step enhances sensitivity.
-
Stripping: The potential is scanned, causing the accumulated chromium to be "stripped" off the electrode via an oxidation or reduction reaction, which generates a current peak proportional to the concentration of Cr(III) in the sample.
The sensitivity and selectivity of this method can be dramatically improved by modifying the working electrode with materials like chitosan-gold nanocomposites, which have a high affinity for Cr(III) ions.[18]
Protocol: Voltammetric Detection of Cr(III)
This protocol provides a general framework for the determination of Cr(III) in an aqueous sample using DPSV with a modified screen-printed electrode (SPE).
Step-by-Step Methodology:
-
Electrode Modification (Example): Prepare a chitosan-gold nanocomposite modified SPE as described in the literature.[18] This often involves simple electrodeposition of the composite material onto the electrode surface.
-
Sample Preparation:
-
Take a known volume of the aqueous sample.
-
Add a supporting electrolyte/buffer solution (e.g., acetate buffer) to control the pH and ensure conductivity. The optimal pH will depend on the specific electrode modification and complexation chemistry.
-
-
Preconcentration Step:
-
Immerse the modified SPE into the prepared sample.
-
Apply a specific, constant negative potential (the deposition potential) for a set period (the deposition time) while stirring the solution. This allows the Cr(III) to accumulate on the electrode surface.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent for a short period (equilibration time).
-
Scan the potential in the positive direction using a differential pulse waveform.
-
Record the resulting current. A peak will appear at the stripping potential of the chromium complex.
-
-
Quantification:
-
Measure the height or area of the stripping peak.
-
Create a calibration curve by running the same procedure on a series of standard solutions with known Cr(III) concentrations.
-
Determine the concentration of Cr(III) in the unknown sample by interpolating its peak height/area on the calibration curve.
-
Data Presentation: Typical DPSV Parameters
| Parameter | Typical Value/Range | Purpose |
| Deposition Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Potential to accumulate Cr(III) on the electrode. |
| Deposition Time | 60 - 300 s | Duration of accumulation; longer time = higher sensitivity. |
| Equilibration Time | 10 - 30 s | Allows solution to become still before stripping. |
| Pulse Amplitude | 50 mV | Height of the potential pulse. |
| Pulse Width | 50 ms | Duration of the potential pulse. |
| Scan Rate | 10 - 50 mV/s | Rate of change of the base potential. |
Visualization: Sensing Workflow
Caption: General workflow for voltammetric sensing of Cr(III).
References
-
Preparation of Black Cr-C Electroplating Films from Chromium(III) Sulfate Bath. J-STAGE. [Link]
-
Chrome plating. Wikipedia. [Link]
-
Chromium(III) sulfate. Sciencemadness Wiki. [Link]
-
Safety Data Sheet CHROMIUM (III) SULFATE BASIC. ChemSupply Australia. [Link]
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D.S. Horne Chromium Sulphate. D.S. Horne. [Link]
-
Basic Chromium Sulfate Solution - Safety Data Sheet. Sentury Reagents. [Link]
-
Electroplating of Chromium From Cr (III) Aqueous Solutions on the Mild Steel: Optimization of Bath Constituents. International Journal of Engineering and Technology. [Link]
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Preparation of Black Cr-C Electroplating Films from Chromium(III) Sulfate Bath. ResearchGate. [Link]
-
Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III) Compounds: A Literature Review. MDPI. [Link]
-
Electrodeposition of chromium coatings from sulfate-carbamide electrolytes based on CR(III) compounds. ResearchGate. [Link]
- Trivalent chromium sulfate plating solution and preparation method thereof.
-
Electrochemical Deposition of Cr from Cr(III)-Based [BMIM]HSO 4 and NaOAc Electrolyte. Journal of Electrochemistry. [Link]
-
Determination of chromium(iii) by differential pulse stripping voltammetry at a chitosan–gold nanocomposite modified screen printed electrode. Royal Society of Chemistry. [Link]
-
Chromium III Sulfate Formula. WallStreetMojo. [Link]
-
Chromium(III) sulfate. Wikipedia. [Link]
-
Chromium(III) Sulfate in Acid Sulfate Solutions. Journal of the American Chemical Society. [Link]
-
Chrome Plating from Sulfate–Oxalate Cr(III) Baths. Structure, Composition, and Corrosion Behavior. ResearchGate. [Link]
-
Chromium redox couples for application to redox flow batteries. ResearchGate. [Link]
-
Electrochemical detection of Cr(VI) and Cr(III) ions present in aqueous solutions using bio-modified carbon paste electrode: a voltammetric study. ResearchGate. [Link]
-
Electrodeposition of Chromium from Chromiun(III) Sulfate Complexes in Aqueous Solutions. The Journal of the Korean Institute of Metal and Materials. [Link]
-
Recent Advances in Electrochemical Monitoring of Chromium. PubMed Central. [Link]
-
A Critical Review of Recent Inorganic Redox Flow Batteries Development from Laboratories to Industrial Applications. MDPI. [Link]
-
Redox Flow Battery Made of Chromium with Organic Binding Generates 2.13V. EEPower. [Link]
-
Direct advanced oxidation process for chromium(III) with sulfate free radicals. ResearchGate. [Link]
-
Upcycling of Cr-Containing Sulfate Waste into Efficient FeCrO3/Fe2O3 Catalysts for CO2 Hydrogenation Reaction. PubMed Central. [Link]
-
Innovative Iron-Chromium Redox Flow Battery Technology. Redox One. [Link]
-
All-Chromium Redox Flow Battery for Renewable Energy Storage. ResearchGate. [Link]
-
Recent Advances in Electrochemical Monitoring of Chromium. ResearchGate. [Link]
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Application Notes and Protocols for Green Synthesis of Chromium (III) Sulfate Hydrate
Introduction: A Paradigm Shift in Chromium Salt Production
Chromium (III) sulfate hydrate, a cornerstone chemical in the leather tanning industry and a precursor for various chromium compounds, has traditionally been produced through processes fraught with environmental challenges. The conventional methods, often involving high-temperature roasting of chromite ore, generate significant quantities of hazardous waste, including carcinogenic hexavalent chromium (Cr(VI)) compounds and large volumes of chromium-containing slag.[1][2][3] The imperative for sustainable industrial practices has catalyzed a shift towards "green" synthesis routes. In the context of an industrial chemical like chromium (III) sulfate, green synthesis transcends the laboratory-scale use of plant extracts, focusing instead on cleaner, more efficient, and economically viable production technologies that minimize environmental impact.
This technical guide provides detailed application notes and protocols for three primary green synthesis strategies for this compound. These methods are grounded in the principles of industrial ecology and green chemistry, emphasizing:
-
Valorization of Industrial Waste: Utilizing chromium-rich waste streams as a secondary raw material, thereby closing the loop in a circular economy.
-
Direct, Low-Impact Ore Processing: Employing hydrometallurgical techniques that bypass the pollutive roasting stage.
-
Electrochemical Pathways: Leveraging cleaner electrochemical methods to produce precursors for chromium (III) sulfate synthesis.
These protocols are designed for researchers, chemical engineers, and drug development professionals seeking sustainable alternatives to conventional chromium salt production.
Method 1: Synthesis from Chromium-Rich Industrial Waste (Tannery Sludge)
The leather tanning industry is a major consumer of basic chromium sulfate, with a significant portion of the chromium ending up in wastewater and sludge.[4][5] This chromium-rich sludge, typically classified as hazardous waste, can be transformed into a valuable resource. This protocol details the recovery and conversion of chromium from tannery sludge into chromium (III) sulfate.
Causality and Scientific Principles
The core of this process lies in the selective leaching of trivalent chromium from the sludge using sulfuric acid.[4][6][7] The acidic environment solubilizes the chromium (III) hydroxide present in the sludge, forming aqueous chromium (III) sulfate. Subsequent pH adjustment precipitates the chromium as chromium (III) hydroxide, separating it from other soluble impurities. This purified hydroxide is then redissolved in sulfuric acid to produce a clean solution of chromium (III) sulfate, which can be crystallized to obtain the hydrated salt. The efficiency of this process hinges on the high solubility of chromium (III) in acidic media and its low solubility at higher pH values.[6]
Experimental Workflow Diagram
Caption: Workflow for recovering Chromium (III) sulfate from tannery waste.
Detailed Protocol
1. Sludge Preparation and Characterization:
- Obtain tannery sludge from a wastewater treatment plant. The sludge typically contains high concentrations of Cr(III) (e.g., up to 14.8% w/w) and other elements like calcium.[6]
- Air-dry the sludge to a constant weight.
- Characterize the initial chromium content using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) after acid digestion. Confirm the absence of Cr(VI).
2. Acid Leaching:
- In a suitable reactor, create a slurry of the dried sludge with dilute sulfuric acid (e.g., 1 N H₂SO₄). A liquid-to-solid ratio of 25:1 is a good starting point.[6]
- Stir the mixture at room temperature (20-25 °C) for 1-2 hours. Studies have shown that sulfuric acid is highly effective, achieving up to 93% Cr(III) extraction efficiency.[6][7]
- After leaching, separate the liquid leachate from the solid residue by filtration. The residue primarily contains calcium sulfate and organic matter.
3. Selective Precipitation of Chromium (III) Hydroxide:
- Transfer the chromium-rich leachate to a clean vessel.
- Slowly add a base, such as sodium hydroxide (NaOH) solution, while continuously monitoring the pH.
- Continue adding the base until the pH of the solution reaches approximately 8.5.[6] At this pH, chromium (III) will precipitate as chromium (III) hydroxide (Cr(OH)₃), while other metal impurities may remain in solution.
- Allow the precipitate to settle.
4. Isolation and Purification of Cr(OH)₃:
- Separate the Cr(OH)₃ precipitate by filtration.
- Wash the filter cake thoroughly with hot deionized water to remove any remaining soluble impurities.
5. Synthesis of Chromium (III) Sulfate:
- Transfer the purified, moist Cr(OH)₃ cake to a reactor.
- Slowly add a stoichiometric amount of concentrated sulfuric acid while stirring. The reaction is exothermic and will dissolve the hydroxide to form a solution of chromium (III) sulfate.
- The resulting solution will be a deep green color, characteristic of sulfato-complexes of chromium.[8]
6. Isolation of this compound:
- The final product can be obtained as a solid through spray drying of the solution at 100-160 °C to yield basic chromium sulfate powder.[9]
- Alternatively, for crystalline hydrate, carefully evaporate the water from the solution under reduced pressure to induce crystallization. The specific hydrate form (e.g., 15-hydrate or 18-hydrate) will depend on the crystallization conditions.[8]
Method 2: Direct Sulfuric Acid Leaching of Chromite Ore
This method presents a cleaner alternative to the traditional high-temperature oxidative roasting of chromite ore, which is a major source of Cr(VI) pollution.[1] By directly leaching the ore with sulfuric acid under pressure, Cr(III) is extracted without being oxidized to the toxic hexavalent state.
Causality and Scientific Principles
Chromite ore (FeCr₂O₄) is notoriously resistant to acid attack under ambient conditions. This green hydrometallurgical process utilizes elevated temperatures (120-190 °C) and pressures (0.2-1.2 MPa) to increase the reaction kinetics.[10] An oxidant, such as potassium chlorate or ammonium persulfate, is added in small amounts.[10] The oxidant's role is not to produce Cr(VI) in bulk but to facilitate the breakdown of the stable spinel structure of the ore, allowing the sulfuric acid to leach the chromium and iron as sulfates. The resulting chromium sulfate solution is then purified to remove iron. This process significantly reduces energy consumption and eliminates the generation of hazardous Cr(VI) waste.[11][12]
Experimental Workflow Diagram
Caption: Workflow for direct acid leaching of chromite ore.
Detailed Protocol
1. Ore Preparation:
- Grind chromite ore to a fine powder (e.g., <75 μm) to increase the surface area for reaction.
2. Pressurized Acid Leaching:
- In a high-pressure acid digestion reactor, mix the chromite powder with sulfuric acid (50-85% concentration). The acid amount should be 0.5 to 1.5 times the mass of the ore powder.[10]
- Add an oxidant, such as ammonium persulfate, in an amount of 0.2% to 7% of the ore's mass.[10]
- Seal the reactor and heat the mixture to 120-190 °C, maintaining a pressure of 0.2-1.2 MPa.[10]
- Maintain these conditions with stirring for 30-90 minutes to ensure complete reaction.[10]
3. Separation and Purification:
- After the reaction, cool the reactor and carefully release the pressure.
- Filter the resulting slurry to separate the liquid filtrate (containing chromium and iron sulfates) from the solid residue (primarily silicates).
- The filter residue, being free of hexavalent chromium, can potentially be used as a raw material in other applications, such as ferrosilicon smelting.[10]
4. Iron Removal:
- The filtrate contains both chromium (III) sulfate and iron (II/III) sulfate. Iron must be removed to obtain pure chromium sulfate.
- Iron can be precipitated by carefully adjusting the pH and aerating the solution to oxidize Fe²⁺ to Fe³⁺, which precipitates as iron (III) hydroxide.
5. Crystallization:
- The purified chromium (III) sulfate solution is concentrated by evaporation.
- Cool the concentrated solution to induce crystallization of this compound.
- Collect the crystals by filtration and dry them appropriately.
Method 3: Synthesis via Reduction of Electrochemically Produced Precursors
A significant advancement in clean chromium salt production is the use of electrochemical methods, which avoid the use of chemical reducing agents that can introduce impurities.[13] This process typically involves two main stages: the electrochemical production of a Cr(VI) precursor (sodium dichromate) from a Cr(III) source, followed by a clean reduction to Cr(III) sulfate. While this involves an intermediate Cr(VI) step, the process is contained, highly efficient, and avoids the large-scale solid waste issues of traditional methods.
Causality and Scientific Principles
The first stage involves the electrolysis of a sodium chromate (Na₂CrO₄) solution using an ion-exchange membrane.[13] This process acidifies the anolyte, converting chromate to dichromate (Na₂Cr₂O₇) with high efficiency. The second stage involves the reduction of this sodium dichromate solution to basic chromium sulfate using sulfur dioxide (SO₂). The reaction is highly controlled, converting the toxic Cr(VI) to the desired Cr(III) state.[8] This method is considered green due to the elimination of solid waste from the primary production step and the high efficiency and control of the reduction reaction.
Experimental Workflow Diagram
Caption: Workflow for electrochemical synthesis of basic chromium sulfate.
Detailed Protocol
1. Preparation of Sodium Dichromate Solution:
- This protocol begins with a solution of sodium dichromate, which is assumed to be produced via a clean electrochemical process as developed by institutions like the Institute of Process Engineering, Chinese Academy of Sciences.[2][13]
- Prepare a solution of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) with a concentration of 300-400 g/L.[9]
2. Reduction with Sulfur Dioxide:
- Transfer the sodium dichromate solution to a packed tower reactor or a stirred vessel.
- Introduce a stream of sulfur dioxide (SO₂) gas into the solution. The reaction is typically carried out between room temperature and 80 °C.[9]
- The reduction reaction is as follows: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄[8]
- The reaction is exothermic and the pH should be monitored. The reaction is favored at a pH of around 4.
3. Completion and Adjustment:
- After the initial reduction, the temperature can be raised to boiling to ensure the reaction goes to completion and to remove any excess SO₂.
- The resulting product is a solution of basic chromium sulfate, often with sodium sulfate as a byproduct, which is generally considered inert in tanning applications.[8]
4. Product Isolation:
- The solution of basic chromium sulfate can be used directly in liquid form for applications like leather tanning.
- To obtain a solid product, the solution is typically spray-dried at temperatures between 100-160 °C.[9]
Characterization and Quality Control
Verifying the successful synthesis and purity of the final this compound is critical. The following techniques are recommended:
| Technique | Objective | Expected Results |
| FTIR Spectroscopy | To identify the functional groups present. | Shows characteristic peaks for sulfate (SO₄²⁻) groups and broad peaks corresponding to the O-H stretching of water of hydration. |
| UV-Vis Spectroscopy | To confirm the +3 oxidation state of chromium. | The aqueous solution should exhibit absorption bands characteristic of [Cr(H₂O)₆]³⁺ or its sulfato-complexes, distinct from the intense yellow/orange of Cr(VI) species. |
| X-Ray Diffraction (XRD) | To determine the crystalline structure and phase purity. | The diffraction pattern should match the known patterns for specific chromium (III) sulfate hydrates. |
| Thermogravimetric Analysis (TGA/DSC) | To determine the degree of hydration and thermal stability.[14] | TGA will show distinct mass loss steps corresponding to the removal of water molecules upon heating. For Cr₂(SO₄)₃·18H₂O, a significant mass loss occurs around 100°C. DSC will show corresponding endothermic peaks.[14][15] |
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Roasting | Waste Valorization | Direct Acid Leaching | Electrochemical Method |
| Primary Feedstock | Chromite Ore | Tannery Sludge, Industrial Waste | Chromite Ore | Sodium Chromate |
| Key Advantage | Established Technology | Circular economy, waste reduction[6] | Avoids Cr(VI) waste generation[12] | High purity, no solid waste[13] |
| Key Disadvantage | Generates Cr(VI) waste, high energy use[1] | Feedstock variability, requires purification | High pressure/temperature, corrosive | High initial capital cost |
| Environmental Impact | High (Cr(VI) slag, CO₂ emissions) | Low (remediates hazardous waste) | Low (no Cr(VI) slag) | Very Low (minimal emissions) |
| Energy Consumption | Very High (~1200 °C) | Low | Moderate (120-190 °C) | Moderate (electrolysis) |
Conclusion and Future Outlook
The transition to green synthesis methods for bulk chemicals like this compound is not merely an academic exercise but an industrial necessity. The protocols outlined here demonstrate viable pathways that significantly reduce the environmental footprint associated with chromium salt production. By valorizing waste streams and redesigning traditional processes to eliminate the formation of toxic byproducts, these methods align with the global push for a sustainable and circular economy. Future research will likely focus on further optimizing these processes, exploring bio-leaching and other biotechnological routes, and developing even more efficient electrochemical systems to make green chromium chemistry the new industry standard.
References
- CN1099727A - Making method for basic chromium sulfate.
- BASIC CHROMIUM SULPHATE.
- Chromium(III)
- An In-depth Technical Guide to the Hydration States of Chromic Sulf
- A Step by Step Investigation of Cr(III)
- Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur.
- Synthesis of chromium and ferrochromium alloy in molten salts by the electro-reduction method. SciSpace.
- Green chemistry of chromate cleaner production.
- A Step by Step Investigation of Cr(III)
- The Chromium Recovery and Reuse from Tanneries: A Case Study According to the Principles of Circular Economy.
- CHROMIUM RECOVERY FROM TANNERY WASTEWATER USING MOLECULARY IMPRINTED POLYMERS.
- (PDF) Green manufacturing process of chromium compounds.
- 2.2.
- CN101979679A - Method for treating chromite by sulfuric acid leaching.
- Chromium(III)
- Chromic Sulfate | Cr2(SO4)3 | CID 24930. PubChem - NIH.
- Electrochemical Synthesis of Chromium Silicides
- Direct Electrochemical Preparation of Chromium Powder in Molten Salts. Scientific.Net.
- Basic chromium sulf
- Process flow chart for the production of a chromium salt
- Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. CORE.
- ISL proposed a clean production process of chromium salt based on electrochemical method.
- Pioneering Clean Production Technology for Chromium Salts. Chinese Academy of Sciences.
- Bacterial Remediation of Chromium From Industrial Sludge. Semantic Scholar.
- Cleaner Production of Basic Chromium Sulfate - With A Review of Sustainable Green Production Options. PubAg | PDF - Scribd.
- Thermal analysis of various chromium compounds using TGA and DSC methods: a comparative investigation.
- The use of microemulsions to remove chromium
- TGA/DSC 3+.
- Remediation of chromite ore processing residue using ferrous sulfate and calcium polysulfide. Stevens Institute of Technology.
- Modern-Day Green Strategies for the Removal of Chromium
- Cleaner Production of Chromium Oxide
- Mechanisms of Chromium Removal from Water and Soil Using Bioleached Nano Zero-Valent Iron-Medi
- Extraction of chromium from tannery sewage sludge.
- Potential Toxic Effects of Chromium, Chromite Mining and Ferrochrome Production: A Liter
- Removal of Chromium Using Water Treatment Sludge.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Violet vs. Green Chromium (III) Sulfate Hydrate
Welcome to our dedicated technical support center for the synthesis of chromium (III) sulfate hydrates. This guide is designed for researchers, scientists, and professionals in drug development who are working with and require precise control over the isomeric forms of chromium (III) sulfate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible synthesis of both the violet and green hydrates.
Introduction to Chromium (III) Sulfate Isomerism
Chromium (III) sulfate is not a single, simple compound but exists in various hydrated forms, most notably as distinct violet and green isomers. The color of the compound is a direct indication of the coordination environment of the chromium (III) ion. Understanding and controlling the formation of these isomers is critical, as their chemical properties and reactivity can differ significantly.
-
Violet Chromium (III) Sulfate: The violet form is the hexaaquachromium(III) complex, with the formula [Cr(H₂O)₆]₂(SO₄)₃·nH₂O (commonly with n=6, for a total of 18 water molecules).[1] In this isomer, six water molecules are directly coordinated to the chromium ion, forming a stable octahedral complex. The sulfate ions are not directly bonded to the chromium and exist as counter-ions in the crystal lattice.
-
Green Chromium (III) Sulfate: The green form arises from the displacement of one or more of the coordinated water molecules by sulfate ions, forming a sulfato-complex.[2][3][4] This can be represented by formulas such as [Cr(H₂O)₄(SO₄)]⁺ or more complex species.[2] This ligand exchange is typically induced by heating.[2][3][5][6]
The interconversion between these two forms is a crucial aspect of chromium (III) sulfate chemistry and is often a source of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why did my synthesis, which was supposed to yield violet chromium (III) sulfate, result in a green solution or solid?
A1: The formation of the green isomer is almost always due to elevated temperatures during the synthesis.[2][5] The violet hexaaquachromium(III) complex is the thermodynamically favored product at lower temperatures. However, if the reaction temperature rises, particularly above 40-50°C, the kinetics will favor the formation of the green sulfato-complex where sulfate ions displace water ligands in the coordination sphere.[4][7] This is a common issue in exothermic reactions, such as the reduction of dichromate with a reducing agent in the presence of sulfuric acid.
Q2: I have a green solution of chromium (III) sulfate. Can I convert it back to the violet form?
A2: Yes, the conversion from the green to the violet form is possible, but it is a slow process. The green sulfato-complex is kinetically stable, and the re-coordination of water molecules to form the hexaaquachromium(III) ion can take several days to weeks at room temperature.[2][3] To facilitate this conversion, it is recommended to let the green solution stand in a cool, undisturbed environment.[2][5] Seeding the solution with a crystal of the violet isomer can sometimes expedite crystallization once the equilibrium has shifted back towards the violet form.
Q3: Does the purity of my starting materials affect the final color of the chromium (III) sulfate?
A3: While the primary determinant of color is the coordination sphere of the chromium ion, impurities can influence the overall appearance of the solution and the crystalline product. For instance, the presence of other metal ions could lead to off-colors. More importantly, the choice of starting materials and reaction byproducts can affect the ligands available for coordination. For example, syntheses starting from chromium (III) chloride may result in green solutions due to the formation of chloro-aqua complexes like [Cr(H₂O)₄Cl₂]⁺.[4][8]
Q4: I am trying to crystallize chromium (III) sulfate, but I am only getting a green, glassy solid. What is happening?
A4: The formation of a green, amorphous, or glassy solid is characteristic of the green sulfato-complex.[2][5] This isomer often does not crystallize well and tends to form a "syrup" or a hard, glassy mass upon evaporation of the solvent.[2][5] To obtain well-defined crystals, it is essential to have the violet hexaaquachromium(III) ion as the dominant species in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Final product is green instead of the desired violet. | Reaction temperature was too high, favoring the formation of the green sulfato-complex. | Maintain strict temperature control, ideally below 40°C, especially during exothermic steps. Use an ice bath if necessary.[7] |
| Green solution does not convert to violet, even after several days. | The solution may be too concentrated, or there may be an excess of sulfate ions, pushing the equilibrium towards the green complex. | Dilute the solution slightly with deionized water and allow it to stand in a cool place. Patience is key, as the conversion can be very slow.[2][5] |
| Crystallization yields a green, sticky, or glassy solid. | The solution contains a high concentration of the green sulfato-complex, which does not crystallize well. | Allow the solution to age for an extended period (weeks) to convert to the violet form before attempting crystallization. Seeding with violet crystals may help. |
| The violet product, when redissolved in water and heated, turns green. | This is the expected behavior. Heating a solution of the violet isomer provides the activation energy for the ligand exchange reaction, forming the green sulfato-complex. | If the violet form is needed in solution, avoid heating. If heating is necessary for other reasons, be aware that the green complex will form and will require time to revert to the violet form upon cooling. |
Experimental Protocols
Protocol 1: Synthesis of Violet Chromium (III) Sulfate Hydrate
This protocol focuses on maintaining a low temperature to favor the formation of the violet hexaaquachromium(III) complex.
Objective: To synthesize crystalline violet this compound.
Methodology:
-
Preparation of Dichromate Solution: In a fume hood, dissolve a stoichiometric amount of potassium dichromate (K₂Cr₂O₇) in deionized water.
-
Acidification: Slowly and with constant stirring, add concentrated sulfuric acid (H₂SO₄) to the dichromate solution. This step is exothermic; use an ice bath to maintain the temperature below 40°C.
-
Reduction: While maintaining the low temperature with an ice bath, slowly add a reducing agent such as ethanol or sulfur dioxide. The addition should be dropwise or bubbled slowly to control the reaction rate and temperature. The color of the solution will change from orange to a dark, murky color before becoming a clear violet-blue.
-
Aging and Crystallization: Once the reaction is complete, cover the beaker and allow the solution to stand in a cool, undisturbed location for several days to a week. Violet crystals should begin to form.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold deionized water, followed by a rinse with ethanol. Allow the crystals to air dry.
Causality Behind Experimental Choices:
-
Low Temperature: Crucial for preventing the formation of the green sulfato-complex.[7]
-
Slow Addition of Reagents: Prevents a rapid increase in temperature from the exothermic reaction.
-
Aging: Allows for the slow and orderly growth of crystals from the violet hexaaquachromium(III) ions.
Protocol 2: Synthesis of Green this compound
This protocol utilizes heat to intentionally form the green sulfato-complex.
Objective: To synthesize the green isomer of this compound.
Methodology:
-
Preparation of Violet Solution: Prepare a solution of violet this compound by dissolving the crystalline solid in deionized water or by following steps 1-3 of Protocol 1.
-
Heating: Gently heat the violet solution to boiling. The color will transition from violet to a deep green.[2][3][5]
-
Concentration: Continue to gently heat the solution to evaporate some of the water and concentrate the green complex.
-
Cooling and Solidification: Remove the solution from the heat and allow it to cool. Upon cooling and further evaporation, a green, often amorphous or glassy, solid will be obtained.
Causality Behind Experimental Choices:
-
Heating: Provides the necessary activation energy for the ligand exchange reaction where sulfate ions displace water molecules in the coordination sphere of the chromium ion.[4]
-
Concentration: Increases the likelihood of obtaining a solid product upon cooling.
Visualization of Isomer Interconversion
The relationship between the violet and green isomers of chromium (III) sulfate can be visualized as a temperature-dependent equilibrium.
Caption: Temperature-dependent equilibrium between violet and green chromium (III) sulfate isomers.
Summary of Key Synthesis Parameters
| Parameter | Synthesis of Violet Isomer | Synthesis of Green Isomer | Rationale |
| Temperature | < 40°C | > 70°C (boiling) | Controls the ligand exchange equilibrium between water and sulfate ions.[1][7] |
| Reaction Time | Dependent on crystallization | Relatively fast | The formation of the green complex upon heating is rapid. |
| Aging Period | Beneficial for crystallization | Not applicable | Allows for the slow conversion of any green isomer back to the violet form. |
| Final Product Form | Crystalline solid | Amorphous/glassy solid | The violet hexaaqua complex has a more ordered structure suitable for crystallization. |
References
-
Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
-
GeeksforGeeks. (2023, December 20). Chromium III Sulfate Formula. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, January 4). Concentrating Battery Acid and Chromium Sulfate Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, structure, and properties of chromium(III) sulfates. Retrieved from [Link]
-
Arta Shimi Aras. (n.d.). Chromium Sulfate. Retrieved from [Link]
-
Sciencemadness Wiki. (2018, November 6). Chromium(III) sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHROMIUM AND CHROMIUM COMPOUNDS. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, December 6). Failed chrome alum synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Chromic Sulfate. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chromium (III) compounds. Retrieved from [Link]
-
Woelen's Website. (n.d.). Anhydrous chromium(III) sulfate from concentrated sulphuric acid?. Retrieved from [Link]
-
Brainly.com. (2024, January 25). Is chromium (III) green or violet in solution?. Retrieved from [Link]
-
Crystal growing wiki. (2025, January 26). Chromium(III) sulfate. Retrieved from [Link]
-
Chemguide. (2023, June 30). Chemistry of Chromium. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 22). How do I identify the compound(s) that formed from a failed synthesis of another compound?. Retrieved from [Link]
-
Chemguide. (n.d.). chromium. Retrieved from [Link]
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Failed chrome alum synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Chromium(III) sulfate - Crystal growing [en.crystalls.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Controlling the Degree of Hydration in Chromium (III) Sulfate Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Chromium (III) sulfate. The focus is on mastering the control of its hydration states, a critical factor influencing the compound's physical and chemical properties. This document is structured to offer practical, field-tested advice and troubleshooting for common challenges encountered during synthesis.
Introduction: The Challenge of Hydration in Chromium (III) Sulfate
Chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, is not a single entity but a series of compounds where 'x', the degree of hydration, can range from 0 to 18.[1][2] This variation in water content significantly alters the compound's color, solubility, and reactivity.[2] The two most commonly encountered hydrates are the violet octadecahydrate ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O) and the green pentadecahydrate.[1][2] The distinct properties arise from the coordination chemistry of the chromium (III) ion, specifically the ligand exchange between water molecules and sulfate ions within the chromium coordination sphere.[2] Precise control over the hydration state is therefore paramount for reproducible and predictable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Chromium (III) sulfate solution is green, but I was expecting a violet color. What does this mean and how can I fix it?
A1: The color of your solution is a direct indicator of the coordination environment of the chromium (III) ion.
-
Violet/Blue Color: This indicates the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where only water molecules are coordinated to the chromium.[1][3] This is the thermodynamically stable form in cold aqueous solutions.
-
Green Color: A green color signifies the formation of sulfato-complexes, where one or more sulfate ions have displaced water molecules in the inner coordination sphere, forming species like [Cr(H₂O)₅(SO₄)]⁺ or [Cr(H₂O)₄(SO₄)₂]⁻.[3][4] This transformation is typically induced by heating the solution.[3][4]
Troubleshooting:
-
To obtain the violet form: If you have a green solution, it can be converted back to the violet hexaaqua complex. This process, however, is kinetically slow and may take several days or even weeks at room temperature.[3][4] Cooling the solution can favor the violet form, but the conversion rate will be very slow. For practical purposes, it is often easier to re-synthesize the compound under controlled, low-temperature conditions.
-
To favor the violet form during synthesis: When reducing a chromium (VI) source (e.g., potassium dichromate) with a reducing agent like ethanol in the presence of sulfuric acid, it is crucial to maintain a low temperature (e.g., using an ice bath).[2] Overheating during this exothermic reaction will promote the formation of the green sulfato-complex.[2][4]
Q2: I am trying to synthesize the anhydrous Chromium (III) sulfate, but my product is still green and seems to be hydrated. What am I doing wrong?
A2: Achieving complete dehydration of Chromium (III) sulfate to its anhydrous form (Cr₂(SO₄)₃) requires careful temperature control. The green color indicates that you have likely formed a lower hydrate, such as the pentadecahydrate, but have not reached a high enough temperature to expel all water molecules.
Troubleshooting:
-
Insufficient Heating: The green pentadecahydrate is formed by heating the violet octadecahydrate above 70°C.[1] To obtain the anhydrous, violet or reddish-brown solid, further heating at higher temperatures is necessary.[1][4] The decomposition to chromium (III) oxide occurs at temperatures above 700°C, so there is a window for dehydration.[4]
-
Decomposition: Be aware that aggressive heating can lead to the decomposition of the sulfate, forming basic chromium sulfates or even chromium (III) oxide.[5] A gradual increase in temperature under a controlled atmosphere (e.g., in a tube furnace under a flow of inert gas) is recommended.
Q3: How can I reliably synthesize the octadecahydrate (18-hydrate) of Chromium (III) sulfate?
A3: The synthesis of the violet octadecahydrate (Cr₂(SO₄)₃·18H₂O) typically involves the reduction of a chromium (VI) source in an acidic medium at low temperatures to favor the formation of the hexaaquachromium(III) ion.
Detailed Protocol: A reliable method involves the reduction of potassium dichromate with ethanol in the presence of sulfuric acid. The key is to control the exothermic reaction to prevent the formation of the green sulfato-complex.[2] After the reaction, allowing the solution to stand in a cold environment facilitates the crystallization of the desired violet hydrate.[2] For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section of this guide.
Q4: What are the key differences in properties between the common hydrates of Chromium (III) sulfate?
A4: The degree of hydration has a profound impact on the physicochemical properties of Chromium (III) sulfate. The table below summarizes the key characteristics of the most well-characterized forms.
| Property | Anhydrous Chromium (III) Sulfate | Chromium (III) Sulfate Pentadecahydrate | Chromium (III) Sulfate Octadecahydrate |
| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| Molar Mass | 392.18 g/mol | 662.45 g/mol | 716.45 g/mol [2] |
| CAS Number | 10101-53-8[1][2] | 10031-37-5[1][2] | 13520-66-6[1][2] |
| Appearance | Violet or reddish-brown solid[1][4] | Green solid[1][2] | Violet crystals[1][2] |
| Solubility in Water | Dissolves upon addition of a reducing agent[1] | Readily dissolves[1] | Readily dissolves[1] |
| Density | 3.10 g/cm³[4] | 1.86 g/cm³[4] | 1.709 g/cm³[4] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Final product is a non-crystalline, glassy green solid. | Rapid evaporation of a hot, green solution of the sulfato-complex.[3] | Allow the solution to cool slowly and stand for an extended period to encourage crystallization. Seeding with a small crystal of the desired product can also be effective. |
| Inconsistent batch-to-batch color and hydration. | Poor temperature control during the synthesis reaction. | Implement precise temperature monitoring and control, especially during exothermic steps. Use an ice bath and slow, dropwise addition of reagents. |
| Product is insoluble in water. | Formation of anhydrous Chromium (III) sulfate or basic chromium sulfates due to overheating. | For anhydrous Cr₂(SO₄)₃, dissolution can be facilitated by the addition of a small amount of a reducing agent. If basic sulfates have formed, they may require re-acidification to dissolve. |
| Low yield of crystalline product. | Supersaturation was not achieved or nucleation was inhibited. | Concentrate the solution by slow evaporation at a controlled temperature. Introduce a seed crystal to induce crystallization. Ensure the solution is free from impurities that might inhibit crystal growth. |
Experimental Protocols
Protocol 1: Synthesis of Violet Chromium (III) Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O)
This protocol is adapted from established methods involving the reduction of chromium (VI).[2]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Distilled Water
-
Ice Bath
Procedure:
-
In a flask, dissolve a specific molar quantity of potassium dichromate in a minimal amount of warm distilled water.
-
Cool the flask in an ice bath.
-
Slowly and with constant stirring, add a stoichiometric excess of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
While keeping the flask in the ice bath, add ethanol dropwise with continuous stirring. The solution will turn from orange-red to a violet-blue as the chromium (VI) is reduced to chromium (III). The addition should be slow enough to prevent a significant temperature increase.
-
Once the ethanol addition is complete and the reaction has subsided, allow the solution to stand in a cold environment (e.g., a refrigerator) for several hours to several days.
-
Violet crystals of chrome alum (KCr(SO₄)₂·12H₂O) will precipitate.
-
To obtain Chromium (III) sulfate without the potassium counter-ion, an alternative is to start with freshly precipitated chromium (III) hydroxide and dissolve it in a stoichiometric amount of sulfuric acid.[2]
-
Filter the resulting violet solution to remove any unreacted starting material.
-
Slowly evaporate the solvent at room temperature or under reduced pressure to induce the crystallization of violet Cr₂(SO₄)₃·18H₂O.[2]
Protocol 2: Synthesis of Green Chromium (III) Sulfate Pentadecahydrate (Cr₂(SO₄)₃·15H₂O)
This protocol utilizes the thermal dehydration of the octadecahydrate.[1][2]
Materials:
-
Violet Chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)
Procedure:
-
Finely grind a known weight of the violet octadecahydrate to ensure uniform heating.
-
Place the ground powder in a shallow, heat-resistant dish.
-
Heat the sample in a temperature-controlled oven at 70-90°C.[2]
-
Monitor the color change from violet to green, which indicates the formation of the pentadecahydrate.
-
Once the color change is complete and the weight is stable, remove the sample from the oven and cool it in a desiccator to prevent rehydration.
Visualizing the Hydration-Dehydration Pathway
The following diagram illustrates the relationship between the different hydrates of Chromium (III) sulfate and the conditions that lead to their formation.
Caption: Interconversion pathway of Chromium (III) sulfate hydrates.
Characterization Workflow
To confirm the degree of hydration of your synthesized Chromium (III) sulfate, a combination of analytical techniques is recommended.
Caption: Recommended workflow for characterizing Chromium (III) sulfate hydrates.
References
-
Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24930, Chromic Sulfate. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Chromium(III) sulfate. Retrieved from [Link]
-
Science made alive: Chemistry/Experiments. (n.d.). Anhydrous chromium(III) sulfate from concentrated sulphuric acid?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of chromium (III) oxide sulfate. Retrieved from [Link]
-
Metoree. (2025). 12 Chromium Sulfate Manufacturers in 2025. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Concentrating Battery Acid and Chromium Sulfate Synthesis. Retrieved from [Link]
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Technical Support Center: Troubleshooting the Insolubility of Anhydrous Chromium (III) Sulfate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. A common yet perplexing issue encountered in the laboratory is the unexpected insolubility of Chromium (III) sulfate. This guide is designed to move beyond simple procedural steps, offering a deep dive into the coordination chemistry of chromium to explain why this problem occurs and providing robust, field-proven protocols to overcome it. Our goal is to empower you with the knowledge to not only solve the immediate issue but also to anticipate and control the behavior of chromium ions in your future experiments.
Part 1: Frequently Asked Questions (FAQs) - The Core of the Problem
This section addresses the most common initial questions regarding the dissolution of Chromium (III) sulfate.
Q1: I'm trying to dissolve Chromium (III) sulfate in water, but it's completely insoluble. Why is this happening?
The root cause of this issue almost always lies in the specific form of the salt you are using. Chromium (III) sulfate exists in two primary forms: anhydrous (Cr₂(SO₄)₃) and hydrated (Cr₂(SO₄)₃·xH₂O, where x is typically 15 or 18). While the hydrated forms are readily soluble in water, the anhydrous salt is notoriously insoluble[1][2][3][4]. The anhydrous form possesses a highly stable, kinetically inert crystal lattice. The energy required to break this lattice and coordinate water molecules to the chromium (III) centers is substantial, making direct dissolution in water exceedingly slow to the point of being impractical for laboratory work.
Q2: How can I distinguish between the soluble hydrated and insoluble anhydrous forms of Chromium (III) sulfate by appearance?
Visual inspection can provide the first crucial clue. The degree of hydration significantly impacts the compound's color and physical form. While both can appear as powders, there are characteristic differences.
| Property | Anhydrous Chromium (III) Sulfate | Hydrated Chromium (III) Sulfate |
| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·18H₂O (or other hydrates) |
| Common Appearance | Reddish-brown, peach-blossom, or violet powder[1][5]. | Violet or green, often distinct crystals[1][6][7]. |
| Solubility in Water | Insoluble[1]. | Readily soluble[7][8]. |
| CAS Number | 10101-53-8 | 13520-66-6 (18-hydrate), 10031-37-5 (15-hydrate)[1][6]. |
Q3: My bottle is clearly labeled as hydrated Chromium (III) sulfate, but it's behaving like the anhydrous form. What could be the reason?
This is a surprisingly common scenario that can cause significant experimental delays. There are two likely explanations:
-
Dehydration during Storage: Hydrated chromium salts can lose their water of crystallization if stored improperly, for instance, in a desiccator or in a very dry, warm environment for extended periods. Heating the hydrated salt is a method used to produce the anhydrous form[1][6].
-
Manufacturing Variance: The starting material may have been partially or fully dehydrated during manufacturing or packaging. It is not uncommon for a product labeled as the hydrate to be, in reality, the less reactive anhydrous form[4]. We always recommend performing a solubility test with a small amount of any new batch of this reagent.
Part 2: Troubleshooting Guide - The Catalytic Dissolution Protocol
Since direct dissolution of anhydrous Cr₂(SO₄)₃ is not feasible, we must use a chemical method to facilitate its transition into a soluble aqueous complex. The most reliable method involves catalysis through a Cr(II)/Cr(III) redox couple.
The Principle: Overcoming Kinetic Inertness
The Cr³⁺ ion is a d³ metal center, which makes its complexes kinetically inert (slow to exchange ligands). The anhydrous lattice is too stable to be broken down by water alone. However, the Cr²⁺ ion is kinetically labile (undergoes rapid ligand exchange). By introducing a catalytic amount of a reducing agent, we can generate a small amount of Cr²⁺ in the solution. This Cr²⁺ can more easily penetrate the lattice of the anhydrous salt, transfer an electron to an adjacent Cr³⁺ center (turning it into labile Cr²⁺), and exit the lattice as a soluble Cr³⁺ aqua complex. This process initiates a chain reaction that continues until the entire solid has dissolved.
Workflow for Catalytic Dissolution
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. wyzant.com [wyzant.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Chromium III Sulfate Formula: Properties, Chemical Structure [pw.live]
- 8. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Stability of Chromium (III) Sulfate Hydrate Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Chromium (III) sulfate hydrate solutions. This resource is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the stability of these solutions. The complex coordination chemistry of Chromium (III) in aqueous environments can present significant challenges. This guide offers expert insights and practical protocols to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the preparation, storage, and use of this compound solutions.
Issue 1: My freshly prepared Chromium (III) sulfate solution is green, not the expected violet-blue. Is it usable?
Root Cause Analysis:
The color of a Chromium (III) sulfate solution is a direct indicator of the coordination sphere around the chromium ion.
-
Violet-Blue Color: This color is characteristic of the hexaaqua-chromium(III) ion, [Cr(H₂O)₆]³⁺, where six water molecules act as ligands.[1][2] This is the thermodynamically stable form in a simple aqueous solution at room temperature.
-
Green Color: A green hue indicates the formation of sulfato-complexes, such as [Cr(H₂O)₅(SO₄)]⁺.[2][3] In these complexes, one or more water ligands have been displaced by sulfate ions. This ligand exchange is often initiated by heating the solution or by using a specific hydrate of the chromium salt that already contains coordinated sulfate.[4][5][6]
The use of "basic chromium sulfate," a commercially important, partially neutralized form, will also typically yield a green solution that is stable over time.[1][7]
Immediate Action & Long-Term Solution:
-
Assess Usability: For many applications, the green form is still usable, although its reactivity may differ from the hexaaqua complex.[4] However, if your protocol requires the [Cr(H₂O)₆]³⁺ species, the green solution may not be suitable.
-
Reversion to Violet-Blue: The conversion from the green sulfato-complex back to the violet-blue hexaaqua ion is possible but very slow, often taking days or even weeks at room temperature.[4][6]
-
Preparation is Key: To ensure a violet-blue solution, start with a high-purity, violet crystalline form of this compound (e.g., the octadecahydrate, Cr₂(SO₄)₃·18H₂O) and dissolve it in cold deionized water without heating.[1][2] It is often recommended to prepare these solutions fresh for critical applications.[8]
Issue 2: My violet-blue Chromium (III) sulfate solution turned green over time, even at room temperature. What is happening?
Root Cause Analysis:
This is a classic example of the aging process in these solutions. While heating significantly accelerates the formation of green sulfato-complexes, the reaction can still proceed slowly at ambient temperatures.[6] This is an equilibrium process, but the reversion is kinetically slow.
Another contributing factor can be hydrolysis, where the aqua ligands react with water to form hydroxo-complexes, a process that is influenced by pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solutions.
Preventative Measures:
-
Storage: Store stock solutions in a refrigerator (2-8°C) to slow down the aging process.
-
pH Control: Maintaining a slightly acidic pH can help to suppress hydrolysis, which can precede further complexation.
-
Fresh Preparation: For experiments sensitive to the specific chromium complex, it is always best practice to use freshly prepared solutions.[8]
Issue 3: A precipitate has formed in my Chromium (III) sulfate solution.
Root Cause Analysis:
Precipitation is typically the result of advanced hydrolysis and polymerization of chromium (III) ions in solution. This process, known as olation , involves the formation of hydroxyl-bridged polynuclear chromium complexes.
The key steps are:
-
Hydrolysis: The [Cr(H₂O)₆]³⁺ ion is acidic and can deprotonate to form hydroxo-complexes.[9][10] [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
-
Olation: These hydroxo-complexes can then dimerize and polymerize, forming larger, often insoluble, species.[11] 2[Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₄Cr(OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O
This process is highly dependent on pH, concentration, and temperature. An increase in pH (addition of a base or insufficient acidity) will strongly promote hydrolysis and subsequent precipitation of chromium (III) hydroxide.[4][12]
Corrective Actions:
-
pH Adjustment: If the precipitate is freshly formed, careful and slow addition of dilute sulfuric acid may redissolve it. However, aged precipitates can become very inert.
-
Filtration: If redissolution is not possible, the precipitate must be removed by filtration to obtain a clear solution of known concentration (which will need to be re-standardized).
-
Prevention: Ensure the solution is sufficiently acidic. For stock solutions, maintaining a pH below 4 is generally advisable.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to prepare a standard solution of Chromium (III) sulfate?
To prepare a 1 L solution of approximately 0.1 M Chromium (III) sulfate:
-
Select the Right Hydrate: Use Chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O; Molar Mass: 716.45 g/mol ).[13]
-
Weighing: Accurately weigh 71.65 g of the salt.
-
Dissolution: Add the solid to approximately 800 mL of cold deionized water in a 1 L volumetric flask.
-
Mixing: Stopper the flask and mix by inversion until the solid is completely dissolved. Avoid heating the solution to speed up dissolution as this will promote the formation of green sulfato-complexes.[4][6]
-
Dilution: Once dissolved, bring the solution to the final volume of 1 L with deionized water.
-
Storage: Transfer the solution to a clean, clearly labeled storage bottle and store in a cool, dark place.[14] Do not store solutions in volumetric flasks.[14]
Q2: How does temperature affect the stability and color of the solution?
Temperature is a critical factor. Heating a violet-blue [Cr(H₂O)₆]³⁺ solution provides the activation energy needed to displace water ligands with sulfate ions, leading to the formation of green sulfato-complexes.[5][6] This change can be quite rapid upon boiling.[6] Conversely, cooling the solution slows down these aging processes.
| Temperature | Predominant Species in Solution | Observed Color | Stability Recommendation |
| < 10°C | [Cr(H₂O)₆]³⁺ | Violet-Blue | Ideal for long-term storage |
| 20-25°C | [Cr(H₂O)₆]³⁺ with slow conversion | Violet-Blue, slowly turning greenish over weeks | Suitable for short-term storage |
| > 40°C | [Cr(H₂O)₅(SO₄)]⁺ and other sulfato-complexes | Green | Avoid; accelerates degradation |
Q3: How can I analyze the concentration of my Chromium (III) sulfate solution?
A common method is redox titration, which involves oxidizing Cr(III) to Cr(VI) and then titrating the Cr(VI).[15][16]
Protocol for Standardization:
-
Sample Aliquot: Pipette a precise volume (e.g., 25.00 mL) of your Chromium (III) sulfate solution into an Erlenmeyer flask.[13]
-
Alkalinization: Add 10% sodium hydroxide solution dropwise until the solution is alkaline (pH > 12) to precipitate chromium (III) hydroxide.[13][16]
-
Oxidation: Add a small volume (e.g., 5 mL) of 30% hydrogen peroxide to the solution. Gently heat the solution to boiling for about 10 minutes. This oxidizes the Cr(III) to Cr(VI) (chromate, CrO₄²⁻) and decomposes the excess hydrogen peroxide.[13][15] The solution should turn a clear yellow.
-
Acidification: Cool the solution and carefully acidify it with sulfuric acid.
-
Titration: A back titration method is typically used.
-
Add a known excess of a standardized reducing agent, like ammonium iron(II) sulfate solution, to reduce all the Cr(VI) back to Cr(III).
-
Titrate the unreacted ammonium iron(II) sulfate with a standardized potassium permanganate solution. The endpoint is a persistent pink color.
-
-
Calculation: By knowing the amounts of the titrants used, the original concentration of Cr(III) can be accurately determined.
Q4: What are the different hydrates of Chromium (III) sulfate and why does it matter?
The degree of hydration significantly affects the compound's properties.[2]
| Hydrate Form | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Characteristics |
| Anhydrous | Cr₂(SO₄)₃ | 392.18 | Reddish-brown or violet powder | Insoluble in water.[1][17] |
| Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | 662.45 | Green solid | Readily dissolves in water to form a green solution due to pre-existing sulfato-complexes.[1][2] |
| Octadecahydrate | Cr₂(SO₄)₃·18H₂O | 716.45 | Violet crystals | Dissolves in water to form the violet-blue [Cr(H₂O)₆]³⁺ solution.[1][2] |
Using the correct hydrate is crucial for preparing a solution with the desired initial chromium complex. Always check the label of your starting material.
References
- Sciencemadness Wiki. (2018-11-06). Chromium(III)
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Chromium (III)
- Science made alive. Anhydrous chromium(III)
- ACS Publications. Early stages of the hydrolysis of chromium(III) in aqueous solution. 3.
- NECTAR COST. Chromium(III) hydrolysis constants.
- BenchChem. (2025).
- Periodic Table of the Elements.
- RRUFF. Hydrolysis of chromium(Ill) ion and solubility of chromium(Ill)
- Science made alive. Chromium(III)
- Sciencemadness. (2021-04-27). Chromium(III)
- Wikipedia. Chromium(III)
- Knovel. (2013-08-15). Chromium(III)
- Sciencemadness Discussion Board. (2020-01-04).
- JM Science. (2023-06-01). Quantitative determination of chromic anhydride and chromium (III) in.
- KEM. (2021-02-10). Quantitative determination of chromic anhydride and chromium (III)
- BenchChem. (2025).
- UK Science Technician Community. (2020-02-12). Chromium(III)
- Testbook. (2023-12-20).
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Chromium(III) sulphate available on ebay UK - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. cost-nectar.eu [cost-nectar.eu]
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- 12. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
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- 17. Chromium(III) Sulfate [studfile.net]
Technical Support Center: Purification of Commercial Chromium (III) Sulfate Hydrate
This guide is designed for researchers, scientists, and professionals in drug development who are working with commercial-grade Chromium (III) sulfate hydrate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and troubleshooting insights to ensure the successful purification of this compound for your specific research needs. Commercial chromium (III) sulfate often contains impurities, such as iron, and can exist in various complex forms that may interfere with experimental outcomes. This document provides a comprehensive resource to address these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Issue 1: Solution turns from violet to green upon heating and will not crystallize.
-
Question: I dissolved my violet this compound in hot water to prepare for recrystallization, and the solution turned deep green. Now, I'm having trouble getting crystals to form upon cooling. What is happening?
-
Answer: This is a well-documented phenomenon related to the coordination chemistry of chromium (III) in aqueous solutions. The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺[1]. When heated, water ligands in this complex are replaced by sulfate ions, forming green-colored sulfato-complexes[2][3]. These sulfato-complexes are much more soluble in water and can form a viscous syrup that is resistant to crystallization[3][4]. The reversion of the green sulfato-complex back to the violet hexaaqua-complex is a very slow process at room temperature, potentially taking days or even weeks[2][3].
-
Solution:
-
Avoid Excessive Heating: When preparing solutions for recrystallization, use the minimum amount of heat necessary to dissolve the salt. Avoid prolonged boiling.
-
Patience is Key: If the green complex has formed, the most straightforward approach is to allow the solution to stand at room temperature for an extended period (days to weeks) to allow for the slow conversion back to the violet, crystallizable form[3][4]. Keeping the solution in a cool, dark place can facilitate this process.
-
Seeding: Once the solution has reverted to a violet color, introducing a seed crystal of pure chromium (III) sulfate can help initiate crystallization.
-
-
Issue 2: A gelatinous precipitate forms in the chromium (III) sulfate solution over time.
-
Question: I prepared an aqueous solution of chromium (III) sulfate, and over time, a gelatinous precipitate has formed. What is this precipitate and how can I prevent it?
-
Answer: The formation of a gelatinous precipitate is likely due to the hydrolysis of the chromium (III) ions in solution, leading to the formation of chromium (III) hydroxide, Cr(OH)₃, or basic chromium sulfates[4][5][6]. This process, known as olation, involves the formation of hydroxyl-bridged chromium polymers. The hydrolysis is pH-dependent and is more likely to occur in solutions that are not sufficiently acidic[5][6].
-
Solution:
-
Maintain Acidity: To prevent hydrolysis, ensure your chromium (III) sulfate solutions are slightly acidic. A small amount of sulfuric acid can be added to lower the pH and stabilize the chromium (III) ions in their hydrated form[4].
-
Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions of chromium (III) sulfate for your experiments to minimize the extent of hydrolysis over time.
-
Redissolving Precipitate: If a precipitate has already formed, it can often be redissolved by carefully adding dilute sulfuric acid dropwise while stirring.
-
-
Issue 3: Purified chromium (III) sulfate still contains iron contamination.
-
Question: I have attempted to purify my commercial chromium (III) sulfate, but my analysis still shows the presence of iron. How can I improve the removal of iron?
-
Answer: Iron is a common impurity in commercial chromium (III) sulfate[7]. The chemical similarity between Fe³⁺ and Cr³⁺ can make their separation challenging[8][9]. If simple recrystallization is insufficient, more specific methods for iron removal are necessary.
-
Solution:
-
Selective Precipitation: One effective method is the selective precipitation of iron. By carefully controlling the pH of the solution, iron can be precipitated as iron (III) hydroxide (Fe(OH)₃) while chromium (III) remains in solution. Iron (III) is more prone to hydrolysis and precipitates at a lower pH than chromium (III)[10]. Another approach is to use a complexing agent like benzoic acid, which can selectively precipitate iron under specific pH and temperature conditions[8].
-
Ion-Exchange Chromatography: For applications requiring very high purity, ion-exchange chromatography is a powerful technique for separating chromium (III) from iron (III) and other metal ion impurities[11][12].
-
Conversion to Chrome Alum: Another strategy involves converting the chromium (III) sulfate to chrome alum (potassium chromium sulfate, KCr(SO₄)₂·12H₂O). This double salt can be crystallized with high purity, leaving many impurities behind in the mother liquor. The purified chrome alum can then be used directly or converted back to chromium (III) sulfate if needed[13][14].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Besides water content variations, common impurities include iron[7], and potentially other metal ions depending on the manufacturing process. Certificates of Analysis for commercial products often list maximum levels for impurities like iron, ammonium, and chloride[7].
Q2: What is the difference between the violet and green forms of chromium (III) sulfate?
A2: The color difference arises from the coordination sphere of the chromium (III) ion. The violet form contains the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The green form contains one or more sulfate ions that have displaced water molecules in the coordination sphere, forming sulfato-complexes[1][2]. The green form is typically produced by heating a solution of the violet form[1].
Q3: How can I determine the purity of my chromium (III) sulfate sample?
A3: Several analytical methods can be used to assess the purity. Titration methods can be employed to determine the chromium content[15][16]. For trace metal impurities like iron, techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly effective[12]. Ion chromatography can also be used for the analysis of both the chromium content and various ionic impurities[12][17].
Q4: What is the solubility of this compound in water?
A4: The solubility of this compound is temperature-dependent. For an unspecified hydrate, the solubility is reported as 64 g per 100 g of water at 25°C[18]. The octadecahydrate (Cr₂(SO₄)₃·18H₂O) has a reported solubility of 120 g per 100 mL of water at 20°C[18][19]. It's important to note that the formation of highly soluble green sulfato-complexes at elevated temperatures can significantly alter these values[3].
Q5: How should I store purified this compound?
A5: this compound should be stored in a tightly sealed container at room temperature in a dry and cool place to prevent absorption of moisture, as it can be hygroscopic[2][18][20].
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific grade of your starting material. The goal is to leverage the temperature-dependent solubility of the violet [Cr(H₂O)₆]₂ (SO₄)₃ complex.
Objective: To remove soluble impurities by recrystallization.
Materials:
-
Commercial this compound
-
Distilled or deionized water
-
Beakers
-
Hot plate with magnetic stirring
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a beaker, add 100 g of commercial this compound to 100 mL of distilled water. Gently heat the solution on a hot plate with stirring. The target temperature should be around 40-50°C. Avoid vigorous boiling to minimize the formation of the green sulfato-complex[3]. Add small amounts of additional warm water if necessary until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the violet crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry or dry them in a desiccator.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of Chromium (III) sulfate.
Protocol 2: Removal of Iron by Selective Precipitation with Benzoic Acid
This method is adapted from a procedure for separating iron and chromium from electroplating sludge and is effective for removing significant iron contamination[8].
Objective: To selectively precipitate iron (III) ions from a chromium (III) sulfate solution.
Materials:
-
Iron-contaminated chromium (III) sulfate solution
-
Benzoic acid
-
Ethanol
-
Ammonia solution (e.g., 1M)
-
pH meter or pH indicator strips
-
Water bath
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Prepare Solutions:
-
Prepare a solution of your impure chromium (III) sulfate.
-
Prepare a solution of benzoic acid in ethanol.
-
-
Complexation and Precipitation:
-
In a beaker, place the chromium-iron solution and begin stirring at a constant temperature of 30°C in a water bath.
-
Slowly add the benzoic acid solution. A molar ratio of benzoic acid to Fe³⁺ of 3:1 is recommended[8].
-
Carefully adjust the pH of the solution to 2.5 using the ammonia solution[8].
-
Continue stirring for approximately 2-5 minutes. A precipitate of iron benzoate will form.
-
-
Separation:
-
Filter the mixture to remove the precipitated iron benzoate. The chromium (III) will remain in the filtrate.
-
-
Further Purification:
-
The resulting chromium (III) sulfate solution can be further purified by recrystallization (Protocol 1) or used directly, depending on the required purity.
-
Workflow for Iron Removal
Caption: Workflow for the selective precipitation of iron from a Chromium (III) sulfate solution.
Data Summary Table
| Parameter | Commercial Grade | Purified Product (Expected) | Reference |
| Purity | Often ≥99.0% | >99.5% (recrystallization) or >99.9% (ion exchange) | [20] |
| Appearance | Light green to green or violet solid | Violet crystals | [1][20] |
| Iron (Fe) Content | Can be up to 0.002% or higher | <0.001% after precipitation | [7][8] |
| Insoluble Matter | Typically <0.01% | Significantly reduced | [7] |
References
- Ion exchange separation of Chromium(III) complexes. (n.d.).
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Chromium (III)
- Certific
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). Chromium(III)
- Strem. (n.d.). Chromium(III)
- Process for preparing crystals of chrome alum. (1924). U.S.
- Li, Y., et al. (2021). Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution. Frontiers in Chemistry, 9, 685576.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Chromium(III)
- Wang, H., et al. (2020). Advances towards a Clean Hydrometallurgical Process for Chromite. Minerals, 10(1), 7.
- Merck Millipore. (n.d.).
- Zhang, Y., et al. (2017). Study of extraction of iron (III) from chromium sulphate solution. Hydrometallurgy, 171, 249-255.
- Method for separating chromium ions and iron ions in multicomponent solution. (2011).
- Conduct Science. (2019).
- Sciencemadness Wiki. (2018). Chromium(III)
- Stasicka, Z., & Kowalska, A. (2007). Hydrolysis and olation reactions of Cr(III) hexaaqua species in solutions with pH>4.
- Wikipedia. (n.d.). Chromium(III)
- Sciencemadness Discussion Board. (2010).
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Separation of Chromium (III) and Chromium (VI)
- Thermo Fisher Scientific. (n.d.). Separation of Chromium (III) and Chromium (VI)
- Professor Dave Explains. (2020).
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- Sigma-Aldrich. (n.d.).
- JM Science. (2023). Quantitative determination of chromic anhydride and chromium (III) in.
- Selective separation method for chromium and iron in hydrochloric acid system solution. (2013).
- Wikipedia. (n.d.). Solubility table.
- JM Science. (2021). Quantitative determination of chromic anhydride and chromium (III)
- Ishigure, K., et al. (1983). Hydrolysis of chromium(Ill) ion and solubility of chromium(Ill)
- Vibzz Lab. (2020).
- Method of determining chromium (iii) in solutions. (1991).
- Crystal growing wiki. (2021). Chromium(III)
- Sciencemadness Discussion Board. (2020).
- National Taiwan University. (2024).
- University of Groningen. (2022).
- Puzon, G. J., et al. (2005). Formation of soluble organo-chromium(III) complexes after chromate reduction in the presence of cellular organics. Environmental Science & Technology, 39(8), 2811-2817.
- Campestrini, P., et al. (2007). Possible hydrolysis mechanism of chromium sulphate.
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Chromium alum crystallisation problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. thiele.ruc.dk [thiele.ruc.dk]
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- 18. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. file.leyan.com [file.leyan.com]
Technical Support Center: Troubleshooting Low Yield in Chromium Oxide Nanoparticle Synthesis
Welcome to the technical support center dedicated to resolving challenges in chromium oxide (Cr₂O₃) nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively. This center is structured to provide in-depth technical guidance through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Understanding the Synthesis Landscape
Chromium oxide nanoparticles are synthesized through various methods, each with its own set of parameters that can significantly impact the final yield and product quality. The most common techniques include co-precipitation, sol-gel, hydrothermal, and microwave-assisted synthesis.[1][2][3] A successful synthesis hinges on precise control over reaction conditions to favor the nucleation and growth of Cr₂O₃ nanoparticles while minimizing the formation of byproducts or loss of material during processing.
Troubleshooting Guide: A Systematic Approach to Low Yield
Low yield is a frequent challenge in nanoparticle synthesis. This section provides a logical workflow to diagnose and address the root causes of this issue.
Logical Flow for Troubleshooting Low Yield
The following diagram illustrates a systematic approach to troubleshooting low nanoparticle yield.
Caption: Troubleshooting workflow for low chromium oxide nanoparticle yield.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about the factors influencing your synthesis yield.
Q1: My chromium oxide nanoparticle yield is significantly lower than expected. What are the most common culprits?
A1: Several factors can contribute to low yield. The most common issues include:
-
Incomplete Precipitation: The pH of the reaction mixture is critical for the complete precipitation of the chromium hydroxide precursor.[4]
-
Precursor Quality: The purity and concentration of your chromium salt precursor are paramount. Impurities can interfere with the reaction, and incorrect concentrations will directly impact the theoretical yield.
-
Suboptimal Temperature: The reaction temperature governs the kinetics of nanoparticle formation. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesirable side products.
-
Inefficient Washing and Collection: Significant product loss can occur during the washing and centrifugation steps if not performed with care.[5][6]
-
Improper Calcination: The conversion of the chromium hydroxide precursor to chromium oxide is a critical step. Incomplete conversion or excessive sintering at high temperatures can result in a lower-than-expected final product mass.[7][8][9]
Q2: How does the pH of the reaction mixture influence the yield of chromium oxide nanoparticles?
A2: The pH plays a pivotal role in the precipitation of the chromium hydroxide intermediate (Cr(OH)₃), which is subsequently calcined to form chromium oxide. The speciation of Cr(III) in an aqueous solution is highly dependent on the pH.[10][11][12][13]
-
Acidic Conditions (pH < 4): Chromium exists predominantly as the hydrated Cr³⁺ ion, which is soluble and will not precipitate.
-
Moderately Acidic to Neutral Conditions (pH 4-6): As the pH increases, hydrolysis occurs, forming species like Cr(OH)²⁺ and Cr(OH)₂⁺.[11]
-
Alkaline Conditions (pH > 6): In this range, the insoluble chromium hydroxide, Cr(OH)₃, precipitates out of the solution. The solubility product (Ksp) of Cr(OH)₃ is very low (around 1.6 x 10⁻³⁰), indicating its insolubility in water under these conditions.[14][15][16] However, at very high pH values, the amphoteric nature of chromium hydroxide can lead to the formation of soluble tetrahydroxochromate(III) ions ([Cr(OH)₄]⁻), which would redissolve the precipitate and decrease the yield.[17] Therefore, an optimal pH, typically between 8 and 10 for many precipitation methods, is crucial for maximizing the precipitation of the hydroxide precursor.[1][2]
Q3: I'm observing a lot of particle aggregation. How does this affect my yield, and how can I prevent it?
A3: Particle aggregation, or the clumping together of nanoparticles, can indirectly lead to a lower perceived yield. Agglomerates are difficult to redisperse and can be lost during washing and collection steps. Furthermore, severe aggregation can hinder the complete conversion of the precursor to the oxide during calcination.
To prevent aggregation:
-
Use of Capping Agents/Surfactants: These molecules adsorb to the surface of the nanoparticles as they form, providing steric or electrostatic repulsion that prevents them from sticking together.[18]
-
Control of Reaction Kinetics: Rapid, uncontrolled precipitation can lead to the formation of many small particles that are prone to aggregation. Slower, more controlled addition of the precipitating agent can promote the growth of more stable, individual particles.
-
Appropriate Washing and Redispersion: During the washing steps, it is crucial to fully resuspend the nanoparticle pellet. Sonication can be a useful tool for this, but excessive energy can also induce aggregation.[5][6]
-
Careful Drying: Lyophilization (freeze-drying) of the washed precipitate before calcination can often yield a finer powder that is less prone to hard agglomeration compared to oven drying.
Q4: What is the impact of calcination temperature and duration on the final yield?
A4: Calcination is the final, critical step where the chromium hydroxide precursor is thermally decomposed to form chromium oxide. The temperature and duration of this process directly impact the final product's properties and yield.
-
Mechanism of Decomposition: The thermal decomposition of chromium hydroxide to chromium oxide generally occurs in stages, with the removal of water molecules.[19][20] The final conversion to crystalline Cr₂O₃ typically happens at temperatures above 400°C.[20][21]
-
Insufficient Temperature/Time: If the calcination temperature is too low or the duration is too short, the conversion of the hydroxide to the oxide will be incomplete, resulting in a lower yield of the desired Cr₂O₃.
-
Excessive Temperature/Time: Conversely, excessively high temperatures or prolonged calcination times can lead to sintering, where the nanoparticles fuse, leading to a loss of surface area and potentially altering the material's properties.[7][8] While this may not directly reduce the mass yield, it can negatively impact the quality of the nanoparticles. The ramping rate, or how quickly the temperature is increased, can also influence the final particle characteristics.[22][23][24]
Experimental Protocols
This section provides detailed, step-by-step methodologies for common chromium oxide nanoparticle synthesis techniques.
Co-Precipitation Method
This method is widely used due to its simplicity and scalability.[1][2]
Materials:
-
Chromium(III) salt (e.g., chromium nitrate nonahydrate, Cr(NO₃)₃·9H₂O or chromium sulfate, Cr₂(SO₄)₃)
-
Precipitating agent (e.g., ammonium hydroxide, NaOH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve the chromium(III) salt in deionized water to a desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the chromium salt solution, slowly add the precipitating agent dropwise until the pH of the solution reaches the optimal range (typically pH 8-10). A gelatinous precipitate of chromium hydroxide will form.
-
Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) at a constant temperature to allow for the uniform growth of the hydroxide particles.
-
Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing process several times to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) or by freeze-drying to obtain a fine powder.
-
Calcination: Transfer the dried powder to a crucible and calcine in a muffle furnace at a specific temperature (e.g., 500-800°C) for a set duration (e.g., 2-4 hours) to convert the chromium hydroxide to chromium oxide nanoparticles.
Sol-Gel Method
The sol-gel method offers excellent control over the nanoparticle size and morphology.[2][25][26][27]
Materials:
-
Chromium(III) precursor (e.g., chromium nitrate, chromium chloride)
-
Solvent (e.g., ethanol, water)
-
Gelling agent/complexing agent (e.g., citric acid, ethylene glycol)
Procedure:
-
Sol Formation: Dissolve the chromium precursor in the chosen solvent.
-
Addition of Gelling Agent: Add the gelling agent to the solution and stir until a homogeneous sol is formed. The gelling agent helps to form a network that entraps the chromium ions.
-
Gelation: Heat the sol at a moderate temperature (e.g., 60-80°C) with continuous stirring. The viscosity of the sol will gradually increase until a gel is formed.
-
Drying: Dry the gel in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.
-
Calcination: Calcine the dried gel at a higher temperature (e.g., 500-700°C) to burn off the organic components and form crystalline chromium oxide nanoparticles.
Hydrothermal Method
This method utilizes high temperatures and pressures to synthesize crystalline nanoparticles directly in solution.[5][8][28][29]
Materials:
-
Chromium(III) salt
-
Solvent (typically deionized water)
-
(Optional) Mineralizer or pH-adjusting agent (e.g., NaOH, urea)
Procedure:
-
Precursor Solution: Prepare a solution of the chromium salt in deionized water.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it to a specific temperature (e.g., 150-250°C) for a defined period (e.g., 12-24 hours). The high temperature and pressure facilitate the formation of crystalline Cr₂O₃ nanoparticles.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation.
-
Washing and Drying: Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors and byproducts, then dry them in an oven.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation for rapid and uniform heating, often leading to shorter reaction times and higher yields.[4][10][11][12][13][30][31][32][33]
Materials:
-
Chromium(III) precursor
-
Solvent (e.g., ethylene glycol, water)
-
(Optional) Capping agent
Procedure:
-
Reaction Mixture: Prepare a solution of the chromium precursor in the chosen solvent in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat it to a specific temperature (e.g., 150-220°C) for a short duration (e.g., 5-30 minutes) under stirring.
-
Cooling and Collection: After the reaction is complete, cool the vessel and collect the nanoparticle product by centrifugation.
-
Washing and Drying: Wash the product with a suitable solvent (e.g., ethanol) and dry it.
Data Summary Table
The following table summarizes key parameters that influence the yield of chromium oxide nanoparticles for different synthesis methods.
| Parameter | Co-Precipitation | Sol-Gel | Hydrothermal | Microwave-Assisted |
| Chromium Precursor | Nitrates, Sulfates, Chlorides | Nitrates, Chlorides, Alkoxides | Nitrates, Sulfates | Nitrates, Acetylacetonates |
| Typical Solvent | Water | Water, Ethanol | Water | Ethylene Glycol, Water |
| Key Reagents | Base (NaOH, NH₄OH) | Gelling Agent (Citric Acid) | (Optional) Mineralizer | (Optional) Capping Agent |
| pH Control | Critical (typically 8-10) | Important for gelation | Can influence morphology | Can influence morphology |
| Temperature | Room temp to ~80°C | 60-120°C (drying) | 150-250°C | 150-220°C |
| Calcination Temp. | 500-800°C | 500-700°C | Not always required | Not always required |
Visualization of Key Processes
Chromium (III) Speciation with pH
This diagram illustrates how the dominant chromium (III) species in an aqueous solution changes with pH, highlighting the optimal range for precipitation.
Caption: Dominant aqueous species of Chromium (III) as a function of pH.
General Workflow for Nanoparticle Synthesis
This diagram outlines the general steps involved in the synthesis of chromium oxide nanoparticles, from precursors to the final product.
Caption: General experimental workflow for chromium oxide nanoparticle synthesis.
References
- 1. pjoes.com [pjoes.com]
- 2. Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00584A [pubs.rsc.org]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
- 7. Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00807A [pubs.rsc.org]
- 8. Editorial for the Special Issue: “Hydrothermal Synthesis of Nanoparticles” [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence and Speciation of Polymeric Chromium(III), Monomeric Chromium(III) and Chromium(VI) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chromatographic speciation of Cr(III)-species, inter-species equilibrium isotope fractionation and improved chemical purification strategies for high-precision isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The solubility product of `Cr(OH)_(3)` at 298 K is `6.0xx10^(-31)`. The concentration of hydroxide ions in a saturated solution of `Cr(OH)_(3)` will be : [allen.in]
- 17. quora.com [quora.com]
- 18. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 19. researchgate.net [researchgate.net]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Oxidation behavior of Cr(III) during thermal treatment of chromium hydroxide in the presence of alkali and alkaline earth metal chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Metal oxides nanoparticles via sol–gel method: a review on synthesis, characterization and applications | Semantic Scholar [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Hydrothermal Synthesis of Nanomaterials and Structures [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Microwave-assisted synthesis of PbS nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalytic Activity of Cr(III) Sulfate
Welcome to the technical support center for optimizing reaction conditions using Chromium(III) sulfate as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cr(III) catalysis. We will address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have when designing your experiment.
Q1: My reaction shows low yield and poor conversion. What are the first parameters I should check?
A1: Low yield is a common issue that can often be traced back to a few key parameters. Before undertaking a complex optimization, verify the following foundational conditions.
First, the activity of your catalyst is paramount. Chromium(III) sulfate exists in various hydrated forms (e.g., with 15 or 18 water molecules) as well as an anhydrous state.[1][2] The hydrate form is often violet or green and readily dissolves in water to form the aqua complex, [Cr(H₂O)₆]³⁺.[1] However, for some reactions, particularly in non-aqueous media, residual water can be detrimental. The anhydrous form, a violet solid, may be required for optimal activity.[3] Dehydration of the hydrated salt can be achieved by slow heating, but be aware that the final molecules of water are removed at temperatures between 375 to 500 K (102 to 227 °C).[4]
Second, assess your reaction's pH. The speciation of Cr(III) in solution is highly pH-dependent.[5]
-
Acidic Conditions (pH < 4): Cr(III) predominantly exists as the catalytically active hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[5] This species is an effective Lewis acid catalyst for many organic transformations.[6]
-
Mildly Acidic to Neutral (pH 4-6): Hydrolysis begins, forming species like Cr(OH)²⁺ and Cr(OH)₂⁺.[5] This can alter the catalyst's electronic properties and coordination sphere.
-
Alkaline Conditions (pH > 6): Cr(III) precipitates as chromium(III) hydroxide, Cr(OH)₃, drastically reducing its concentration in the solution and effectively halting catalytic activity.[5][7]
Therefore, maintaining a sufficiently acidic pH is often critical.
Finally, confirm your temperature is within the appropriate range. While higher temperatures can increase reaction rates, they can also lead to the decomposition of Cr(III) sulfate to chromium(III) oxide (Cr₂O₃) at very high temperatures (above ~600-700 °C), which is typically less active.[4][8]
Below is a troubleshooting workflow to address low yield issues systematically.
Q2: How does the choice of solvent affect the catalytic activity?
A2: The solvent plays a critical role beyond simply dissolving reactants. It can influence catalyst stability, solubility, and interaction with the substrate.
-
Coordinating Solvents: Solvents like THF, acetonitrile, or DMF can coordinate to the Cr(III) center. This can sometimes be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent competes with the substrate for coordination sites, thereby inhibiting the reaction.[9]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and proton transfer, which can be integral to certain reaction mechanisms. However, they can also lead to undesired hydrolysis of the catalyst or reactants. Aprotic solvents are often preferred to avoid these side reactions.
-
Solubility: Cr(III) sulfate's solubility varies. While hydrated forms are soluble in water, the anhydrous form is less so.[10][11] In organic synthesis, achieving a homogeneous solution can be challenging. If the catalyst is not soluble, the reaction occurs at the solid-liquid interface, making factors like particle size and stirring rate critical for reproducibility.
Q3: My reaction is not selective and produces multiple byproducts. How can I improve selectivity?
A3: Poor selectivity is often a result of reaction conditions that are too harsh or a catalyst that is not well-defined.
-
Temperature Control: This is the most common cause. Excessive heat can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate is a key strategy for improving selectivity.[12]
-
Ligand Modification: The sulfate anion is a relatively weak ligand. The reactivity and selectivity of the Cr(III) center can be significantly tuned by introducing other coordinating ligands.[13] For instance, salen complexes of chromium are used in various selective organic transformations.[14] Adding a chelating ligand can create a more defined and sterically hindered catalytic environment, favoring the formation of a specific product.
-
Reactant and Catalyst Concentration: The ratio of reactants to catalyst can influence selectivity. High catalyst loading might accelerate side reactions. Similarly, the concentration of the substrate itself can sometimes dictate the reaction pathway. A systematic screening of catalyst loading and substrate concentration is advisable.
Section 2: Troubleshooting Guide
This guide addresses specific, complex problems that may arise during your experiments.
Issue 1: The reaction starts but then stalls or deactivates over time.
-
Potential Cause 1: Catalyst Poisoning.
-
Explanation: Impurities in the substrate or solvent, such as amines, thiols, or even chloride ions, can act as strong ligands that bind irreversibly to the chromium center, blocking the active site.[12] Chloride, for example, can act as a catalyst itself but is much stronger than sulfate and can disrupt the desired catalytic cycle if present as a contaminant.[12]
-
Solution: Ensure all reagents and solvents are of the highest purity. Pre-treating the solvent with a drying agent and distilling it can remove water and other impurities. Purifying the substrate via chromatography or distillation is also recommended.
-
-
Potential Cause 2: Oligomerization/Precipitation.
-
Explanation: As the reaction proceeds, changes in the solution's pH or composition can cause the Cr(III) species to hydrolyze and form inactive polynuclear oxo- or hydroxo-bridged clusters.[15][16] These oligomers are often less catalytically active than the monomeric species.
-
Solution: Maintain strict pH control throughout the reaction. The use of a buffer can be effective, provided the buffer components do not interfere with the catalysis. If the reaction generates acid or base, a slow addition of reactants or a co-feed of a neutralizing agent may be necessary.
-
-
Potential Cause 3: Redox Side Reactions.
-
Explanation: While Cr(III) is the most stable oxidation state, it can be oxidized to Cr(VI) or reduced to Cr(II) under certain conditions.[17] The presence of strong oxidants or reductants in the reaction mixture can change the oxidation state of the catalyst, leading to a different, often inactive, species. For example, some organic substrates or intermediates can be oxidized by reducing the Cr(III) catalyst to the more labile Cr(II).[18]
-
Solution: Scrutinize your reaction components for potential redox incompatibilities. If a redox reaction is suspected, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation by atmospheric oxygen.
-
Issue 2: My results are not reproducible between batches.
-
Potential Cause 1: Inconsistent Catalyst Hydration State.
-
Explanation: The amount of water of hydration in your Cr(III) sulfate can vary from batch to batch, especially if the material has been stored improperly. As discussed, water can significantly impact the reaction.
-
Solution: Standardize your catalyst source and storage. Store the catalyst in a desiccator. For maximum reproducibility, consider a pre-reaction activation step, such as heating the catalyst under vacuum to a specific temperature to ensure a consistent hydration state before each experiment.[4]
-
-
Potential Cause 2: Variable Impurity Levels.
-
Explanation: Commercial Cr(III) sulfate can contain other metal ions or impurities depending on its manufacturing process.[1] These can affect catalytic performance.
-
Solution: Use a high-purity grade of Cr(III) sulfate. If reproducibility remains an issue, consider analyzing a sample of your catalyst by ICP-MS or a similar technique to identify any significant metallic impurities.
-
-
Potential Cause 3: Mass Transfer Limitations.
-
Explanation: In heterogeneous reactions (where the catalyst is not fully dissolved), the rate of stirring can significantly impact the reaction rate by controlling how quickly reactants reach the catalyst surface. If the stirring is not consistent between experiments, the results will vary.
-
Solution: Use a magnetic stir plate with a tachometer to ensure a consistent and vigorous stirring rate for all experiments. Ensure the reaction vessel and stir bar are the same size and shape.
-
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for a Test Reaction (e.g., Oxidation of an Alcohol)
This protocol provides a baseline for evaluating the catalytic activity of Cr(III) sulfate.
-
Catalyst Preparation: Place 100 mg of Cr₂(SO₄)₃·xH₂O into a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar. For anhydrous conditions, heat the flask under vacuum (e.g., at 150 °C for 4 hours) and backfill with an inert gas like Argon.
-
Reaction Setup: Add 10 mL of an appropriate anhydrous solvent (e.g., acetonitrile) to the flask. Stir the suspension for 10 minutes.
-
Reactant Addition: Add the alcohol substrate (1.0 mmol) to the flask via syringe.
-
Initiation: Add the oxidant (e.g., 1.2 mmol of a co-oxidant like periodic acid) to the mixture.[19]
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench any remaining oxidant carefully (e.g., with a saturated solution of sodium thiosulfate). Filter the mixture to remove the insoluble chromium salts.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Data Summary Table
The following table summarizes key reaction parameters and their general effects on catalysis with Cr(III) sulfate.
| Parameter | Typical Range | Effect on Reaction | Troubleshooting Considerations |
| Temperature | 25 - 150 °C | Higher temperatures increase rate but may decrease selectivity and lead to catalyst decomposition.[8][12] | If yield is low, increase temperature cautiously. If selectivity is poor, decrease temperature. |
| pH | 1.0 - 4.0 | Affects the speciation of Cr(III); acidic conditions favor the active [Cr(H₂O)₆]³⁺ form.[5][16] | Low activity may indicate the pH is too high, causing precipitation of Cr(OH)₃.[7] |
| Catalyst Loading | 1 - 10 mol% | Higher loading increases the reaction rate but may not be cost-effective and can complicate product purification. | Optimize by screening a range of loadings; insufficient loading leads to incomplete conversion. |
| Solvent | Various | Influences catalyst solubility and coordination environment. Can inhibit or promote the reaction.[9] | If the reaction is slow, consider switching to a less coordinating solvent. Ensure the solvent is anhydrous. |
| Stirring Rate | 500 - 1200 RPM | Critical for heterogeneous reactions to overcome mass transfer limitations. | Inconsistent results may be due to inconsistent stirring. Use vigorous and controlled stirring. |
Section 5: References
-
Tuning the Reactivity of Chromium(III)-Superoxo Species by Coordinating Axial Ligands. Inorganic Chemistry - ACS Publications. [Link]
-
Direct advanced oxidation process for chromium(III) with sulfate free radicals. ResearchGate. [Link]
-
Troubleshooting Functional Chromium. Pfonline.com. [Link]
-
Chromic Sulfate | Cr2(SO4)3. PubChem - NIH. [Link]
-
Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical and Materials Transactions B. [Link]
-
Chromic(III) Sulfamate as a Versatile Catalyst for Organic Synthesis. Asian Journal of Chemistry. [Link]
-
Upcycling of Cr-Containing Sulfate Waste into Efficient FeCrO3/Fe2O3 Catalysts for CO2 Hydrogenation Reaction. MDPI. [Link]
-
Chromium(III) sulfate. Wikipedia. [Link]
-
Chemical species of chromium as a function of pH and potential. ResearchGate. [Link]
-
COMPREHENSIVE STUDY OF SUGAR OXIDATION WITH Cr(VI) OXIDANTS. IIP Series. [Link]
-
Chromium (III) Sulfate - 100g. SYNTHETIKA. [Link]
-
Effect of pH on the removal of Cr(III) and Cr(VI) from aqueous solution by modified polyethyleneimine. ResearchGate. [Link]
-
Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. CORE. [Link]
-
Troubleshooting Guide: Decorative Chromium. Columbia Chemical. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst. PMC - NIH. [Link]
-
Why some Cr(III) complexes have labile reactions ?? ResearchGate. [Link]
-
Troubleshooting Decorative Chromium Solutions. Surface Technology Environmental Resource Center. [Link]
-
Troubleshooting Hexavalent Chromium Plating. PF Online. [Link]
-
Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands. PMC - NIH. [Link]
-
Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. SciSpace. [Link]
-
Chromium-based Catalysts. Royal Society of Chemistry. [Link]
-
Oligomerization of Chromium(III) and its Impact on the Oxidation of Chromium(III) by Hydrogen Peroxide in Alkaline Solutions. OSTI.gov. [Link]
-
Chromium Chemistry. University of California, Davis. [Link]
-
The effect of pH on the adsorption of Cr(III). ResearchGate. [Link]
-
High Temperature Reaction of Chromium with Multi-Oxidant Atmospheres. ResearchGate. [Link]
-
Mining Wastewater Recovery Technology: Advanced Solutions for 2025. Discovery Alert. [Link]
-
Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties. ResearchGate. [Link]
-
Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. MDPI. [Link]
-
Design and Optimization of Chromium-Based Polymeric Catalysts for Selective Electrocatalytic Synthesis of Hydrogen Peroxide. MDPI. [Link]
-
Chromium Trioxide (CrO3). Organic Chemistry Portal. [Link]
-
Effect of the pH and the Catalyst Concentration on the Removal of Hexavalent Chromium (Cr (VI)) During Photocatalysis of Wastewater from Plating on Plastics Industry. Chemical Engineering Transactions. [Link]
-
One-step removal of hexavalent chromium in wide pH range using thiourea dioxide. RSC Advances. [Link]
-
Kinetic studies on chromium-catalyzed conversion of glucose into 5-hydroxymethylfurfural in alkylimidazolium chloride ionic liquid. Semantic Scholar. [Link]
-
Enriching Unsaturated Coordination for High-Performance Chromium Oxide Catalysts. ACS Publications. [Link]
-
CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Scribd. [Link]
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) sulfate for synthesis 15244-38-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chromium (III) Sulfate - 100g - SYNTHETIKA [synthetikaeu.com]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
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- 19. Chromium Trioxide [organic-chemistry.org]
Challenges in the characterization of amorphous Chromium (III) sulfate
Technical Support Center: Amorphous Chromium (III) Sulfate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of amorphous Chromium (III) sulfate. As a Senior Application Scientist, I understand that this material presents unique and often frustrating challenges due to its lack of long-range crystalline order, hygroscopicity, and variable states of hydration and complexation. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. It is designed to be a self-validating system, where understanding the 'why' behind a protocol ensures its correct application.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common high-level questions about amorphous Chromium (III) sulfate, providing a foundational understanding of its behavior.
Q1: Why is my sample of Chromium (III) sulfate amorphous and not crystalline?
A: The amorphous, or non-crystalline, nature of many commercially available Chromium (III) sulfate salts stems from their synthesis and processing. They are often produced via rapid precipitation or by evaporating aqueous solutions, which prevents the chromium and sulfate ions from organizing into a well-defined, repeating crystal lattice.[1][2] The formation of an amorphous state is favored when the cooling or precipitation rate is too high for the atoms to arrange into a thermodynamically stable crystalline phase.[2] Instead, the solid is a "frozen" disordered liquid, lacking long-range atomic order.[3]
Q2: My sample is green, but the literature sometimes describes it as violet. Why the color difference?
A: The color is a direct indicator of the coordination environment around the Chromium (III) ion.
-
Violet/Blue: This color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where only water molecules are directly coordinated to the chromium center.[1] This is common in highly hydrated crystalline forms like the octadecahydrate.
-
Green: The green color arises when sulfate ions or other ligands displace the coordinated water molecules, forming sulfato-complexes like [Cr(H₂O)₅(SO₄)]⁺.[1][4] Heating an aqueous solution of the violet form can induce this change.[4][5] Amorphous samples are often green because their rapid formation process can trap these sulfato-complexes.[4]
Q3: The sample rapidly gains weight when exposed to air. What is happening?
A: This is due to the compound's significant hygroscopicity . Amorphous materials have a higher surface area and more disordered structures than their crystalline counterparts, providing numerous sites for water molecules to adsorb. The chromium ions also have a strong affinity for water as a ligand. This combination makes amorphous Chromium (III) sulfate an excellent desiccant, readily absorbing moisture from the atmosphere.[4] This is a critical factor to control in all characterization experiments.
Part 2: Troubleshooting Guides by Analytical Technique
This section provides in-depth, question-and-answer-based troubleshooting for specific analytical methods.
X-ray Powder Diffraction (XRPD)
Q: My XRPD pattern shows no sharp peaks, only a broad "hump" or "halo." Is my instrument broken? Is the sample useless?
A: No, this is the expected result for an amorphous material. The absence of sharp Bragg peaks confirms the lack of long-range periodic atomic order.[6][7][8] The broad halo arises from short-range, local ordering of atoms, meaning that a Cr³⁺ ion will have sulfate and oxygen neighbors at predictable distances, but this order does not repeat over long distances.[7][9]
-
What you can learn from the halo: The position and width of the amorphous halo are not random. They contain valuable information about the average nearest-neighbor distances in the material.[7][8] Advanced techniques like Pair Distribution Function (PDF) analysis can model this local structure, but this requires specialized software and high-quality data.
-
What it confirms: The halo is your primary confirmation that the sample is indeed "X-ray amorphous."[7]
Q: How can I detect a small amount of crystalline impurity in my mostly amorphous sample?
A: This is a significant challenge because the low-intensity, broad halo can easily obscure low-level crystalline peaks.
-
The Detection Limit: For typical lab-based PXRD equipment, the practical lower limit for detecting crystalline content is around 5-10% w/w.[10]
-
Improving Detection:
-
Increase Data Collection Time: Longer scan times improve the signal-to-noise ratio, making it easier to distinguish small peaks from the background.
-
Use a Sensitive Detector: Modern detectors offer better resolution and lower background noise.
-
Optimize Sample Preparation: Ensure the sample is well-packed and has a flat surface to minimize background scatter.
-
Workflow for XRPD Analysis of Amorphous Chromium (III) Sulfate
The following diagram outlines a robust workflow for acquiring and interpreting XRPD data for this challenging material.
Caption: A logical workflow for preparing and analyzing hygroscopic, amorphous samples via XRPD.
Thermal Analysis (TGA/DSC)
Q: My Thermogravimetric Analysis (TGA) shows a large mass loss below 150°C. Is this decomposition?
A: No, this initial mass loss is almost certainly the loss of adsorbed surface water and coordinated water molecules (dehydration).[11] Amorphous Chromium (III) sulfate's hygroscopic nature means it will readily pick up atmospheric moisture. The temperature and sharpness of this step can indicate how tightly bound the water is. A broad, gradual loss suggests weakly bound surface water, while sharper steps at higher temperatures (>100°C) can indicate the loss of water from the chromium coordination sphere.
Q: I see a sharp exothermic peak in my Differential Scanning Calorimetry (DSC) curve around 400-420°C. What is this?
A: This sharp exotherm is highly characteristic of the crystallization of amorphous material into a more stable crystalline phase.[12] In this case, it represents the transition from amorphous chromium oxide (formed after dehydration and initial decomposition) to crystalline Cr₂O₃ (eskolaite).[12] The presence of this peak is another strong piece of evidence that your starting material was amorphous. In an inert atmosphere like argon, this peak may shift to a higher temperature (e.g., ~600°C).[12]
Q: At what temperature does the sulfate itself decompose?
A: The decomposition of the sulfate group to chromium oxide (Cr₂O₃) and sulfur oxides (SOx) is a high-temperature event. Studies on the thermal stability of Cr₂(SO₄)₃ show this process occurs at temperatures above approximately 700°C.[13]
| Thermal Event (in Air) | Approx. Temperature Range | Interpretation |
| Mass Loss (TGA) | 30°C - 180°C | Loss of adsorbed and coordinated water (dehydration). |
| Endotherm (DSC) | 30°C - 180°C | Enthalpy of vaporization for the water being lost. |
| Exotherm (DSC) | 400°C - 420°C | Crystallization of amorphous chromium oxide to crystalline Cr₂O₃.[12] |
| Mass Loss (TGA) | > 700°C | Decomposition of sulfate to Cr₂O₃, releasing SO₃/SO₂.[13] |
Spectroscopic Analysis (FTIR)
Q: My FTIR spectrum has very broad peaks. How can I interpret it?
A: Broad peaks are characteristic of amorphous materials. In a crystal, molecules have identical, well-defined environments, leading to sharp vibrational bands. In an amorphous solid, the local environments vary slightly from molecule to molecule, causing a distribution of vibrational frequencies that results in peak broadening.
-
Key Regions to Analyze:
-
~3400 cm⁻¹ (broad): This is the O-H stretching vibration from adsorbed and coordinated water. Its broadness is a hallmark of extensive hydrogen bonding.
-
~1630 cm⁻¹: This is the H-O-H bending mode of water.
-
900-1200 cm⁻¹: This complex and broad region is dominated by the stretching vibrations of the sulfate (SO₄²⁻) anion. The symmetry of the free sulfate ion (Td) is lowered upon coordination to the chromium, causing shifts and splitting of these bands.
-
~600 cm⁻¹: This region corresponds to O-S-O bending modes of the sulfate group.
-
Troubleshooting Logic for Spectroscopic Analysis
Caption: A decision-making diagram for troubleshooting common FTIR spectral issues.
Part 3: Experimental Protocols
Protocol: Sample Preparation for XRPD in a Controlled Atmosphere
This protocol is designed to minimize water uptake, which can alter the amorphous structure and increase background scatter.
Objective: To prepare a powdered sample of amorphous Chromium (III) sulfate for XRPD analysis while rigorously excluding atmospheric moisture.
Materials:
-
Amorphous Chromium (III) sulfate sample
-
Inert atmosphere glovebox or a high-quality desiccator cabinet with dry nitrogen purge
-
Agate mortar and pestle
-
Zero-background sample holder (e.g., single crystal silicon)
-
Spatula
-
Airtight sample container for transport
Methodology:
-
Environment Preparation: Ensure the glovebox or desiccator has a relative humidity (RH) of <5%. All materials (mortar, pestle, sample holder) must be placed inside the controlled environment for at least 30 minutes to equilibrate.
-
Sample Transfer: Transfer an aliquot of the Chromium (III) sulfate from its storage container into the mortar within the controlled environment. Causality: This is the most critical step to prevent immediate water absorption upon exposure to ambient air.
-
Homogenization: Gently grind the sample with the pestle. Use a light shearing force rather than heavy pressure. Causality: The goal is to break up agglomerates for a uniform pack, not to induce crystallinity through excessive mechanical force.
-
Sample Loading: Using a spatula, carefully load the powdered sample into the well of the zero-background holder. Overfill the well slightly.
-
Surface Planing: Use the edge of a clean glass slide or a flat-edged spatula to gently press down and plane the surface of the powder. The goal is a smooth, flat surface that is coplanar with the holder's surface. Causality: A rough surface causes micro-absorption of X-rays and height errors, leading to peak position shifts and a poor signal-to-noise ratio.
-
Final Preparation: If your diffractometer has an airtight dome or chamber, transfer the holder quickly. If not, consider using a thin polymer film (e.g., Kapton) designed for XRPD to cover the sample, though this will add to the background signal.
-
Analysis: Immediately transfer the prepared sample to the diffractometer and begin the analysis.
References
-
PubChem. (n.d.). Chromic Sulfate. National Center for Biotechnology Information. Retrieved from [Link]
-
Musić, S., et al. (2002). Formation of Chromia from Amorphous Chromium Hydroxide. Croatica Chemica Acta. Retrieved from [Link]
-
Vetter, S., et al. (2019). Evaluation of XRD Analysis of Amorphous Alloys. ResearchGate. Retrieved from [Link]
-
Smith, D. K. (2011). Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. American Pharmaceutical Review. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Non-Crystalline (Amorphous) Material Characterization and Development. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Chromium(III) sulfate. Retrieved from [Link]
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Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
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Achilles, C. N., et al. (n.d.). Amorphous Phase Characterization Through X-Ray Diffraction Profile Modeling. Lunar and Planetary Institute. Retrieved from [Link]
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Sumitomo Electric. (n.d.). Structure Analysis Technology for Amorphous Materials by Synchrotron Radiation X-ray Measurements and Molecular Dynamics Simulations. Sumitomo Electric Technical Review. Retrieved from [Link]
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Li, M., et al. (2024). Progress, Applications, and Challenges of Amorphous Alloys: A Critical Review. MDPI. Retrieved from [Link]
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Crystal growing wiki. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
-
Staroveški, L., et al. (2024). Thermal and Thermomechanical Analysis of Amorphous Metals: A Compact Review. MDPI. Retrieved from [Link]
-
Jacob, K. T., et al. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. NASA Technical Reports Server. Retrieved from [Link]
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Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For. Retrieved from [Link]
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Technical Support Center: Crystallization Process Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Formation of Viscous Syrup ("Oiling Out")
Introduction
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, is designed to provide in-depth troubleshooting assistance and practical solutions for a common and often frustrating challenge in crystallization: the formation of viscous syrups, scientifically known as "oiling out" or liquid-liquid phase separation (LLPS).[1][2][3][4] Instead of forming a well-defined crystalline solid, the compound separates from the solution as a liquid phase.[1][5] This phenomenon can significantly compromise product purity, yield, and downstream processing.[1][3]
This resource will delve into the fundamental causes of oiling out and provide a structured, experience-based approach to not only remedy the issue when it occurs but also to design robust crystallization processes that prevent its formation from the outset.
Troubleshooting Guide: From Viscous Syrup to Pure Crystals
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your crystallization experiments.
Question 1: My compound has "oiled out." What immediate steps can I take to salvage my experiment?
Answer:
When your compound separates as a viscous syrup, it's crucial to act promptly to prevent the oil from solidifying into an amorphous, impure solid.[1] Here is a systematic approach to address the issue in real-time:
Immediate Corrective Actions:
-
Re-dissolution: The primary and most immediate step is to re-dissolve the oil. This can be achieved by:
-
Controlled Re-crystallization: Once the solution is homogenous again, the key is to approach the crystallization under more controlled conditions to avoid a recurrence of oiling out.
-
Slow Cooling: Drastically reduce the cooling rate. A slower temperature decrease allows the system to remain in the metastable zone for a longer duration, which favors the ordered process of crystal growth over the kinetically faster liquid-liquid phase separation.[3][7] Insulate your flask to ensure gradual cooling.
-
Induce Nucleation with Seeding: The introduction of seed crystals is a powerful technique to bypass the challenges of primary nucleation.[7][8] Add a small quantity (1-5% by weight) of the pure crystalline compound once the solution has cooled slightly into the metastable zone (the region of supersaturation where spontaneous crystal formation is unlikely, but growth on existing crystals can occur).[7]
-
dot graph TD { subgraph "Immediate Response to Oiling Out" A[Oiling Out Observed: Viscous Syrup Forms] --> B{Re-dissolve the Oil}; B --> C[Reheat the Solution]; B --> D[Add More of the 'Good' Solvent]; C --> E{Initiate Controlled Re-crystallization}; D --> E; E --> F[Slow Cooling Protocol]; E --> G[Introduce Seed Crystals]; F --> H[Successful Crystallization]; G --> H; end
} caption: Workflow for immediate response to an oiling out event.
Question 2: What are the underlying reasons my compound is forming a viscous syrup instead of crystals?
Answer:
The formation of a viscous syrup is a clear indication that the crystallization process is not optimized. Several key factors can contribute to this phenomenon:
-
High Supersaturation: This is a primary driver for oiling out.[7] Supersaturation is the state where the concentration of your compound in the solution exceeds its equilibrium solubility.[9] When supersaturation is generated too rapidly (e.g., through fast cooling or rapid addition of an anti-solvent), the system may not have enough time for the orderly process of crystal nucleation and growth. Instead, it relieves this high supersaturation by separating into a second, solute-rich liquid phase.[1][7]
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of your compound.[5][6] If the temperature of the solution during crystallization is above the melting point of the impure compound, it will separate as a liquid.[6]
-
Inappropriate Solvent Choice: The solvent system plays a critical role in the crystallization outcome.
-
Low Melting Point of the Compound: Some compounds naturally have a low melting point, making them inherently more susceptible to oiling out, especially when using higher-boiling point solvents.[2][6]
Question 3: How can I proactively design my crystallization process to prevent oiling out?
Answer:
A well-designed crystallization process is the most effective way to prevent the formation of viscous syrups. This involves careful control over several experimental parameters:
1. Control of Supersaturation:
Since high supersaturation is a major cause of oiling out, its control is paramount.[9][11][12]
-
Reduce the Cooling Rate: Employ a slow, controlled cooling profile. This allows the concentration of the solute to remain within the metastable zone for a longer period, favoring crystal growth over oiling out.[7]
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical level where liquid-liquid phase separation occurs.[7]
-
Slow Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid creating localized areas of high supersaturation.[7]
2. Strategic Solvent Selection:
The choice of solvent is a critical decision in preventing oiling out.[7][13]
-
Solvent Screening: Conduct a systematic screening of various solvents with different polarities and properties. The ideal solvent should exhibit a significant difference in solubility for your compound at high and low temperatures.
-
Consider Solvent Properties: Pay close attention to the boiling point of the solvent and the melting point of your compound. Aim to use a solvent with a boiling point below the melting point of your solute.
| Solvent Property | Impact on Oiling Out | Recommendation |
| Boiling Point | A high boiling point relative to the solute's melting point increases the risk of oiling out.[10] | Select a solvent with a boiling point lower than the melting point of the compound. |
| Polarity | A significant mismatch in polarity between the solvent and solute can lead to poor solvation and promote phase separation.[10] | Choose a solvent with a polarity that is compatible with your compound. |
| Viscosity | High solvent viscosity can hinder mass transfer and slow down the integration of molecules into the crystal lattice, potentially favoring oiling out.[14] | Opt for less viscous solvents where possible. |
3. The Role of Seeding:
Seeding is a powerful technique to control the crystallization process and prevent oiling out.[7][8]
-
Bypass Primary Nucleation: By providing a template for crystal growth, seeding bypasses the often unpredictable and kinetically challenging step of primary nucleation.
-
Control Crystal Growth: Seeding allows for controlled crystal growth at lower levels of supersaturation, well within the metastable zone.
Experimental Protocol for Seeding:
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone.
-
Add a small amount (1-5% by weight) of finely ground, pure seed crystals.
-
Continue to cool the solution slowly to the final desired temperature.
dot graph TD { subgraph "Proactive Prevention of Oiling Out" A[Start: Design of Crystallization Process] --> B{Control Supersaturation}; A --> C{Strategic Solvent Selection}; A --> D{Implement Seeding Strategy};
} caption: Proactive strategies for designing a robust crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the "metastable zone" in crystallization, and why is it important for preventing oiling out?
A1: The metastable zone is a region of supersaturation where spontaneous nucleation of crystals is unlikely to occur, but crystal growth on existing surfaces (like seed crystals) is favorable. Operating within this zone by controlling factors like cooling rate and concentration is key to promoting orderly crystal growth and avoiding the high levels of supersaturation that can lead to oiling out.[7][15]
Q2: Can impurities be a direct cause of oiling out?
A2: Yes, impurities can be a significant contributor to oiling out in two main ways. Firstly, they can lower the melting point of your compound, a phenomenon known as melting point depression.[5][6] This increases the likelihood that your compound will separate as a liquid at the crystallization temperature. Secondly, impurities can interfere with the formation of the crystal lattice, kinetically hindering the crystallization process and favoring the formation of a disordered oil phase.[10] In some cases, a charcoal treatment to remove impurities can be beneficial.[6]
Q3: My compound has a very low melting point. Are there specific techniques for crystallizing such compounds?
A3: Crystallizing low-melting-point compounds can be challenging, but there are specialized techniques that can be effective.[16][17] One approach is low-temperature crystallization, where the compound is dissolved in a solvent in which it is soluble at room temperature, and then the solution is cooled to a very low temperature (e.g., with dry ice) to induce crystallization.[17] Another technique is melt crystallization, where the compound is melted and then slowly cooled in the absence of a solvent to form crystals.[16]
Q4: How does stirring or agitation affect the likelihood of oiling out?
A4: The effect of stirring can be complex. On one hand, good mixing can ensure a uniform temperature and concentration throughout the solution, preventing localized areas of high supersaturation. However, vigorous agitation can sometimes introduce too much energy into the system, which can disrupt the delicate process of nucleation and early crystal growth. The optimal stirring rate is system-dependent and should be determined experimentally.
Q5: What is a phase diagram and how can it help in preventing oiling out?
A5: A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature, pressure, and concentration.[18][19] For crystallization, a solubility curve on a phase diagram shows the maximum amount of solute that can be dissolved in a solvent at a given temperature. By understanding the phase diagram of your system, you can more precisely control the crystallization process to stay within the metastable zone and avoid the conditions that lead to liquid-liquid phase separation.[18][20][21][22]
References
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Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available at: [Link]
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Recrystallization (help meeeeee) : r/chemistry. (2013). Reddit. Available at: [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]
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Rupp, B. (2015). Origin and use of crystallization phase diagrams. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 247–260. Available at: [Link]
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Nagy, Z. K., & Aamir, E. (2012). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. Industrial & Engineering Chemistry Research, 51(40), 13215–13223. Available at: [Link]
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Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Available at: [Link]
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Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. Available at: [Link]
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Li, W., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326. Available at: [Link]
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Wang, Y., et al. (2019). A Different View of Solvent Effects in Crystallization. Crystals, 9(12), 633. Available at: [Link]
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Koiranen, T. (2007). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. Available at: [Link]
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Rupp, B. (2015). Framework and components of a crystallization phase diagram. ResearchGate. Available at: [Link]
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What Is Supersaturation In Crystallization Processes? - How It Comes Together. (2023). YouTube. Available at: [Link]
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Al-Khafaji, J., et al. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Pharmaceutics, 13(10), 1690. Available at: [Link]
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Al-Khafaji, J., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(4), 2488–2499. Available at: [Link]
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Crystallization from the Melt. (n.d.). University of Essen. Available at: [Link]
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Kaye, I. A. (1967). Purification of Low-Melting Compounds. Journal of Chemical Education, 44(3), 159. Available at: [Link]
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Rupp, B. (2015). Origin and use of crystallization phase diagrams. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 247–260. Available at: [Link]
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Schöll, J., et al. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Crystals, 12(8), 1109. Available at: [Link]
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Li, Y., et al. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. Coatings, 12(3), 384. Available at: [Link]
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Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(6), 1185–1190. Available at: [Link]
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Hass, H. B., & Patterson, J. A. (1941). Glycerol Glycosides. Industrial & Engineering Chemistry, 33(5), 615–616. Available at: [Link]
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Li, W., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation. ResearchGate. Available at: [Link]
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How to Prevent Sugar Syrup from Forming Crystals (Plus, How to Fix It). (2023). wikiHow. Available at: [Link]
-
Liquid-Liquid Phase Separation in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]
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Crystallization phase diagram (a); supersaturation and corresponding... (n.d.). ResearchGate. Available at: [Link]
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Kiesow, K., et al. (2008). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 310(18), 4169–4175. Available at: [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]
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Yang, H., et al. (2018). Phase equilibrium and mechanisms of crystallization in liquid–liquid phase separating system. ResearchGate. Available at: [Link]
-
Zhang, C., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, 21(3), 1896–1915. Available at: [Link]
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Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. ResearchGate. Available at: [Link]
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Moulton, S. (2012). Syrup: How can I prevent homemade syrup from crystallizing? Sara Moulton. Available at: [Link]
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Crystallization from a supersaturated solution. (n.d.). California State University Dominguez Hills. Available at: [Link]
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How can I prevent simple syrup from crystallizing? (2011). Seasoned Advice - Stack Exchange. Available at: [Link]
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Preventing crystallization in simple syrup? (glucose question) : r/cocktails. (2020). Reddit. Available at: [Link]
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How can I crystallize viscous liquids? (2021). ResearchGate. Available at: [Link]
-
Guide for crystallization. (n.d.). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chromium (III) Catalysis: A Comparative Analysis of Sulfate vs. Chloride Precursors
Introduction
Chromium, a first-row transition metal, is a workhorse in the world of catalysis, prized for its variable oxidation states and its ability to function as an effective Lewis acid.[1][2] This versatility has led to its application in a wide array of organic transformations, from polymerization reactions that form the backbone of modern materials to intricate carbon-carbon bond-forming reactions essential in pharmaceutical synthesis.[1][3] For researchers and process chemists, the selection of the initial chromium salt is a critical, yet often overlooked, decision point. The two most common and cost-effective starting materials are chromium (III) sulfate (Cr₂(SO₄)₃) and chromium (III) chloride (CrCl₃).
This guide provides an in-depth comparison of these two precursors. We will move beyond a simple list of applications to dissect how the counter-anion—sulfate versus chloride—fundamentally influences the catalyst's behavior, solubility, and ultimate performance in different reaction classes. Our analysis is grounded in mechanistic principles and supported by experimental data to empower you to make informed, causality-driven decisions in your catalyst selection process.
The Decisive Role of the Counter-Anion: A Mechanistic Viewpoint
The catalytic activity of a metal ion does not occur in a vacuum; it is profoundly influenced by its coordination sphere, which includes the counter-anions. The distinct chemical nature of sulfate ([SO₄]²⁻) and chloride (Cl⁻) ions dictates how the chromium (III) center interacts with solvents and substrates.
-
Chloride (Cl⁻): As a monodentate, moderately coordinating anion, chloride often results in the formation of well-defined, soluble coordination complexes such as [Cr(H₂O)₄Cl₂]⁺ in aqueous solutions.[4] This lability and defined coordination can be advantageous, providing a more predictable and accessible active site for substrate binding. Its singular charge and smaller size generally lead to better solubility in a wider range of organic solvents, a critical factor in homogeneous catalysis.
-
Sulfate ([SO₄]²⁻): The sulfate anion is a bidentate or bridging ligand. This ability to coordinate to the chromium center at two points, or to bridge two different chromium centers, can lead to the formation of more complex, often oligomeric or polymeric, structures in solution.[5] While this can sometimes result in lower solubility, this bridging capability can also be exploited to stabilize specific catalytic intermediates or facilitate unique reaction pathways that are inaccessible with a simple monodentate anion.
This fundamental difference in coordination chemistry is the primary driver behind the divergent catalytic performance of chromium (III) sulfate and chloride in various applications.
Case Study 1: Selective Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is a vital transformation in drug development, as the sulfoxide moiety is a key pharmacophore in many active pharmaceutical ingredients.[6] The challenge lies in preventing over-oxidation to the corresponding sulfone. In this arena, chromium (III) sulfate has demonstrated notable efficacy.
Chromium (III) sulfate salts, in conjunction with a green oxidant like hydrogen peroxide (H₂O₂), serve as highly effective and recyclable catalysts for this transformation, providing excellent yields under mild conditions.[6] The proposed mechanism involves the formation of a chromium(III)-sulfide complex, which is then oxidized by H₂O₂ to release the sulfoxide and regenerate the catalyst.[6] It is plausible that the bidentate nature of the sulfate ligand helps to temper the reactivity of the chromium center, thus preventing the over-oxidation that can plague more aggressive systems.
Table 1: Performance of Chromic Potassium Sulfate in Sulfide Oxidation [6]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (min) | Yield (%) |
| 1 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 15 | 92 |
| 2 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 20 | 90 |
| 3 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 25 | 88 |
| 4 | Diphenyl sulfide | Diphenyl sulfoxide | 30 | 85 |
| 5 | p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 10 | 95 |
Reactions performed using chromic(III) potassium sulfate (10 mol%) and 30% H₂O₂ in 60% acetonitrile/water at room temperature.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for sulfide oxidation.
Case Study 2: Carbon-Carbon Bond Formation (Nozaki-Hiyama-Kishi Reaction)
When it comes to the synthesis of complex organic molecules, few reactions are as pivotal as those that form carbon-carbon bonds. The Nozaki-Hiyama-Kishi (NHK) reaction, which couples organic halides with aldehydes, is a cornerstone of this field. Here, chromium (III) chloride is the undisputed precursor of choice.[7]
The key to the NHK reaction is the generation of a highly nucleophilic organochromium(III) species. This is achieved through the reduction of an organic halide by chromium(II) chloride (CrCl₂). In practice, CrCl₂ is generated in situ from the more stable and commercially available chromium(III) chloride by using a reducing agent like zinc or lithium aluminum hydride.[4]
Why CrCl₃ is Essential:
-
Precursor to Cr(II): CrCl₃ is readily reduced to the active CrCl₂ reagent.
-
Lewis Acidity: The Cr(III) species present in the reaction also acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the organochromium reagent.[4]
-
Solubility: The solubility of CrCl₃ in common organic solvents (like THF or DMF) is crucial for the success of this homogeneous reaction.[8]
There is a conspicuous absence of chromium (III) sulfate in the extensive literature for NHK-type reactions. This is likely due to the poor solubility of the sulfate salt in relevant organic solvents and the potential for the strongly coordinating sulfate anion to interfere with the formation and reactivity of the required organochromium intermediates.
Case Study 3: Polymerization Catalysis
Chromium-based catalysts, particularly the Phillips catalyst (chromium oxide on a silica support), are industrial titans, responsible for producing a significant portion of the world's high-density polyethylene (HDPE).[9][10] Both CrCl₃ and Cr₂(SO₄)₃ can be used as precursors to prepare these supported catalysts.[11]
However, in this context, the direct catalytic activity of the salt itself is irrelevant. The precursor is impregnated onto the support and then subjected to high-temperature calcination (oxidation).[10][12] This process removes the original counter-anions and converts the chromium into surface-bound chromium oxide species (CrOₓ), which are then reduced to form the active catalytic sites (often believed to be Cr(II) or Cr(III) alkyl species).[10]
Therefore, the choice between sulfate and chloride precursors for supported polymerization catalysts is dictated not by their inherent catalytic activity, but by secondary processing considerations:
-
Interaction with the Support: The precursor's interaction with the silica surface during impregnation can influence the final dispersion of chromium oxide particles.[11]
-
Decomposition Profile: The temperature and byproducts of the precursor's decomposition during calcination can affect the catalyst's final morphology and surface chemistry.
-
Cost and Purity: Economic factors and the presence of trace impurities are always significant in industrial-scale catalyst preparation.
Experimental Protocol: A Self-Validating Comparison
To provide a direct, evidence-based comparison, this protocol outlines a procedure to test the catalytic activity of chromium (III) sulfate versus chromium (III) chloride in the selective oxidation of methyl phenyl sulfide. The inclusion of a control reaction (no catalyst) is essential for self-validation, establishing a baseline against which the catalysts' performances can be judged.
Objective: To quantitatively compare the catalytic efficiency of Cr₂(SO₄)₃ and CrCl₃ for the oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide using H₂O₂.
Materials:
-
Chromium (III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Methyl phenyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Magnetic stir bars and plates
-
Round-bottom flasks (25 mL)
Procedure:
-
Reaction Setup:
-
Label three 25 mL round-bottom flasks: 'Sulfate', 'Chloride', and 'Control'.
-
To each flask, add a magnetic stir bar and methyl phenyl sulfide (1 mmol, e.g., 124 mg).
-
Add 10 mL of 60% aqueous acetonitrile (6 mL MeCN, 4 mL H₂O) to each flask.
-
To the 'Sulfate' flask: Add chromium (III) sulfate (0.05 mmol Cr, which is 0.025 mmol of Cr₂(SO₄)₃).
-
To the 'Chloride' flask: Add chromium (III) chloride hexahydrate (0.05 mmol Cr, e.g., 13.3 mg).
-
The 'Control' flask receives no catalyst.
-
-
Reaction Initiation and Monitoring:
-
Begin stirring all three suspensions at room temperature.
-
To each flask, add 30% hydrogen peroxide (1.2 mmol, e.g., 136 mg or ~123 µL) dropwise.
-
Monitor the progress of each reaction every 5 minutes using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). Note the time to completion (disappearance of the sulfide spot).
-
-
Workup and Isolation:
-
Once a reaction is complete (or after a set time, e.g., 60 minutes, for comparison), quench it by adding 10 mL of saturated aqueous sodium sulfite solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude sulfoxide for each reaction by weight.
-
For a more precise quantification, analyze the crude product using Gas Chromatography (GC) or ¹H NMR spectroscopy with an internal standard.
-
Caption: Experimental workflow for catalyst comparison.
Summary and Recommendations
The catalytic utility of chromium (III) is not monolithic; it is critically dependent on the chosen precursor salt. The counter-anion dictates the catalyst's behavior in solution and its suitability for a given chemical transformation.
Table 2: Comparative Summary of Cr(III) Sulfate vs. Chloride
| Application Domain | Chromium (III) Sulfate | Chromium (III) Chloride | Rationale & Recommendation |
| Selective Oxidation | Effective. Shows high selectivity for sulfide-to-sulfoxide conversion.[6] | Potentially Active. Generally less cited for this specific selective transformation. | Recommendation: Start with Chromium (III) Sulfate for selective oxidations where over-oxidation is a concern. |
| C-C Bond Formation (NHK) | Not Reported/Inactive. Poor solubility and interfering anion. | Excellent Precursor. The standard for generating Cr(II) for NHK and related reactions.[4][7] | Recommendation: Chromium (III) Chloride is the essential and required precursor. |
| Lewis Acid Catalysis | Limited Use. Less common due to lower solubility in organic solvents. | Widely Used. A common Lewis acid for reactions like Diels-Alder.[4][13] | Recommendation: Chromium (III) Chloride is the more versatile and soluble choice for general Lewis acid catalysis. |
| Polymerization (Supported) | Viable Precursor. [11] | Viable Precursor. [3] | Recommendation: Choice depends on catalyst preparation methodology, cost, and desired final catalyst morphology, not on inherent catalytic activity. |
Your choice between chromium (III) sulfate and chloride should be a deliberate one, guided by the specific reaction you aim to catalyze. For many mainstream applications in homogeneous organic synthesis, particularly carbon-carbon bond formation and Lewis acid catalysis, Chromium (III) Chloride is the more versatile, soluble, and well-documented choice. Conversely, for specific applications like the selective oxidation of sulfides, Chromium (III) Sulfate has demonstrated unique efficacy and should be the primary candidate for screening. When preparing supported catalysts for heterogeneous applications like polymerization, both salts are viable starting points, with the final decision resting on process-specific variables rather than the intrinsic catalytic nature of the salt itself.
References
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Wikipedia. Chromium(III) chloride. [Link]
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- Semikolenova, N. V., & Zakharov, V. A. (2022). Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts.
- Brown, J. M., & O'Donoghue, P. J. (1997). Mechanistic Study of the Calcination of Supported Chromium(III) Precursors for Ethene Polymerization Catalysts. The Journal of Physical Chemistry B, 101(43), 8680–8686.
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Request PDF. Direct advanced oxidation process for chromium(III) with sulfate free radicals. [Link]
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A Comparative Guide: Chromium (III) Sulfate as a Safer, Effective Alternative to Potassium Dichromate Mordant
In the pursuit of vibrant and lasting color in textile dyeing, mordants are indispensable. They act as the crucial bridge between dye and fiber, ensuring the permanence of the hue. For decades, potassium dichromate, a hexavalent chromium (Cr(VI)) compound, has been a mordant of choice, prized for the rich and deep shades it helps produce. However, the significant environmental and health risks associated with hexavalent chromium have necessitated a shift towards safer alternatives. This guide provides an in-depth technical comparison between the traditional potassium dichromate and the emerging, eco-friendlier alternative: chromium (III) sulfate.
The Fundamental Difference: A Tale of Two Oxidation States
The core of this comparison lies in the distinct chemical properties and toxicological profiles of chromium in its hexavalent (Cr(VI)) and trivalent (Cr(III)) oxidation states. Potassium dichromate is a potent oxidizing agent and a known human carcinogen[1]. Its high solubility in water allows for easy absorption into the body and the environment, where it can cause significant harm[2].
In contrast, chromium (III) is the more stable and significantly less toxic form of the element. In fact, trivalent chromium is an essential trace element for human nutrition. Chromium (III) sulfate is less mobile in the environment and is not classified as a carcinogen[2]. The transition from the hazardous Cr(VI) to the more benign Cr(III) represents a significant step forward in sustainable textile processing.
Mechanism of Mordanting: A Molecular Perspective
Both potassium dichromate and chromium (III) sulfate facilitate the formation of a coordination complex between the dye molecule and the fiber. This complex locks the dye into the fiber, enhancing its fastness to washing and light.
In the case of potassium dichromate, the Cr(VI) is first reduced to Cr(III) on the fiber surface, a reaction that can sometimes lead to oxidative damage to the fiber itself. The resulting Cr(III) ion then forms the coordination complex.
With chromium (III) sulfate, the trivalent chromium is already in its active state, ready to form the complex without the need for a reduction step. This can potentially lead to less fiber degradation during the mordanting process.
Performance Comparison: A Look at the Evidence
While direct, quantitative side-by-side comparisons in single studies are not abundant in publicly accessible literature, a synthesis of available research indicates that chromium (III) sulfate can be a highly effective mordant, often with performance comparable to potassium dichromate.
| Performance Metric | Potassium Dichromate (Cr(VI)) | Chromium (III) Sulfate (Cr(III)) |
| Color Yield/Depth | Excellent, known for producing deep, rich shades. | Generally good to excellent, can produce shades of similar depth to Cr(VI) with optimized processes. |
| Colorfastness to Washing | Very good to excellent. | Very good to excellent, with some studies showing comparable or even superior results to Cr(VI) due to the direct formation of a stable complex.[3] |
| Colorfastness to Light | Very good to excellent. | Very good to excellent, offering durable and light-resistant colors.[4] |
| Fiber Integrity | Potential for oxidative damage to fibers during the reduction of Cr(VI) to Cr(III).[5] | Generally considered gentler on fibers as it does not involve an oxidative reduction step. |
Environmental and Safety Profile: A Clear Advantage for Chromium (III) Sulfate
The most compelling argument for the adoption of chromium (III) sulfate lies in its vastly superior environmental and safety profile.
| Aspect | Potassium Dichromate (Cr(VI)) | Chromium (III) Sulfate (Cr(III)) |
| Toxicity | Highly toxic, a known human carcinogen, and a potent irritant.[1][2] | Significantly less toxic, not classified as a carcinogen, and an essential trace element.[2] |
| Environmental Impact | A significant environmental pollutant, with strict regulations on its discharge in wastewater. Can contaminate soil and water sources.[6][7] | Considered more environmentally benign. While still a metal, its lower toxicity and mobility reduce its environmental risk.[8][9] |
| Regulatory Status | Heavily regulated and its use is being phased out in many regions due to its hazardous nature. | Generally viewed as a safer alternative with less stringent regulatory controls. |
| Wastewater Treatment | Requires complex and costly treatment processes to reduce Cr(VI) to Cr(III) before discharge. | Simpler and less expensive wastewater treatment. |
Experimental Protocols
To provide a practical framework for researchers, the following are detailed, self-validating experimental protocols for mordanting with both potassium dichromate and chromium (III) sulfate. These protocols are designed for protein fibers such as wool and silk.
Experimental Workflow
Protocol 1: Mordanting with Potassium Dichromate (Cr(VI))
WARNING: Potassium dichromate is highly toxic and a carcinogen. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials:
-
Scoured and pre-wetted protein fibers (e.g., wool, silk)
-
Potassium dichromate (K₂Cr₂O₇)
-
Formic acid (HCOOH) or Lactic acid
-
Distilled water
-
Stainless steel or enamel dye pot
-
Heating source
-
Glass stirring rod
-
Weighing scale
Procedure:
-
Calculate Mordant: Weigh the dry fiber. Calculate the amount of potassium dichromate required, typically 1-3% of the weight of the fiber (WOF). For example, for 100g of fiber, use 1-3g of potassium dichromate.
-
Prepare Mordant Bath: In a well-ventilated area, preferably a fume hood, dissolve the calculated potassium dichromate in a small amount of hot distilled water. Add this to the dye pot with enough cool distilled water to allow the fibers to move freely (e.g., a 20:1 liquor ratio, so 2 liters of water for 100g of fiber).
-
Acidify the Bath: Add a small amount of formic or lactic acid to the mordant bath to achieve a pH of 3.5-4.5. This aids in the exhaustion of the mordant onto the fiber.
-
Introduce Fiber: Add the pre-wetted fibers to the cool mordant bath.
-
Heating: Slowly raise the temperature of the bath to a simmer (around 90-95°C for wool, 85-90°C for silk) over a period of 45-60 minutes.
-
Mordanting: Hold the temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even mordanting.
-
Cooling and Rinsing: Allow the bath to cool completely before removing the fibers. Rinse the fibers thoroughly in several changes of cool water until the water runs clear.
-
Proceed to Dyeing: The mordanted fibers can be dyed immediately or dried and stored for later use.
Protocol 2: Mordanting with Chromium (III) Sulfate
Safety: While significantly less toxic than potassium dichromate, it is still advisable to handle chromium (III) sulfate with gloves and eye protection in a well-ventilated area.
Materials:
-
Scoured and pre-wetted protein fibers (e.g., wool, silk)
-
Chromium (III) sulfate (Cr₂(SO₄)₃)
-
Distilled water
-
Stainless steel or enamel dye pot
-
Heating source
-
Glass stirring rod
-
Weighing scale
Procedure:
-
Calculate Mordant: Weigh the dry fiber. Calculate the amount of chromium (III) sulfate required. A typical starting point is 2-4% WOF.
-
Prepare Mordant Bath: Dissolve the calculated chromium (III) sulfate in a small amount of hot distilled water and add it to the dye pot with enough cool distilled water for the fibers to move freely (e.g., a 20:1 liquor ratio).
-
Introduce Fiber: Add the pre-wetted fibers to the cool mordant bath.
-
Heating: Slowly raise the temperature of the bath to a simmer (around 90-95°C for wool, 85-90°C for silk) over 45-60 minutes.
-
Mordanting: Maintain the temperature for 60 minutes, stirring gently at regular intervals.
-
Cooling and Rinsing: Let the bath cool down before removing the fibers. Rinse the fibers well in cool water.
-
Proceed to Dyeing: The mordanted fibers are now ready for dyeing.
Conclusion: A Clear Path to Sustainable Dyeing
The transition from potassium dichromate to chromium (III) sulfate as a mordant in textile dyeing is not merely a substitution but a significant advancement in sustainable and safe chemical practices. While potassium dichromate has a long history of producing excellent colorfastness, its high toxicity and environmental persistence make it an increasingly untenable choice in a world focused on eco-friendly solutions.
Chromium (III) sulfate presents a compelling alternative, offering comparable performance in terms of color yield and fastness properties without the severe health and environmental risks associated with its hexavalent counterpart. For researchers, scientists, and drug development professionals who require reliable and reproducible results, the adoption of chromium (III) sulfate provides a pathway to achieving high-quality outcomes while adhering to the principles of green chemistry. The experimental protocols provided herein offer a starting point for the exploration and optimization of this safer and more sustainable mordanting agent.
References
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Eco-Friendly Mordants for Natural Dyes (Part 1). (n.d.). International Journal of Scientific & Engineering Research. [Link]
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Ecofriendly Dyeing of Textile Materials with Natural Colorants from Date Palm Fiber Fibrillium. (2023). MDPI. [Link]
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Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants. (2025). Patsnap Eureka. [Link]
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Strengthening Natural Dyeing: A Comparative Study of Mordants for Sustainable Textile Coloration. (n.d.). University of Hawaii. [Link]
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Comparison of aluminum mordants on the colorfastness of natural dyes on cotton. (n.d.). CORE. [Link]
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The Dyeing of Wool with Chrome Dyes. (n.d.). ResearchGate. [Link]
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Comparative analysis of colour strength and fastness properties on extracts natural dye from onion's outer shell and its use in eco-friendly dyeing of silk fabric. (2017). ResearchGate. [Link]
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How to Mordant — Cellulose Fibres. (n.d.). Maiwa. [Link]
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Understanding the Fastness Issues of Natural Dyes. (2024). ResearchGate. [Link]
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How To Mordant Cellulose Fibers. (2021). YouTube. [Link]
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Effect of different mordants in dyeing properties of wool fiber with natural dye extracted from saffron petals. (2021). ResearchGate. [Link]
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The Chemistry of Chrome Mordanting of Wool. (n.d.). ResearchGate. [Link]
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Guideline for Natural Dyeing with protein fibres. (n.d.). Natural Dyes. [Link]
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Eco-Friendly Natural Dyes: A Comparative Study with Direct Dyes. (2025). ResearchGate. [Link]
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How to Mordant Protein Fibers | Silk and Wool. (n.d.). Kristin Arzt. [Link]
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Comprehensive Characterization of Textile Effluents from Tiruppur: A Strategic Outlook of Environmental Burden and Scope for Sustainable Management. (n.d.). ResearchGate. [Link]
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Assessment of Chromium Contamination in Aquatic Environments near Tannery Industries: A Portuguese Case Study. (n.d.). MDPI. [Link]
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Fastness Properties of Dyed Silk Fabric with Eco-Friendly Natural Dyes Obtained from Achras Sapota and Cordia Sebestena. (n.d.). Journal of Environmental Nanotechnology. [Link]
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Low Chrome Dyeing: Eliminating Cr(VI) in the Exhausted Bath by Using Cr(III) as the Mordant. (1995). KISTI. [Link]
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A Guide to Mordanting Cellulose Fibres: Cotton and Linen. (n.d.). themazi. [Link]
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The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts. (2022). MedCrave online. [Link]
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9 Mordant Dye - Chromium. (n.d.). Scribd. [Link]
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How to Mordant Cellulose Fibers | Steps to Pre-treat Fabric Before Dyeing. (n.d.). Kristin Arzt. [Link]
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Chromium(III) and chromium(VI) release from leather during 8 months of simulated use. (2016). National Institutes of Health. [Link]
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Step 2: Mordanting. (2025). Juli Rae Art. [Link]
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Chromium released from leather – I: exposure conditions that govern the release of chromium(III) and chromium(VI). (n.d.). National Institutes of Health. [Link]
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Impacts of Chromium from Tannery Effluent and Evaluation of Alternative Treatment Options. (2025). ResearchGate. [Link]
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Chromium in fabrics. (2013). OEcotextiles. [Link]
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Mordanting Blends of Cellulose & Protein Fibers. (n.d.). Ryan Taylor. [Link]
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Determination of Chromium in the Tannery wastewater, Korangi, Karachi. (2018). Juniper Publishers. [Link]
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Use of natural mordant in dyeing of wool (Terminalia (Punica granatum), (Curcuma long a). (n.d.). Indian Journal of Fibre & Textile Research. [Link]
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How to Mordant Wook, Silk or Other Protein Fibres. (n.d.). Maiwa. [Link]
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Chemistry of natural and synthetic dye materials with metal mordants in various fabrics for sustainable textile applications: a comprehensive review. (2025). ResearchGate. [Link]
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Natural Dyeing and Mordants: A Comprehensive Review of Eco-friendly Textile Practices. (2025). ResearchGate. [Link]
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Comparison of the effect of metal mordants and bio-mordants on the colorimetric and antibacterial properties of natural dyes on cotton fabric. (n.d.). ResearchGate. [Link]
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The effect of type and method of mordant towards cotton fabric dyeing quality using jengkol (Archidendron jiringa) pod waste. (n.d.). ResearchGate. [Link]
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Leaching of chromium from chromium contaminated soil: Speciation study and geochemical modeling. (2025). ResearchGate. [Link]
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Soil contamination due to textile effluent-case study on the printing cluster of Jaipur. (n.d.). ResearchGate. [Link]
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The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts. (2022). MedCrave online. [Link]
-
Chromium allergy: significance of both Cr(III) and Cr(VI). (2025). ResearchGate. [Link]
-
Chromium Compounds. (n.d.). United States Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Chromium and Sulfate in Tanning Liquors
For researchers, scientists, and professionals in the leather tanning and environmental monitoring sectors, the accurate quantification of chromium and sulfate in tanning liquors is paramount for process control, regulatory compliance, and minimizing environmental impact. This guide provides an in-depth comparison of analytical methodologies, offering field-proven insights and experimental data to aid in the selection of the most appropriate technique for your specific needs.
The Critical Role of Chromium and Sulfate Monitoring
Chrome tanning is the most widely used method for leather production, primarily due to the excellent hydrothermal stability and desirable physical properties imparted by chromium(III) salts, most commonly basic chromium sulfate.[1] However, the tanning process is not 100% efficient, and a significant portion of the chromium and sulfate remains in the spent tanning liquors.[2] Unmanaged discharge of these effluents can lead to significant environmental contamination. While chromium(III) is an essential nutrient at low concentrations, its hexavalent form, chromium(VI), is a known carcinogen and environmental hazard.[3] High concentrations of sulfate can also negatively impact aquatic ecosystems and infrastructure.[4] Therefore, robust and reliable analytical methods are essential for:
-
Process Optimization: Ensuring the efficient uptake of chromium by the leather, minimizing waste.
-
Quality Control: Maintaining the desired chemical composition of the tanning liquor for consistent leather quality.[5]
-
Environmental Compliance: Meeting regulatory discharge limits for chromium and sulfate.[6]
-
Wastewater Treatment Efficacy: Evaluating the performance of treatment processes designed to remove these contaminants.[7]
This guide will compare and contrast the principal analytical techniques for the determination of chromium and sulfate in the complex matrix of tanning liquors, which often contain high concentrations of salts, organic matter, and other potential interferences.
Quantitative Analysis of Chromium: A Comparative Overview
The choice of analytical method for chromium depends on the specific requirements of the analysis, such as the need to determine total chromium or to speciate between Cr(III) and Cr(VI), the required sensitivity, and the available instrumentation.
Classical Method: Iodometric Titration
Principle: This volumetric method determines the total chromium concentration. In a preparatory step, chromium(III) in the sample is oxidized to chromium(VI) using a strong oxidizing agent like potassium persulfate or perchloric acid.[8] The resulting dichromate ions then react with an excess of potassium iodide in an acidic medium to liberate iodine. The liberated iodine is subsequently titrated with a standardized sodium thiosulfate solution using a starch indicator. The amount of thiosulfate consumed is directly proportional to the amount of chromium in the sample.[9][10]
Causality of Experimental Choices: The oxidation of Cr(III) to Cr(VI) is a critical step as Cr(III) does not readily react with iodide. The choice of a strong oxidizing agent ensures complete conversion. The reaction is performed in an acidic solution to facilitate the redox reaction between dichromate and iodide. The starch indicator forms a deep blue complex with iodine, providing a sharp and easily detectable endpoint.
Experimental Protocol: Iodometric Titration for Total Chromium (Adapted from ISO 5398-1) [10]
-
Sample Preparation & Oxidation:
-
Pipette a known volume of the tanning liquor into a flask.
-
Add a mixture of sulfuric acid and nitric acid.
-
Carefully add perchloric acid and heat the solution to oxidize Cr(III) to Cr(VI). The solution will turn a clear orange-yellow upon complete oxidation.
-
Cool the solution and dilute it with distilled water.
-
-
Iodine Liberation:
-
Add potassium iodide solution to the oxidized sample. The solution will turn a dark reddish-brown due to the liberation of iodine.
-
-
Titration:
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
-
Calculation:
-
Calculate the concentration of chromic oxide (Cr₂O₃) based on the volume and concentration of the sodium thiosulfate titrant used.
-
Workflow for Iodometric Titration of Chromium
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A Comparative Guide to the Catalytic Performance of Supported Chromium Catalysts
In the landscape of industrial chemistry, the efficiency and selectivity of catalytic processes are paramount. Supported chromium catalysts have long been a cornerstone in various large-scale applications, from the production of polymers that form the basis of countless consumer goods to the synthesis of essential chemical intermediates. This guide provides a comprehensive validation of the catalytic performance of supported chromium catalysts, offering a direct comparison with viable alternatives. We will delve into the experimental data that underpins these comparisons, providing researchers, scientists, and drug development professionals with a detailed, evidence-based understanding of their capabilities.
Section 1: Ethylene Polymerization - The Realm of the Phillips Catalyst
The production of high-density polyethylene (HDPE) is dominated by a few key catalytic systems. Among these, the supported chromium catalyst, famously known as the Phillips catalyst, is a major player, responsible for producing approximately half of the world's polyethylene.[1] This heterogeneous catalyst typically consists of chromium oxide dispersed on a high-surface-area support, most commonly silica.[1][2]
Performance of Supported Chromium (Phillips) Catalysts
The Phillips catalyst is renowned for its ability to produce polyethylene with a broad molecular weight distribution, a desirable characteristic for many applications.[3][4] The catalytic activity is influenced by the nature of the support and the activation conditions.[5] The polymerization process is typically carried out in a slurry or gas phase reactor.[6]
Comparative Analysis: Phillips vs. Ziegler-Natta and Metallocene Catalysts
The primary competitors to the Phillips catalyst are Ziegler-Natta and metallocene-based systems.[1][7]
-
Ziegler-Natta (Z-N) Catalysts: These catalysts, typically based on titanium compounds, are also widely used for HDPE production.[1][7] They generally produce polymers with a narrower molecular weight distribution compared to Phillips catalysts.[8] The activity of Z-N catalysts can be very high, but they are often more sensitive to impurities.[9]
-
Metallocene Catalysts: Metallocene catalysts are a newer class of single-site catalysts that offer precise control over the polymer's microstructure and a very narrow molecular weight distribution.[4][7] This allows for the production of specialty polymers with tailored properties.[4] Their activity can be exceptionally high, often surpassing that of traditional catalysts.[10]
| Catalyst System | Typical Support | Polymer Molecular Weight Distribution (MWD) | Catalytic Activity (kg PE/g cat·h) | Key Advantages | Key Disadvantages |
| Supported Chromium (Phillips) | Silica, Alumina, Titania[5] | Broad[3][4] | Varies (e.g., up to 58,000 for a specific metallocene-like Cr catalyst)[10] | Robust, cost-effective, produces polymer with good processing characteristics.[11][12] | Less control over polymer microstructure compared to metallocenes. |
| Ziegler-Natta | MgCl₂[9] | Narrower than Phillips[8] | High (e.g., activities can be enhanced with mixed activators)[13] | High activity, well-established technology.[9] | Multi-sited nature leads to less uniform polymer.[7] |
| Metallocene | Silica, Alumina | Very Narrow[4][7] | Very High (e.g., >10⁴ kg molZr⁻¹ h⁻¹)[10] | Excellent control over polymer architecture, high comonomer incorporation.[4][14] | Higher cost, can be sensitive to poisons. |
Experimental Validation Workflow: Ethylene Polymerization
The validation of a catalyst's performance in ethylene polymerization involves a systematic experimental approach.
Caption: Workflow for validating ethylene polymerization catalyst performance.
Section 2: Alkane Dehydrogenation - A Key Route to Olefins
Supported chromium catalysts, particularly those based on chromium oxide on alumina (CrOₓ/Al₂O₃), are workhorses in the industrial dehydrogenation of light alkanes to produce valuable olefins like propylene and butenes.[15][16] This process is a critical alternative to steam cracking for on-purpose olefin production.[7]
Performance of Supported Chromium Catalysts in Dehydrogenation
CrOₓ/Al₂O₃ catalysts demonstrate good activity and selectivity for alkane dehydrogenation.[17] The performance is influenced by the chromium loading, the specific phase of alumina support, and the presence of promoters.[18][19] However, these catalysts are susceptible to deactivation due to coke formation, requiring periodic regeneration.[17]
Comparative Analysis: Chromium-Based vs. Platinum-Based Catalysts
The primary alternative to chromium-based catalysts for alkane dehydrogenation are platinum-based systems, often promoted with tin (Pt-Sn).[3]
-
Platinum-Based Catalysts: Supported platinum catalysts, typically on alumina or zeolites, exhibit high activity and selectivity for alkane dehydrogenation.[3] The addition of promoters like tin enhances their stability and selectivity by mitigating side reactions and coke formation.[20]
| Catalyst System | Typical Support | Propane Conversion (%) | Propylene Selectivity (%) | Key Advantages | Key Disadvantages |
| CrOₓ/Al₂O₃ | γ-Alumina[15] | ~35 (at 550°C)[17] | >90[17] | Lower cost compared to platinum.[13] | Environmental concerns with Cr(VI), deactivation by coking.[17][21] |
| Pt-Sn/Al₂O₃ | γ-Alumina | ~30-50 (at 590°C)[21] | >95[21] | High activity and selectivity, better stability with promoters.[3][22] | Higher cost of platinum. |
| Pt/Zeolite | ZSM-5, K-L | ~20-40 (at 575°C)[1] | >90[1] | High surface area and shape selectivity can enhance performance.[1] | Acidity of some zeolites can promote side reactions.[1] |
Experimental Validation Workflow: Alkane Dehydrogenation
Validating the performance of a dehydrogenation catalyst requires a rigorous experimental setup and analysis.
Caption: Workflow for validating alkane dehydrogenation catalyst performance.
Section 3: Experimental Protocols
Catalyst Characterization Techniques
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material, a critical parameter for heterogeneous catalysts.[15][23]
Step-by-Step Protocol:
-
Sample Degassing: Weigh an appropriate amount of the catalyst sample into a sample tube. Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed contaminants from the surface. The degassing temperature and time depend on the nature of the material.[24]
-
Measurement: Place the sample tube in a BET analysis instrument. The sample is cooled, typically with liquid nitrogen, and a known amount of an inert gas (usually nitrogen) is introduced at various partial pressures.[15][24]
-
Data Analysis: The amount of gas adsorbed at each partial pressure is measured. The BET equation is then applied to the data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the monolayer volume, from which the total surface area is determined.[25]
XRD is a powerful technique for identifying the crystalline phases present in a catalyst and for determining crystallite size.[26][27]
Step-by-Step Protocol:
-
Sample Preparation: The catalyst sample is typically ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[28]
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The positions of the diffraction peaks are used to identify the phases by comparison with a database (e.g., the ICDD PDF database). The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
TEM provides high-resolution images of the catalyst, allowing for the visualization of the morphology, particle size, and dispersion of the active components on the support.[29][30]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the catalyst powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to create a suspension. A drop of the suspension is then deposited onto a TEM grid (a small copper grid coated with a thin carbon film) and allowed to dry.
-
Imaging: The TEM grid is inserted into the electron microscope. A high-energy electron beam is transmitted through the sample, and the resulting image is projected onto a fluorescent screen or captured by a camera.
-
Analysis: The TEM images are analyzed to determine the size and distribution of the catalyst particles. Elemental analysis can also be performed using techniques like Energy-Dispersive X-ray Spectroscopy (EDS) to map the distribution of different elements within the catalyst.[30]
Catalyst Performance Testing
Step-by-Step Protocol:
-
Reactor Setup: A stainless-steel autoclave reactor is typically used.[5] The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Catalyst Introduction: A known amount of the activated catalyst is introduced into the reactor, typically as a slurry in a dry, inert solvent (e.g., hexane).[5]
-
Polymerization: The reactor is heated to the desired temperature (e.g., 90°C) and pressurized with ethylene to a specific pressure (e.g., 31.5 bar).[5] The reaction is allowed to proceed for a set period with constant stirring.
-
Product Recovery and Analysis: The polymerization is terminated, and the resulting polymer is collected, washed, and dried. The catalytic activity is calculated based on the mass of polymer produced per mass of catalyst per unit time. The polymer is then characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
Step-by-Step Protocol:
-
Reactor Setup: A quartz or stainless-steel fixed-bed reactor is placed inside a furnace.[2] A known amount of the catalyst is packed into the reactor, usually supported by quartz wool.
-
Catalyst Pre-treatment: The catalyst is typically pre-treated in situ. This may involve calcination in air followed by reduction in a stream of hydrogen at an elevated temperature to activate the catalyst.[31]
-
Dehydrogenation Reaction: The reactant gas mixture (e.g., propane and a diluent gas like nitrogen or hydrogen) is passed through the catalyst bed at a controlled flow rate and temperature (e.g., 525-625°C).[2]
-
Product Analysis: The composition of the effluent gas stream is analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors to determine the conversion of the alkane and the selectivity to the desired olefin and any byproducts.
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Measuring surface areas in catalysts - Norlab. (n.d.). Retrieved January 2, 2026, from [Link]
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Comparison of Support Effects on Phillips and Metallocene Catalysts - MDPI. (2019). Retrieved January 2, 2026, from [Link]
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Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes - Polymer Chemistry (RSC Publishing). (2023). Retrieved January 2, 2026, from [Link]
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Notes - MEASURING SURFACE AREAS IN CATALYSTS | Altamira Instruments. (n.d.). Retrieved January 2, 2026, from [Link]
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In Situ Electron Microscopy for Heterogeneous Catalysis - Protochips. (n.d.). Retrieved January 2, 2026, from [Link]
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Investigating the CrOx/Al2O3 Dehydrogenation Catalyst Model: II. Relative Activity of the Chromium Species on the Catalyst Surface | Request PDF - ResearchGate. (2001). Retrieved January 2, 2026, from [Link]
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Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method: Standard Operating Procedure Series - SciSpace. (2016). Retrieved January 2, 2026, from [Link]
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(PDF) Using High Throughput Experimentation Approach for the Evaluation of Dehydrogenation Catalysts: Potential Interests and Drawbacks - ResearchGate. (2014). Retrieved January 2, 2026, from [Link]
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Propane dehydrogenation over a Cr2O3/Al2O3 catalyst: Transient kinetic modeling of propene and coke formation | Request PDF - ResearchGate. (2019). Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Guide to Chromium Salts for Alcohol Oxidation
For decades, chromium(VI)-based reagents have been mainstays in the organic chemist's toolkit for the crucial transformation of alcohols to carbonyl compounds. Their effectiveness is undeniable, but the choice of a specific chromium salt can dramatically influence the outcome of a reaction, dictating selectivity, yield, and compatibility with other functional groups. This guide provides a comparative analysis of common chromium(VI) reagents, offering insights into their mechanisms, practical applications, and the rationale behind choosing one over another.
The Unifying Mechanism: The Chromate Ester Intermediate
The oxidation of alcohols by chromium(VI) reagents proceeds through a common mechanistic pathway. The initial step involves the reaction of the alcohol with the chromium(VI) species to form a chromate ester.[1][2] The rate-determining step is the subsequent elimination of a proton from the carbon bearing the hydroxyl group, which facilitates the formation of the carbon-oxygen double bond and the reduction of chromium from Cr(VI) to Cr(IV).[2][3]
This Cr(IV) species can further react to ultimately yield the more stable Cr(III) oxidation state.[4][5] The nature of the ligands on the chromium atom and the reaction conditions significantly modulate the reagent's reactivity and selectivity.
Caption: Generalized mechanism of alcohol oxidation by Cr(VI) reagents.
A Comparative Analysis of Key Chromium(VI) Reagents
The choice of the specific chromium salt is critical and depends on the desired product and the sensitivity of the substrate. Here, we compare four widely used reagents: Jones Reagent, Collins Reagent, Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC).
Jones Reagent (Chromic Acid)
The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[3][6] It is a powerful and cost-effective oxidizing agent.
-
Reactivity and Selectivity: Jones reagent is a strong oxidant. It readily oxidizes secondary alcohols to ketones in high yields.[7] However, it will oxidize primary alcohols to carboxylic acids.[6][8] The aqueous acidic conditions lead to the formation of a gem-diol intermediate from the initially formed aldehyde, which is then further oxidized.[6] It is generally not suitable for the preparation of aldehydes from primary alcohols, except in the case of some benzylic and allylic alcohols that resist hydrate formation.[9]
-
Substrate Compatibility: Due to its strong acidity, Jones reagent is incompatible with acid-sensitive functional groups.[6]
-
Advantages: Inexpensive, powerful, and effective for oxidizing secondary alcohols to ketones.[2][7]
-
Disadvantages: Highly acidic conditions, over-oxidation of primary alcohols, and the use of a toxic heavy metal.[6][10]
Collins Reagent
Collins reagent is a complex of chromium trioxide and pyridine in dichloromethane (CrO₃·2Py).[11][12][13]
-
Reactivity and Selectivity: It is a milder oxidant compared to Jones reagent and operates under anhydrous conditions, which is key to its selectivity.[11][14] This allows for the selective oxidation of primary alcohols to aldehydes, stopping the reaction at the aldehyde stage.[11][15] Secondary alcohols are efficiently converted to ketones.[12]
-
Substrate Compatibility: Being less basic than the related Sarett reagent (which uses pyridine as the solvent), and avoiding the strong acidity of the Jones reagent, the Collins reagent is suitable for many acid- and base-sensitive substrates.[11][14]
-
Advantages: Excellent for the selective oxidation of primary alcohols to aldehydes, especially for sensitive substrates.[15]
-
Disadvantages: The reagent is hygroscopic and can be difficult to prepare and handle.[11] It often requires a large excess of the reagent, and the workup can be complicated by the formation of sticky chromium byproducts.[11]
Pyridinium Chlorochromate (PCC)
PCC is a pyridinium salt of chlorochromic acid, [C₅H₅NH][CrO₃Cl].[16] It is a more convenient and widely used alternative to the Collins reagent.
-
Reactivity and Selectivity: PCC is a mild and selective oxidizing agent for converting primary alcohols to aldehydes and secondary alcohols to ketones.[3][17] Like the Collins reagent, it is used under anhydrous conditions, typically in dichloromethane, preventing over-oxidation of primary alcohols.[17][18]
-
Substrate Compatibility: PCC is slightly acidic and may not be suitable for very acid-sensitive compounds.[10][19] However, it is generally more versatile than Jones reagent.
-
Advantages: Commercially available, easier to handle than Collins reagent, and provides good yields for the selective oxidation to aldehydes and ketones.[16]
-
Disadvantages: PCC is still a chromium(VI) compound with associated toxicity and disposal issues.[10] The reaction can sometimes produce a tarry residue, complicating purification.[10]
Pyridinium Dichromate (PDC)
PDC is the pyridinium salt of dichromate, [(C₅H₅NH)₂][Cr₂O₇].[20] It offers a nuanced reactivity profile that can be tuned by the choice of solvent.
-
Reactivity and Selectivity: PDC is less acidic than PCC and is therefore more suitable for the oxidation of acid-sensitive substrates.[20] In dichloromethane (DCM), it behaves similarly to PCC, oxidizing primary alcohols to aldehydes and secondary alcohols to ketones.[19] However, in a polar aprotic solvent like dimethylformamide (DMF), PDC will oxidize primary alcohols to carboxylic acids.[19]
-
Substrate Compatibility: Its lower acidity makes it a better choice than PCC for substrates with acid-labile protecting groups or other sensitive functionalities.[19][20]
-
Advantages: Less acidic than PCC, offering better compatibility with sensitive substrates. The solvent-dependent reactivity provides greater synthetic flexibility.[19]
-
Disadvantages: As with all reagents discussed, it is a toxic chromium compound.[20]
Comparative Summary of Chromium(VI) Reagents
| Reagent | Composition | Typical Solvent | Oxidation of 1° Alcohols | Oxidation of 2° Alcohols | Key Advantages | Key Disadvantages |
| Jones Reagent | CrO₃ in H₂SO₄(aq) | Acetone | Carboxylic Acid | Ketone | Powerful, inexpensive | Highly acidic, over-oxidation |
| Collins Reagent | CrO₃·2Py | Dichloromethane | Aldehyde | Ketone | Mild, good for sensitive substrates | Hygroscopic, difficult to handle |
| PCC | [C₅H₅NH][CrO₃Cl] | Dichloromethane | Aldehyde | Ketone | Convenient, selective | Slightly acidic, tarry byproducts |
| PDC | [(C₅H₅NH)₂][Cr₂O₇] | DCM or DMF | Aldehyde (DCM), Carboxylic Acid (DMF) | Ketone | Less acidic than PCC, tunable reactivity | Toxic, solvent-dependent outcome |
Experimental Protocols
The following are representative protocols for the oxidation of a generic primary alcohol to an aldehyde using PCC and the oxidation of a secondary alcohol to a ketone using Jones reagent.
General Experimental Workflow
Caption: A typical experimental workflow for alcohol oxidation.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using PCC
Materials:
-
Primary alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of a non-polar solvent like diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone using Jones Reagent
Materials:
-
Secondary alcohol (e.g., Cyclooctanol) (1.0 eq)
-
Jones Reagent (prepared by dissolving CrO₃ in aqueous H₂SO₄)[2][6][21]
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate
-
Diethyl ether or dichloromethane (for extraction)
-
Round-bottom flask, dropping funnel, thermometer, and mechanical stirrer
Procedure:
-
Dissolve the secondary alcohol (1.0 eq) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[7]
-
Cool the stirred solution to 0-5 °C in an ice-water bath.[2]
-
Slowly add the Jones reagent from the dropping funnel, maintaining the temperature below 20-35 °C.[7]
-
Continue the addition until the orange color of the reagent persists for about 20 minutes, indicating the reaction is complete.[7]
-
Quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green solution is obtained.[2]
-
Carefully neutralize the reaction mixture with solid sodium bicarbonate until gas evolution ceases.[2]
-
Filter the mixture to remove the precipitated chromium salts and wash the filter cake with acetone.[2]
-
Combine the filtrate and washings and remove the acetone under reduced pressure.[2]
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to yield the ketone.
Safety and Environmental Considerations
All chromium(VI) compounds are highly toxic, carcinogenic, and environmentally hazardous.[10][22][23] Therefore, they must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[24][25] All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.[23][24][25][26]
Given the hazards associated with chromium reagents, the development and use of "greener" alternatives are highly encouraged. Reagents such as Dess-Martin periodinane (DMP), Swern oxidation, and TEMPO-catalyzed oxidations offer milder conditions and avoid the use of heavy metals.[3][27][28]
Conclusion: Selecting the Appropriate Reagent
The choice among chromium-based oxidants is a balance between reactivity, selectivity, and substrate tolerance. For robust secondary alcohols where acidity is not a concern, the inexpensive and powerful Jones reagent is a viable option. For the selective synthesis of aldehydes from primary alcohols, or for reactions with acid-sensitive substrates, the milder, anhydrous conditions offered by PCC and PDC are superior. PDC provides an additional layer of control through its solvent-dependent reactivity and is the reagent of choice for particularly delicate substrates. While effective, the significant health and environmental risks of chromium(VI) compounds necessitate careful handling and underscore the importance of considering safer, modern alternatives whenever possible.
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- 23. nj.gov [nj.gov]
- 24. research.arizona.edu [research.arizona.edu]
- 25. dept.harpercollege.edu [dept.harpercollege.edu]
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- 28. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Comparative Guide to Spectroscopic Techniques for the Validation of Chromium (III) Sulfate Purity
For professionals in research and drug development, the purity of chemical reagents is not a matter of simple compliance but a cornerstone of experimental validity and product safety. Chromium (III) sulfate, a key compound in industries ranging from leather tanning to catalysis, is no exception.[1][2] Its efficacy and safety are directly tied to its purity, with particular concern for the presence of other metallic ions and, most critically, the highly toxic and carcinogenic hexavalent chromium (Cr(VI)).[3]
This guide provides an in-depth comparison of principal spectroscopic techniques for the comprehensive validation of Chromium (III) sulfate purity. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system. Our focus will be on providing the practical insights needed to select the appropriate technique and generate reliable, defensible data.
Atomic Absorption Spectroscopy (AAS): The Workhorse for Total Chromium and Key Metal Impurities
Atomic Absorption Spectroscopy (AAS) is a robust and widely accessible technique, making it a common first choice for quantifying specific metallic elements. It operates on the principle that atoms in a ground state will absorb light at a characteristic wavelength when excited. The amount of light absorbed is directly proportional to the concentration of the analyte. For Chromium (III) sulfate analysis, AAS is primarily used to confirm the total chromium content and to quantify specific, known metallic impurities like iron or ammonium.[4][5]
Expertise in Practice: Why Choose AAS?
The choice between its two main variants, Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS), depends entirely on the required sensitivity. FAAS is faster and suitable for concentrations in the parts-per-million (ppm) range, making it ideal for assaying the primary Cr(III) content. GFAAS offers superior sensitivity, reaching parts-per-billion (ppb) levels, which is necessary for trace and ultra-trace impurity analysis.[6] The use of a matrix modifier in GFAAS is a critical step; it alters the sample matrix to prevent the premature volatilization of the analyte during the charring step, thereby enhancing accuracy.[6][7]
Experimental Protocol: Total Chromium by FAAS
-
Standard Preparation: Prepare a stock solution of 1000 µg/mL Cr from a certified reference material.[6] Serially dilute this stock with ASTM Type 1 water to create a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL). All dilutions should be acidified with nitric acid (e.g., to 0.5% v/v) to ensure chromium stability.
-
Sample Preparation: Accurately weigh approximately 0.1 g of the Chromium (III) sulfate sample. Dissolve it in a 100 mL volumetric flask with ASTM Type 1 water. Acidify with nitric acid to match the matrix of the standards. This initial solution will likely require significant further dilution to fall within the linear range of the calibration curve.
-
Instrument Setup:
-
Analysis:
-
Aspirate a blank solution (acidified water) to zero the instrument.
-
Aspirate the calibration standards in ascending order of concentration to generate a calibration curve. The correlation coefficient (R²) should be >0.995.
-
Aspirate the prepared sample solution. The instrument software will use the calibration curve to calculate the chromium concentration.
-
Run a quality control check standard after every 10-15 samples to verify instrument stability.
-
-
Calculation: Account for all dilution factors to calculate the percentage of chromium in the original solid sample.
Workflow for AAS Analysis
Caption: AAS workflow for total chromium determination.
Inductively Coupled Plasma (ICP): The Comprehensive Impurity Profiler
When a broad, untargeted screen for elemental impurities is required, Inductively Coupled Plasma (ICP) techniques are unparalleled. Both ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) utilize a high-temperature argon plasma to atomize and ionize the sample. ICP-OES measures the characteristic light emitted by the excited atoms, while ICP-MS separates and counts the ions based on their mass-to-charge ratio.
Expertise in Practice: Why Choose ICP?
ICP's primary advantage is its multi-element capability, allowing for the simultaneous quantification of dozens of potential metallic impurities from a single sample run.[8] This is crucial for purity validation where the identity of contaminants may not be known a priori. ICP-MS offers exceptionally low detection limits, often in the parts-per-trillion (ppt) range, making it the gold standard for ultra-trace analysis required in pharmaceutical and high-purity material applications.[8][9] Furthermore, when coupled with Ion Chromatography (IC), ICP-MS becomes a powerful tool for speciation analysis, capable of separating and quantifying both Cr(III) and the toxic Cr(VI).[10][11][12][13][14]
Experimental Protocol: Multi-Element Impurity Analysis by ICP-MS
-
Standard Preparation:
-
Use a multi-element certified reference standard containing expected impurities (e.g., Fe, Pb, Cd, Ni, Zn).
-
Prepare a series of calibration standards by diluting the stock in a matrix matching the sample (e.g., 2% nitric acid).
-
Prepare an internal standard solution (e.g., containing Y, In, Bi) that will be mixed with all blanks, standards, and samples to correct for instrument drift and matrix effects.
-
-
Sample Preparation:
-
Accurately weigh about 0.1 g of the Chromium (III) sulfate sample into a digestion vessel.
-
Add high-purity nitric acid and, if necessary, hydrochloric acid for complete dissolution.
-
Digest the sample using a microwave digestion system. This is a critical step to break down the sample matrix and ensure all analytes are in a measurable form.
-
After cooling, dilute the digestate to a final volume (e.g., 50 mL) with ASTM Type 1 water. The final acid concentration should match the standards.
-
-
Instrument Setup:
-
Perform daily performance checks and tune the ICP-MS to optimize sensitivity and minimize interferences.
-
Select isotopes for each target element that are free from known isobaric and polyatomic interferences. For chromium, ⁵²Cr and ⁵³Cr are commonly monitored.[10]
-
Utilize a collision/reaction cell (if available) with a gas like helium or hydrogen to reduce polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[10][14]
-
-
Analysis:
-
Analyze the calibration blank and standards to establish the calibration curves.
-
Analyze the prepared sample solution.
-
Run periodic checks with a blank and a mid-range standard to monitor for contamination and drift.
-
-
Data Processing: The instrument software quantifies each element based on its respective calibration curve, applies internal standard corrections, and reports the concentration in the original solid sample after accounting for weight and dilution.
Workflow for ICP-MS Analysis
References
- 1. Using UV-Vis Spectrophotometry for Chromium Determination in the Leather Tanning Industry | HunterLab [hunterlab.com]
- 2. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7148068B1 - Method of trivalent chromium concentration determination by atomic spectrometry - Google Patents [patents.google.com]
- 5. laballey.com [laballey.com]
- 6. nemi.gov [nemi.gov]
- 7. Chrome- Determination by AAS | OIV [oiv.int]
- 8. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]
- 11. analytik-jena.com [analytik-jena.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Performance of Chromium (III) sulfate in leather tanning compared to vegetable tannins
An In-Depth Comparative Guide to the Performance of Chromium (III) Sulfate and Vegetable Tannins in Leather Tanning
As a Senior Application Scientist, the choice of tanning agent is the most critical decision in leather production, fundamentally defining the final product's physical, chemical, and aesthetic properties. While Chromium (III) sulfate has dominated the industry for over a century due to its efficiency and the high-performance characteristics it imparts, traditional vegetable tanning methods are experiencing a resurgence, driven by demand for their unique character and perceived environmental benefits.
This guide provides a detailed, evidence-based comparison of these two primary tanning systems. We will move beyond surface-level descriptions to explore the underlying chemical mechanisms, present quantitative performance data from standardized tests, and provide detailed protocols for researchers and quality control professionals to validate these findings. Our objective is to offer a clear, objective analysis to inform material selection and process development.
The Tanning Mechanism: A Molecular Perspective
The tanning process fundamentally transforms a putrescible animal hide into a stable, durable material—leather—by stabilizing its primary protein component, collagen. The efficacy of a tanning agent is determined by its ability to interact with and cross-link collagen fibers, thereby increasing the material's hydrothermal stability, mechanical strength, and resistance to microbial degradation. Chromium (III) and vegetable tannins achieve this stabilization through distinctly different chemical pathways.
Chromium (III) Tanning: The potency of basic chromium (III) sulfate lies in its ability to form highly stable coordination complexes with the carboxyl groups of collagen's acidic amino acid residues (aspartic and glutamic acid). Upon penetrating the collagen matrix, the chromium complexes polymerize and form irreversible cross-links between adjacent collagen chains. This creates a robust, covalently-bound network that imparts exceptional hydrothermal stability.[1]
Vegetable Tanning: Vegetable tannins are complex polyphenolic compounds derived from plant tissues.[2][3] Unlike the specific cross-linking action of chromium, vegetable tanning is a process of envelopment and hydrogen bonding. The large tannin molecules infiltrate the collagen fiber network, binding to the collagen backbone through a multitude of hydrogen bonds and hydrophobic interactions.[4] This action displaces water molecules and "fills" the interfibrillar spaces, resulting in a firm and dense material. The stability conferred is due to the sheer number of these weaker bonds rather than the strength of individual bonds.
The following diagram illustrates these distinct molecular interactions with the collagen protein structure.
Caption: Molecular interaction of tanning agents with collagen fibers.
Comparative Performance Analysis: Experimental Data
The choice between chromium and vegetable tanning is dictated by the desired end-use of the leather, as they produce materials with significantly different performance profiles. The following data summarizes these differences based on internationally recognized testing standards.
Data Presentation: Performance Comparison
| Performance Indicator | Chromium (III) Sulfate Tanned | Vegetable Tanned | Rationale & Significance |
| Shrinkage Temperature (Ts) | >100 °C (often up to 120 °C)[5][6] | 75 - 85 °C [7] | Ts measures hydrothermal stability, the key indicator of effective tanning. High Ts is crucial for processes involving heat, such as footwear manufacturing. |
| Tensile Strength | Higher (e.g., ~70.7 N/mm² for bovine)[8][9] | Lower [8][9] | Indicates the force required to pull the leather apart. Higher strength is critical for applications under tension like upholstery and straps. |
| Tear Strength | Higher | Lower | Measures the resistance to tearing from a cut or hole. Essential for the durability of stitched goods. |
| Elongation at Break | Higher [8][9] | Lower | Represents the leather's ability to stretch before breaking. Higher elongation contributes to flexibility and softness. |
| Softness / Flexibility | Inherently soft and flexible [10][11] | Initially firm and rigid , softens with use | Chrome tanning produces leather suitable for garments and upholstery, while vegetable-tanned is ideal for structured goods like belts and saddles. |
| Tanning Process Duration | Fast (~24 hours)[10] | Very Slow (Weeks to Months) | Process speed has significant implications for production cost and throughput. |
| Color Base | Pale blue-grey ("Wet Blue") | Shades of brown, tan, yellow (natural color of tannin)[12] | The neutral base of chrome-tanned leather makes it versatile for dyeing a wide spectrum of vibrant colors. |
| Lightfastness | Good to Excellent [13] | Poor to Moderate (tends to darken)[13][14] | Lightfastness is the ability to resist fading or color change upon exposure to UV light. |
| Patina Development | Minimal; consistent appearance | Excellent ; develops a rich, unique patina over time[15][16] | The aging characteristic of vegetable-tanned leather is highly valued for heritage and luxury goods. |
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of performance claims, all comparative testing must adhere to standardized methodologies. Below are detailed protocols for key performance indicators, referencing ISO standards.
Experimental Workflow: A Comparative Tanning Trial
The following diagram outlines a logical workflow for conducting a comparative study, from sample preparation to final analysis.
Caption: Standardized workflow for comparative leather tanning analysis.
Protocol 1: Determination of Hydrothermal Stability (Shrinkage Temperature)
-
Standard: ISO 3380:2015 - Leather — Physical and mechanical tests — Determination of shrinkage temperature up to 100 °C.
-
Principle: A leather specimen is gradually heated in water, and the temperature at which it exhibits sudden, irreversible shrinkage is recorded. This temperature is a direct measure of the stability of the collagen structure conferred by the tannage.[6]
-
Methodology:
-
Sample Preparation: Cut a rectangular test piece (50 mm x 2 mm) from a conditioned leather sample (as per ISO 2419).
-
Apparatus: Use a standard shrinkage temperature apparatus, which includes a water bath, a sample holder with a pointer, and a calibrated thermometer or thermocouple.
-
Procedure: a. Suspend the test piece in the holder and immerse it in the water bath at room temperature. b. Heat the water at a controlled rate of 2 °C per minute. c. Observe the pointer closely. The shrinkage temperature (Ts) is the temperature at which the pointer first shows a definite shrinking movement.
-
Reporting: Record the temperature to the nearest degree Celsius. For leathers expected to have a Ts above 100 °C (i.e., chrome-tanned), a pressurized vessel is required to prevent the water from boiling.[6]
-
Protocol 2: Determination of Tensile Strength and Percentage Elongation
-
Standard: ISO 3376:2020 - Leather — Physical and mechanical tests — Determination of tensile strength and percentage elongation.[17][18][19]
-
Principle: A test piece of a specified shape and size is stretched until it breaks using a tensile testing machine. The force required to break the piece and its elongation at break are recorded.
-
Methodology:
-
Sample Preparation: Cut a dumbbell-shaped test piece from the leather sample using a standard die. The narrow portion should be of a defined width (e.g., 10 mm). Measure the thickness of this portion accurately according to ISO 2589.
-
Apparatus: A calibrated tensile testing machine capable of maintaining a constant rate of jaw separation.
-
Procedure: a. Clamp the wide ends of the test piece into the jaws of the machine, ensuring the initial distance between jaws is set (e.g., 50 mm). b. Set the machine to separate the jaws at a constant speed (e.g., 100 mm/min).[20] c. Start the test and record the force and elongation continuously until the specimen breaks.
-
Calculation & Reporting:
-
Tensile Strength (N/mm²): Maximum force recorded (in Newtons) divided by the initial cross-sectional area (width x thickness in mm).
-
Percentage Elongation: The increase in length at the moment of break, expressed as a percentage of the initial jaw separation.
-
-
Protocol 3: Determination of Tear Load (Double Edge Tear)
-
Standard: ISO 3377-2:2016 - Leather — Physical and mechanical tests — Determination of tear load — Part 2: Double edge tear.[21]
-
Principle: This method, also known as the Baumann tear, measures the force required to tear a leather specimen from a pre-cut hole.
-
Methodology:
-
Sample Preparation: Cut a rectangular test piece and make a slit of a specified shape in its center. Measure the thickness of the specimen.
-
Apparatus: A tensile testing machine with specialized holders (a pair of upturned ends) that fit into the slit.[21]
-
Procedure: a. Place the test piece over the holders. b. Start the machine at a constant speed of grip separation (100 mm/min).[21] c. The machine pulls the holders apart, tearing the leather.
-
Reporting: Record the maximum force (in Newtons) exerted during the tearing process. This is the tear load.
-
Environmental and Safety Considerations
A comprehensive comparison requires an objective look at the environmental impact and potential hazards of each process.
-
Chromium Tanning: The primary concern is the management of chromium in the effluent. While Cr(III) used in tanning is not considered toxic, its discharge is regulated.[22] The more significant risk is the potential for Cr(III) to oxidize into hexavalent chromium (Cr(VI)) under specific conditions (e.g., high pH, UV exposure).[23] Cr(VI) is a known carcinogen, and its presence in leather is strictly regulated (e.g., to <3 mg/kg by EU REACH).[23][24] Modern tanneries employ advanced wastewater treatment and chrome recovery systems to mitigate these risks. Testing for Cr(VI) according to ISO 17075 is a critical quality control step.[23][25]
-
Vegetable Tanning: This process avoids the use of heavy metals.[26] However, it is resource-intensive, requiring large amounts of water and tannin-rich plant materials.[27] The wastewater generated has a very high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) due to the high concentration of organic polyphenols, which requires extensive biological treatment before discharge.[22]
Conclusion
The data unequivocally demonstrates that Chromium (III) sulfate and vegetable tannins produce leathers with fundamentally different, application-specific properties.
Chromium (III) sulfate excels in producing leather with superior hydrothermal stability, mechanical strength (tensile and tear), and flexibility.[8][9] Its efficiency and the versatility it offers for dyeing make it the scientifically preferred choice for high-performance applications such as footwear, automotive upholstery, and apparel, where durability and consistency are paramount.
Vegetable tannins , while yielding lower performance in key physical metrics, offer unique aesthetic qualities. The resulting leather is firm, has a natural appearance, and develops a distinctive patina over time, which is highly prized in traditional leather goods, saddlery, and craft applications.[16]
The selection of a tanning agent is therefore not a question of which is "better" in an absolute sense, but which is more fit-for-purpose. For researchers and developers, understanding the distinct molecular interactions and resulting physical properties is crucial for innovating new materials and optimizing processes for both performance and environmental sustainability.
References
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Comparison of physical and mechanical properties of chrome and vegetable tanned leather. [Link]
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Comparison of different tanning agents on the stabilization of collagen via differential scanning calorimetry | Request PDF - ResearchGate. [Link]
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Chrome vs Vegetable Tanned Leather: Which is More Sustainable? - J Wood Leathers. [Link]
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Can chrome tan leathers ever shrink/warp/curl in boiling water? : r/Leathercraft - Reddit. [Link]
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ISO 3377-2 Leather -- Physical and mechanical tests -- Determination of tear load -- Part 2. [Link]
-
ISO 3376:2020 - Leather - Physical and mechanical tests - Determination of tensile strength and percentage elongation - ANSI Webstore. [Link]
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Determination of chromium species in tanned leather samples | EVISA's News. [Link]
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Vegetable tannin composition and its association with the leather tanning effect - Taylor & Francis Online. [Link]
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Tensile testing leather to international standards (ISO) for strength, elongation and tear resistance methods | PPT Group. [Link]
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Chromium VI test method updated - SATRA. [Link]
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The Difference Between Vegetable Tanned and Chromium Tanned Leather - Popov Leather. [Link]
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Chromium(VI) Testing – Chrome VI/Cr6 in Leather - Eurofins BLC. [Link]
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Vegetable Tanned Vs. Chrome Tanned - Hemlock and Hyde. [Link]
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ISO 3376:2020 Leather - Physical and mechanical tests - Determination of tensile strength and percentage elongation - Sky Bear Technical Standards. [Link]
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Leather - Chemical determination of chromic oxide content - Part1: Quantification by titration. [Link]
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Environmental protection and tanning processes - Gusti Leder. [Link]
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The Difference Between Vegetable Tanned and Chrome Tanned Leather - Tanner Bates. [Link]
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Determining leather shrinkage temperature - SATRA. [Link]
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(PDF) Effect of retanning agents on dry heat resistance of leathers - ResearchGate. [Link]
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Vegetable-Tanned vs. Chrome-Tanned Leather: Which Is Greener? - Dokkanni. [Link]
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COMPARATIVE STUDY ON THE LIGHT FASTNESS PROPERTIES OF DIFFERENT WHITE TANNING AGENTS. [Link]
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The difference between Chrome-tanned and Vegetable tanned leather. [Link]
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Ultimate Guide to Vegetable Tanned Leathers vs Chrome Tanned Leathers - Maverick Made.. [Link]
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Interactions Between Collagen and Alternative Leather Tanning Systems to Chromium Salts by Comparative Thermal Analysis Methods - Ingenta Connect. [Link]
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Vegetable Tannins Used in the Manufacture of Historic Leathers - PMC - PubMed Central. [Link]
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Vegetable-Tanned vs Chrome-Tanned Leather Explained - Axess Wallets. [Link]
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Leather coloration. [Link]
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iso 3376 iultcs/iup 6 - iTeh Standards. [Link]
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Tanning Chemicals' Influence in Leather Tensile and Tear Strength Review - Journals@UC. [Link]
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Characteristic of Chrome-Tanned and Vegetable-Tanned Goat Garment Leathers - e-Journal UIN Suska. [Link]
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Effect of chrome powder offer on shrinkage temperature of leather - ResearchGate. [Link]
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Modified Vegetable Tanning Agents for Leather Manufacture - Quest Journals. [Link]
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Uncovering the miracle of leather tanning: A fascinating journey through chemical reactions. [Link]
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Comparison of physical and mechanical properties of chrome and vegetable tanned leather. [Link]
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Vegetable tannins and their colouring effect with leather - ResearchGate. [Link]
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Lightfastness properties of leathers tanned with various vegetable tannins - ResearchGate. [Link]
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Vegetable Tannins used in Leather Industry and Extraction Methods - Journals@UC. [Link]
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Full article: Greener approach for goat skin tanning - Taylor & Francis. [Link]
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Influence of different tanning agents on bovine leather thermal degradation - ResearchGate. [Link]
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Shrinkage temperature (Ts) of leather tanned by extracted and conventional tannin … - ResearchGate. [Link]
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Vegetable tanning vs. chrome tanning: Discover the difference and choo - Mauska ES. [Link]
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Research Article Vegetable Tannins as Chrome-Free Leather Tanning - Semantic Scholar. [Link]
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(PDF) Benefits and problems of chrome tanning in leather processing: Approach a greener technology in leather industry - ResearchGate. [Link]
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A review of the green chemistry approaches to leather tanning in imparting sustainable leather manufacturing - - UAL Research Online. [Link]
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The Difference Between Chromium and Vegetable-Tanned Leather - KOVI Fabrics. [Link]
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Vegetable tanned VS Chrome tanned- Easy identification hack! - YouTube. [Link]
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Vegetable Tannins as Chrome-Free Leather Tanning - ResearchGate. [Link]
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A Comparative Guide to the ICP-MS Analysis of Trace Metal Impurities in Chromium (III) Sulfate Hydrate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is a fundamental prerequisite for reliable, reproducible, and meaningful results. Chromium (III) sulfate hydrate, a compound utilized in various industrial and pharmaceutical applications, is no exception. The presence of unsolicited trace metal impurities can interfere with chemical reactions, compromise the stability of formulations, and introduce significant safety risks in pharmaceutical products. Therefore, the accurate quantification of these impurities at trace and ultra-trace levels is of paramount importance.
This guide provides an in-depth technical comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative analytical techniques for the determination of trace metal impurities in a complex chromium matrix. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower scientists in selecting the most appropriate methodology for their specific needs.
The Challenge: Navigating the Chromium Matrix
The analysis of a high-concentration chromium salt presents a significant analytical hurdle. The sample matrix—the bulk of the substance being analyzed, in this case, chromium (III) sulfate—can introduce substantial interferences that obscure the signals of the trace analytes of interest.[1] These matrix effects can be broadly categorized as:
-
Spectral Interferences: These occur when ions from the matrix or the plasma gas have the same mass-to-charge ratio (m/z) as the target analyte. In a chromium matrix, this is a primary concern. For instance, the argon gas used to generate the plasma can combine with carbon (from residual organic matter or CO2) to form argon carbide (⁴⁰Ar¹²C⁺), a polyatomic ion with a mass of 52, which directly interferes with the most abundant isotope of chromium (⁵²Cr).[2][3] Similarly, the chromium matrix itself can form polyatomic species, such as chromium oxides (CrO⁺) or argides (CrAr⁺), which can interfere with other elements.[4]
-
Non-Spectral (Physical) Interferences: High levels of dissolved solids from the chromium sulfate can physically affect the analysis.[5] These effects include altering the sample's viscosity, which impacts its aspiration into the instrument, and causing salt deposition on the instrument's interface cones, leading to signal drift and suppression over time.[6]
Addressing these challenges requires a technique with both high sensitivity and powerful interference-removal capabilities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard
ICP-MS is widely regarded as the premier technique for rapid, multi-element trace and ultra-trace analysis.[6] Its exceptional sensitivity allows for the quantification of impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[7]
The core principle involves introducing a liquid sample into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and ionizes the elements within the sample.[8] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.
Why ICP-MS is Superior for this Application:
The primary advantage of modern ICP-MS systems is the inclusion of collision/reaction cell (CRC) technology.[9] A CRC is placed before the mass analyzer and can be filled with a gas (e.g., helium, hydrogen). As ions pass through the cell, large polyatomic interferences (like ⁴⁰Ar¹²C⁺) undergo more collisions than the smaller analyte ions of the same mass. This process, known as Kinetic Energy Discrimination (KED), effectively filters out the interferences, allowing for the accurate measurement of the analyte.[9] Alternatively, reactive gases like hydrogen can be used to chemically react with and neutralize specific interferences.[3] This capability is crucial for overcoming the spectral interferences inherent in a chromium matrix.
Experimental Protocol: ICP-MS Analysis of this compound
This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity, aligning with standards such as those outlined in USP General Chapters <232> and <233>.[10][11]
1. Sample Preparation: The Foundation of Accuracy
Causality: The goal is to dissolve the this compound completely while introducing minimal contamination and ensuring the stability of the target trace metals in the solution. High-purity acids are essential to keep background levels low.[7]
-
Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a pre-cleaned, metal-free 50 mL centrifuge tube.
-
Dissolution: Add 1 mL of high-purity nitric acid (HNO₃) and 25 mL of deionized water (18.2 MΩ·cm). Cap the tube and vortex until the solid is fully dissolved. Gentle heating in a water bath (<60°C) may be used to expedite dissolution if necessary.
-
Dilution: Bring the final volume to 50 mL with deionized water. This results in a 1% (w/v) sample solution.
-
Insight: This dilution factor is critical. It is high enough to minimize non-spectral matrix effects from the dissolved solids but low enough to ensure the trace metal impurities remain above the instrument's detection limits.[5]
-
-
Internal Standard Addition: Just prior to analysis, an internal standard solution (e.g., containing Sc, Ge, Rh, In, Tb, Bi) is typically introduced online to the sample stream.
-
Causality: Internal standards are elements not expected to be in the sample. They are used to correct for instrument signal drift and physical matrix effects, dramatically improving precision and accuracy.[12]
-
2. Instrumentation and Calibration
Causality: Instrument parameters must be optimized to achieve a stable plasma, efficient ionization, and effective interference removal for the complex matrix.
Table 1: Typical ICP-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| RF Power | 1550 W | Ensures a robust plasma capable of handling the 1% dissolved solids without being extinguished. |
| Plasma Gas Flow | 15 L/min | Maintains the argon plasma torch. |
| Auxiliary Gas Flow | 0.8 L/min | Positions the plasma relative to the interface cones. |
| Nebulizer Gas Flow | ~1.0 L/min | Optimized for stable sample uptake and aerosol formation. |
| Collision Cell Gas | Helium | Used in Kinetic Energy Discrimination (KED) mode to remove a broad range of polyatomic interferences.[10] |
| Cell Gas Flow | 4.5 mL/min | An effective flow rate for removing interferences without significantly attenuating the analyte signal. |
| Dwell Time | 10-50 ms per analyte | The integration time spent measuring each mass; balanced for signal stability and analysis speed. |
3. Calibration and Quality Control
-
Calibration Standards: Prepare a series of multi-element calibration standards (e.g., 0.1, 1, 5, 10, 50 ppb) in a matrix that mimics the diluted sample (1% w/v high-purity chromium sulfate solution or 2% nitric acid).
-
Insight: Using a matrix-matched calibration curve can improve accuracy by compensating for matrix effects that are not fully corrected by the internal standard.[6]
-
-
Method Validation: The method's performance must be validated according to established guidelines (e.g., USP <233> or ICH Q2(R1)).[13] This involves assessing:
-
Accuracy: Determined by analyzing a sample spiked with known amounts of the target analytes and calculating the percent recovery (typically 70-150% is acceptable).[14]
-
Precision (Repeatability): Analyzing the same sample multiple times to ensure the results are consistent (typically expressed as Relative Standard Deviation, %RSD).
-
Specificity: The ability to unequivocally measure the analyte in the presence of matrix components, demonstrated by the effective removal of interferences.[13]
-
Visualization of the ICP-MS Workflow
Caption: Workflow for trace metal analysis in this compound by ICP-MS.
Comparative Analysis: Alternative Methodologies
While ICP-MS is often the optimal choice, other techniques have specific advantages and may be suitable depending on the laboratory's needs and the specific analytical question.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS, also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is a highly sensitive technique for quantifying one element at a time.[15] A small aliquot of the sample is injected into a graphite tube, which is then heated in stages to dry, char (ash), and finally atomize the sample. The amount of light absorbed by the atomized element is proportional to its concentration.[16]
-
Strengths:
-
Exceptional Sensitivity: Detection limits are comparable to, and sometimes better than, ICP-MS, reaching the low µg/L (ppb) range.[17]
-
Small Sample Volume: Requires only microliters of sample.[15]
-
Reduced Spectral Interferences: The lower-temperature atomization environment generates fewer spectral interferences compared to plasma-based techniques.[17]
-
-
Limitations:
-
Slow Throughput: Elements are analyzed sequentially, making the analysis of multiple impurities extremely time-consuming.[18] Measuring five elements can take 30-40 minutes per sample, compared to 2-3 minutes for all elements on an ICP-MS.[18]
-
Narrow Dynamic Range: The linear calibration range is limited, often requiring multiple dilutions for unknown samples.[15]
-
Matrix Effects: Susceptible to chemical interferences, which can be partially mitigated using matrix modifiers and advanced background correction techniques like Zeeman correction.[19]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES uses the same high-temperature argon plasma as ICP-MS to excite the atoms of the elements in a sample.[20] However, instead of measuring ions with a mass spectrometer, it measures the characteristic wavelengths of light (photons) emitted as the excited atoms return to their ground state. The intensity of the emitted light is proportional to the element's concentration.[8]
-
Strengths:
-
High Matrix Tolerance: ICP-OES is significantly more robust and tolerant of high concentrations of dissolved solids than ICP-MS.[8][21] It can often handle the 1% chromium sulfate solution with less signal drift.
-
Lower Cost: Both the initial instrument purchase price and running costs are generally lower than for ICP-MS.[8]
-
High Throughput: Like ICP-MS, it is a simultaneous multi-element technique.
-
-
Limitations:
-
Lower Sensitivity: Detection limits are typically 100 to 1000 times higher than ICP-MS or GFAAS, usually in the parts-per-million (ppm) to high parts-per-billion (ppb) range.[22] This may not be sufficient for meeting the stringent impurity limits required in pharmaceutical applications.[13]
-
Complex Spectral Interferences: In a matrix like chromium, which has a rich emission spectrum, spectral overlap from matrix lines onto analyte lines can be a significant problem, leading to false positives.[1][20] High-resolution optics are needed to resolve these interferences.[23]
-
Data Summary: Performance Comparison
Table 2: Comparison of Analytical Techniques for Trace Metal Analysis
| Feature | ICP-MS | GFAAS | ICP-OES |
|---|---|---|---|
| Principle | Mass Spectrometry of Ions | Atomic Absorption | Optical Emission |
| Typical Detection Limits | Very Low (ng/L to low µg/L; ppt-ppb)[22] | Very Low (µg/L; ppb)[15] | Moderate (high µg/L to mg/L; high ppb-ppm)[24] |
| Sample Throughput | High (multi-element, ~2-3 min/sample)[18] | Very Low (single-element, sequential)[18] | High (multi-element, ~2-3 min/sample) |
| Matrix Tolerance | Moderate (typically <0.2% TDS)[25] | High (with matrix modifiers) | Very High (can handle several % TDS)[8] |
| Key Advantage | Unmatched sensitivity for multi-element analysis; effective interference removal with CRCs.[10] | Excellent sensitivity for a few specific elements.[17] | Robustness for high matrix samples; lower operational cost.[8] |
| Key Limitation | Higher initial cost; lower tolerance to dissolved solids. | Extremely slow for multi-element analysis; narrow linear range.[15] | Insufficient sensitivity for many high-purity applications; complex spectral interferences.[20] |
Visualization: Choosing the Right Technique
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Chromium (III) Sulfate Hydrate
As a Senior Application Scientist, I understand that excellence in the lab goes beyond groundbreaking discoveries; it encompasses a profound commitment to safety and environmental stewardship. Handling and disposing of chemical reagents like Chromium (III) sulfate hydrate requires not just procedural knowledge, but a deep understanding of the principles behind those procedures. This guide is designed to provide you, our trusted colleagues in research and development, with a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of both personnel and the environment.
The core principle of chemical disposal is waste characterization . Before you can dispose of any chemical, you must know whether it is classified as hazardous waste. This guide will walk you through that determination process for this compound, from immediate spill response to final disposal, grounding every recommendation in established safety protocols and regulatory standards.
Part 1: Immediate Safety & Spill Response
This compound is a solid that can appear in various colors, from green to violet. While not as acutely toxic as its hexavalent chromium counterpart, it is still a hazardous chemical that demands respect and proper handling.[1][2] It is known to cause skin, eye, and respiratory tract irritation and may lead to allergic skin reactions upon repeated exposure.[1][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including cleanup and disposal—it is imperative to be equipped with the appropriate PPE. The causality here is direct: the right barrier prevents exposure and subsequent irritation or sensitization.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Prevents eye irritation from airborne dust particles.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation and allergic reactions.[3][5] |
| Body Protection | Lab coat, long-sleeved shirt, and long pants. | Minimizes the risk of accidental skin contact with dust or spilled material.[3][6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator for particulates if dust is generated. | Protects against inhalation, which can cause respiratory tract irritation.[1][4] |
Managing a Spill: A Step-by-Step Protocol
Spills should be addressed immediately to prevent the dispersal of dust. The primary goal is to contain and collect the material safely.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Ventilate: If significant dust is generated, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to minimize airborne concentrations.[1][3]
-
Don PPE: Before approaching the spill, put on the full PPE described in the table above.
-
Contain the Spill: Cover the spill with a dry, inert material like sand or vermiculite to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or vacuum the material.[1] Crucially, avoid dry sweeping that creates dust. If using a vacuum, it must be a HEPA-filtered unit suitable for hazardous dust. Place the collected material and any contaminated absorbent into a suitable, sealable container.[1][7]
-
Label the Container: Clearly label the container as "Waste this compound" and include the date of collection.
-
Decontaminate the Area: Once the solid material is removed, decontaminate the spill area with a wet cloth or mop. Be mindful that this cleaning material is now also contaminated.
-
Dispose of Cleanup Materials: Place all contaminated items, including gloves, wipes, and respirator filters, into the same labeled waste container.[8]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the cleanup is complete.[4]
Part 2: Waste Characterization & Disposal Path
The central question in chemical disposal is whether the waste is hazardous under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[1] Chemical waste generators are legally responsible for making this determination.[1][4]
Is this compound a Hazardous Waste?
Chromium is one of the eight "RCRA 8" metals, which are regulated due to their potential toxicity.[9][10] A waste product containing chromium is considered hazardous if it exhibits the Toxicity Characteristic . This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.
-
EPA Hazardous Waste Code for Chromium: D007
-
Regulatory Threshold: If the TCLP extract from the waste contains chromium at a concentration of 5.0 mg/L or greater , the waste is classified as a D007 hazardous waste.[9][10]
For pure, unused this compound, it is highly likely that it will exceed this TCLP limit and must be managed as hazardous waste. Any spill residue or contaminated labware should be treated with the same precaution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
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- 2. Chromium(III) sulfate hydrate - Hazardous Agents | Haz-Map [haz-map.com]
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Navigating the Safe Handling of Chromium (III) Sulfate Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Chromium (III) sulfate hydrate, a compound utilized in various research applications, requires meticulous handling to ensure the well-being of laboratory personnel and the surrounding environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and implementing safe handling protocols. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory safety needs.
Understanding the Risks: A Proactive Approach to Safety
This compound, while a valuable reagent, presents several potential hazards. It is crucial to recognize these risks to implement effective protective measures. The compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and eye irritation, and may trigger an allergic skin reaction upon repeated exposure.[2][3] Some safety data sheets (SDS) also indicate that it can cause severe skin burns and eye damage. Inhalation of dust can lead to respiratory tract irritation.[2]
A thorough understanding of these hazards, as outlined in the substance's Safety Data Sheet (SDS), is the first and most critical step in risk mitigation. Always review the SDS for any chemical before beginning work.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is paramount.
Engineering Controls: The primary goal is to minimize the generation of and exposure to airborne dust.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control, especially when weighing or transferring the solid material, to keep airborne concentrations below permissible exposure limits.[2][5]
-
Enclosure: For processes with a higher potential for dust generation, consider using enclosed equipment or glove boxes.
Personal Protective Equipment (PPE): The last line of defense, PPE, must be selected based on the specific tasks being performed.
| Task | Recommended Personal Protective Equipment | Rationale |
| Weighing and Transferring Solid | - Chemical safety goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Lab coat or chemical-resistant apron- NIOSH-approved respirator (e.g., N95) | To prevent eye and skin contact with the powder and to avoid inhalation of airborne dust. |
| Preparing Solutions | - Chemical safety goggles- Chemical-resistant gloves- Lab coat | Protects against splashes and direct skin contact with the solution. |
| General Handling and Storage | - Safety glasses with side shields- Lab coat | Basic protection for routine handling where the risk of splashes or dust generation is low. |
| Cleaning Spills | - Chemical safety goggles and face shield- Chemical-resistant gloves- Chemical-resistant suit or apron- NIOSH-approved respirator | Provides comprehensive protection during cleanup of potentially significant quantities of the material. |
Note: Always inspect gloves for tears or holes before use and wash hands thoroughly after handling the material.
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
The following workflow provides a structured approach to handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Select and put on the correct PPE as outlined in the table above, based on the planned procedure.
-
Prepare a Well-Ventilated Workspace: Ensure your work area, preferably a chemical fume hood, has adequate ventilation.
Step 2: Handling
-
Minimize Dust Generation: When handling the solid, use techniques that minimize the creation of dust. Avoid scooping or pouring in a manner that causes the powder to become airborne.[2]
-
Weighing and Transferring: Carefully weigh the required amount of solid. Use a spatula or other appropriate tool to transfer the material.
-
Preparing Solutions: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
Step 3: Storage
-
Container Integrity: Store this compound in a tightly closed, properly labeled container.[2][4]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.
-
Eye Contact: If the substance enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[1] If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.
Spill Response:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain and Clean: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5]
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not discharge this material into waterways, drains, or sewers.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to chemical safety is fundamental to the responsible conduct of scientific research.
References
-
Safety Data Sheet CHROMIUM (III) SULFATE BASIC. ChemSupply Australia. [Link]
-
Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
-
Chromium(III) sulfate hydrate - Hazardous Agents | Haz-Map. Haz-Map. [Link]
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Chromium - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Chromium (III) Sulphate Basic - SAFETY DATA SHEET. [Link]
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Material Safety Data Sheet this compound. W.M. Keck Science Department. [Link]
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Common Name: CHROMIC SULFATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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OSHA's Standards on Hexavalent Chromium Safety. Nevada Technical Associates, Inc. [Link]
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OSHA Issues Enforcement Procedures Directive for New Hexavalent Chromium Standards. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA issues final standard on hexavalent chromium. Reliable Plant. [Link]
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Hexavalent chromium. Oregon OSHA. [Link]
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D.S. Horne Chromium Sulphate. D.S. Horne. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Chromium(III) compounds (as Cr). Centers for Disease Control and Prevention (CDC). [Link]
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Chromium(III) compounds - IDLH. Centers for Disease Control and Prevention (CDC). [Link]
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CHROMIUM and compounds, as Cr 7024. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Chromium Compounds. U.S. Environmental Protection Agency (EPA). [Link]
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Chromium Sulfate Crystal - SAFETY DATA SHEET. Lab Alley. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
